6-Aminocoumarin hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-aminochromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981714 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-79-7 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Aminocoumarin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Aminocoumarin hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and biomedical research, offering detailed experimental protocols and insights into its biological significance.
Core Chemical and Physical Properties
This compound is a coumarin (B35378) derivative that serves as a valuable intermediate in the synthesis of various bioactive compounds and as a fluorescent probe.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₂ | [3] |
| Molecular Weight | 197.62 g/mol | [3][4] |
| CAS Number | 63989-79-7 | [3] |
| Appearance | White to cream to dark yellow to brown to pale gray solid (crystals or powder) | [5] |
| Melting Point | >260°C (with decomposition) | [6] |
| Solubility | Insoluble in water | [1][6] |
| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [3] |
| InChI Key | OSIGAIXSSYAHEG-UHFFFAOYSA-N | [4][7] |
| SMILES | C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For 6-Aminocoumarin and its derivatives, various spectroscopic techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are essential for confirming the chemical structure. Spectral data for the parent compound, 6-aminocoumarin, is available in public databases and can be used as a reference.[8][9]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of 6-aminocoumarin is also publicly available for comparison.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for the synthesis and characterization of chemical compounds. The following are representative protocols for key experimental procedures related to this compound.
3.1. Synthesis of 6-Aminocoumarin
A common route for the synthesis of 6-Aminocoumarin involves the reduction of 6-Nitrocoumarin.[2] The hydrochloride salt can then be prepared by treating the resulting amine with hydrochloric acid.
Protocol: Reduction of 6-Nitrocoumarin to 6-Aminocoumarin [2]
-
Suspension: Suspend 6-Nitrocoumarin in a mixture of ethanol (B145695) and water.
-
Addition of Reducing Agent: Add iron powder to the suspension.
-
Reflux: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Continue refluxing for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, hot filter the reaction mixture to remove the iron sludge.
-
Neutralization and Precipitation: Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide (B78521) to precipitate the 6-aminocoumarin.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
3.2. Determination of Melting Point
The melting point is a critical physical property for compound identification and purity assessment.[1][11] A general method for its determination is the capillary method.[7][11]
Protocol: Capillary Method for Melting Point Determination [6][11]
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to about 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.
3.3. Determination of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a chemical compound.[12]
Protocol: Shake-Flask Method for Solubility Determination [12]
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., various organic solvents) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Context and Signaling Pathways
Aminocoumarins are a class of antibiotics known to be potent inhibitors of DNA gyrase, an essential bacterial enzyme.[3][4] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
DNA Gyrase Inhibition Pathway
DNA gyrase introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. Aminocoumarins competitively bind to the ATP-binding site on the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[3][13]
Applications and Research Use
Beyond its role as a pharmaceutical intermediate, 6-Aminocoumarin and its derivatives are utilized as fluorescent probes in various biochemical and cell-based assays due to their favorable photophysical properties.[14][15]
Experimental Workflow: Fluorescence-Based Enzyme Assay
Aminocoumarin-based substrates are often used to measure enzyme activity. In its conjugated form, the fluorescence of the aminocoumarin is quenched. Upon enzymatic cleavage, the free aminocoumarin is released, resulting in a significant increase in fluorescence that can be quantified.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.[11][12] It is harmful if swallowed and causes serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[11][12]
References
- 1. pennwest.edu [pennwest.edu]
- 2. benchchem.com [benchchem.com]
- 3. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 4. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. sciforum.net [sciforum.net]
6-Aminocoumarin Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 6-Aminocoumarin hydrochloride, a versatile heterocyclic compound with significant applications in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, experimental protocols for its synthesis and application, and a visualization of a key experimental workflow.
Core Molecular Data
This compound is a coumarin (B35378) derivative valued for its fluorescent properties and as a synthetic intermediate. The fundamental molecular and physical data are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₈ClNO₂ | [1][2][3][4] |
| Molecular Weight | 197.62 g/mol | [1][2][3][4] |
| CAS Number | 63989-79-7 | [2][3][5] |
| Appearance | Solid | [4] |
| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and application of 6-Aminocoumarin and its derivatives are crucial for reproducible research. The following sections provide established protocols.
Synthesis of 6-Aminocoumarin
The synthesis of 6-Aminocoumarin is typically achieved through the reduction of 6-nitrocoumarin.[1] A common and effective method involves the use of iron powder in the presence of an acid.
Materials:
-
6-Nitrocoumarin
-
Iron powder (Fe)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Heating mantle with reflux condenser
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Suspend 6-nitrocoumarin in a mixture of ethanol and water in a round-bottom flask.[1]
-
Add iron powder to the suspension.[1]
-
Heat the mixture to reflux.[1]
-
Once refluxing, add concentrated hydrochloric acid dropwise.[1]
-
Continue refluxing for several hours, monitoring the reaction's completion by TLC.[1]
-
Upon completion, hot filter the reaction mixture to remove the iron sludge.[1]
-
The filtrate, containing this compound, can be further purified by recrystallization if necessary.
Application in Metal Ion Detection: Synthesis of a 6-Aminocoumarin-Derived Schiff Base
6-Aminocoumarin serves as a precursor for the synthesis of Schiff bases, which can act as fluorescent probes for the detection of metal ions such as Fe³⁺ and Cu²⁺.[2]
Materials:
-
6-Aminocoumarin
-
Substituted salicylaldehyde (B1680747)
-
Anhydrous methanol
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous methanol.[2]
-
In a separate flask, dissolve 1 equivalent of the desired substituted salicylaldehyde in anhydrous methanol.[2]
-
Add the salicylaldehyde solution dropwise to the 6-aminocoumarin solution with continuous stirring.[2]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]
-
Reflux the mixture for 4-6 hours.[2]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]
-
Upon completion, the resulting Schiff base can be isolated and purified for use in metal ion detection assays.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from a coumarin precursor to a 6-aminocoumarin-derived Schiff base, a workflow relevant for developing fluorescent probes.
This guide provides foundational information for the use of this compound in research. The inherent versatility of the coumarin scaffold continues to make it a valuable component in the development of novel therapeutic agents and diagnostic tools.[1]
References
6-Aminocoumarin Hydrochloride: A Technical Guide to its Fluorescence Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescence characteristics of 6-Aminocoumarin hydrochloride, a versatile fluorophore with applications in various scientific disciplines. This document details its spectral properties, outlines experimental protocols for its use, and presents a visual representation of a typical experimental workflow.
Core Photophysical Properties
This compound is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties. The amino group at the 6-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its absorption and emission spectra. The fluorescence of 6-aminocoumarin is notably sensitive to the local environment, including solvent polarity and pH.
Spectral Characteristics
The fluorescence of 6-aminocoumarin is characterized by its excitation and emission spectra. The hydrochloride salt is expected to have similar spectral properties to the free amine in neutral or slightly acidic aqueous solutions. The fluorescence intensity of 6-aminocoumarin is pH-dependent, with optimal emission observed around pH 7.2.[1][2] In acidic conditions, protonation of the amino group can lead to a decrease in fluorescence intensity.[2]
Table 1: Summary of Quantitative Fluorescence Data for 6-Aminocoumarin
| Property | Value | Notes |
| Excitation Maximum (λex) | ~330 nm | In aqueous solution.[1][2] |
| Emission Maximum (λem) | ~460 nm | In aqueous solution.[1][2] |
| Quantum Yield (Φ) | Not Reported | To be determined experimentally relative to a standard (e.g., quinine (B1679958) sulfate). |
| Fluorescence Lifetime (τ) | Not Reported | To be determined experimentally using time-resolved fluorescence spectroscopy. |
Experimental Protocols
Accurate and reproducible measurement of the fluorescence properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent or buffer system.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or a relevant aqueous buffer)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Ensure the compound is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A typical concentration is in the low micromolar range (1-10 µM).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated maximum (e.g., 460 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The wavelength with the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and determine the maxima.
Protocol 2: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.
Materials:
-
Solution of this compound (prepared as in Protocol 1)
-
Solution of a quantum yield standard with a known Φ in the same solvent (e.g., quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of both the sample and the standard solution, ensuring identical excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectrum for both the sample and the standard to obtain the integrated fluorescence intensity (I).
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the this compound and the standard, respectively.
-
Application Workflow: Enzyme Activity Assay
6-Aminocoumarin derivatives are frequently employed as fluorogenic substrates in enzyme assays. The core principle involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent aminocoumarin. This results in a measurable increase in fluorescence intensity that is proportional to the enzyme activity.
The diagram above illustrates a typical workflow for an enzyme activity assay using a 6-aminocoumarin-based substrate. Initially, the non-fluorescent substrate is combined with the enzyme source in an appropriate buffer. Following an incubation period that allows for enzymatic cleavage, the fluorescence of the liberated 6-aminocoumarin is measured. The rate of increase in fluorescence intensity over time is then used to calculate the enzyme's activity. This methodology is widely applicable in drug discovery for screening potential enzyme inhibitors and in basic research to study enzyme kinetics.
References
An In-depth Technical Guide to 6-Aminocoumarin Hydrochloride (CAS: 63989-79-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Aminocoumarin hydrochloride, a versatile chemical intermediate and a member of the biologically significant aminocoumarin class. This document details its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a precursor to fluorescent probes and its relevance in the context of DNA gyrase inhibition.
Core Physicochemical and Identification Data
This compound is the salt form of the fluorescent parent compound, 6-aminocoumarin. The hydrochloride form is often used to improve handling and stability. Its core properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 63989-79-7 | [1] |
| Molecular Formula | C₉H₈ClNO₂ | |
| Molecular Weight | 197.62 g/mol | |
| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [2] |
| Synonyms | 6-Amino-2H-chromen-2-one hydrochloride, 6-Coumarinamine hydrochloride | [1][2] |
| Appearance | White to cream to dark yellow to brown powder or crystalline solid. | [3] |
| Melting Point | >260°C (with decomposition) | |
| Solubility | Insoluble in water. Soluble in organic solvents like DMF and DMSO. | [4] |
| Storage | Store in a cool, dry place in a tightly sealed container. | |
| Incompatibilities | Strong bases and oxidizing agents. |
Synthesis and Characterization
The synthesis of 6-aminocoumarin, the parent compound, is typically achieved through the reduction of 6-nitrocoumarin.[5][6][7] The hydrochloride salt is then formed in a subsequent acid-base reaction.
Representative Synthesis Protocol: 6-Aminocoumarin from 6-Nitrocoumarin
This protocol outlines the reduction of 6-nitrocoumarin using iron powder in an acidic medium, a common and effective method.[5]
Materials:
-
6-Nitrocoumarin
-
Water
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Thin-Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Suspend 6-nitrocoumarin in a suitable mixture of ethanol and water in a round-bottom flask.[5]
-
Add iron powder to the suspension.[5]
-
Heat the mixture to reflux with stirring.[5]
-
Once refluxing, add concentrated hydrochloric acid dropwise.[5]
-
Continue refluxing for several hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Once the reaction is complete, hot filter the mixture to remove the iron sludge.[5]
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 6-aminocoumarin.
-
The product can be further purified by recrystallization from a suitable solvent system.
Formation of the Hydrochloride Salt: To obtain this compound, the purified 6-aminocoumarin free base is dissolved in a suitable anhydrous solvent (e.g., ethanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an anhydrous solvent). The resulting precipitate is collected by filtration and dried to yield the final product.
Analytical Characterization Data
While comprehensive spectral data for the hydrochloride salt (CAS 63989-79-7) is not widely published, data for the parent compound, 6-aminocoumarin (CAS 14415-44-2), serves as an excellent reference.
Table 2.1: ¹H NMR Spectral Data of 6-Aminocoumarin Data for the parent free base in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |
| Not available | Not available | Not available | Specific peak assignments not available in searched literature. | [8] |
Note: A publicly available spectrum for 6-aminocoumarin in DMSO-d₆ exists, but detailed peak assignments were not found in the searched resources.[8] The spectrum would be expected to show signals for the aromatic protons and the vinyl protons of the pyrone ring, along with a broad signal for the amino protons.
Table 2.2: ¹³C NMR Spectral Data of 6-Aminocoumarin Expected chemical shift ranges for the parent free base.
| Chemical Shift Range (ppm) | Carbon Type | Reference(s) |
| 160-170 | C=O (Lactone carbonyl) | [9][10] |
| 110-155 | Aromatic & Vinylic carbons (C2, C3, etc.) | [9][10] |
Note: Specific assigned ¹³C NMR data for 6-aminocoumarin or its hydrochloride salt were not found. The ranges are based on general values for coumarin (B35378) scaffolds.[9][10]
Table 2.3: Mass Spectrometry Data of 6-Aminocoumarin Expected fragmentation pattern based on typical coumarin behavior.
| m/z Value (Proposed) | Fragment Identity | Notes | Reference(s) |
| 161 | [M]⁺ | Molecular ion of the free base, 6-aminocoumarin. | [11][12][13] |
| 133 | [M-CO]⁺ | A characteristic fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, resulting in a benzofuran (B130515) radical ion.[11][12] | |
| 104 | [M-CO-HCN]⁺ | Subsequent loss of hydrogen cyanide from the amino-substituted ring. | |
| 89 | [C₇H₅]⁺ | Further fragmentation of the benzofuran ring structure.[11] |
Biological Activity and Applications
The aminocoumarin class of compounds is renowned for its potent antibacterial activity, which stems from the inhibition of the bacterial enzyme DNA gyrase.[14][15] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.
Mechanism of Action: DNA Gyrase Inhibition
Aminocoumarins act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[14] By binding to the ATP-binding site, they prevent the conformational changes required for the enzyme's catalytic cycle, thereby blocking its supercoiling activity and leading to bacterial cell death.
Application as a Fluorescent Probe Precursor
6-Aminocoumarin serves as a crucial building block for creating more complex fluorescent probes. The primary amino group at the 6-position is a versatile chemical handle that can be derivatized to create probes for specific applications, such as protein labeling.[16][17][18] While 6-aminocoumarin itself is fluorescent, its derivatives can be engineered to have altered photophysical properties, such as larger Stokes shifts or reactivity towards specific functional groups on biomolecules.[16]
Experimental Protocols
The following sections provide detailed methodologies for representative experiments involving aminocoumarins.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from established methods for testing aminocoumarin inhibitors against E. coli DNA gyrase.[14][15]
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound against the DNA supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)[15]
-
10 mM ATP solution
-
Test compound (e.g., an aminocoumarin derivative) dissolved in DMSO
-
DMSO (control)
-
Loading dye (with STOP solution, e.g., EDTA, SDS)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, combine: 6 µL of 5x Assay Buffer, 1 µg relaxed pBR322 DNA, 3 µL of 10 mM ATP, and the test compound at various concentrations (final DMSO concentration should be kept constant, e.g., <5%). Include a "no drug" positive control (with DMSO) and a "no enzyme" negative control.[14]
-
Initiate the reactions by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).[15]
-
Incubate the reactions at 37°C for 30-60 minutes.[14]
-
Terminate the reactions by adding 6 µL of loading dye/STOP solution.
-
Load the entire reaction volume into the wells of a 1% agarose gel.
-
Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe) and visualize using a gel documentation system.
-
Analysis: The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band compared to the positive control. The IC₅₀ is the concentration of the compound that reduces the amount of supercoiled DNA by 50%.
Protocol: Fluorescent Labeling of Proteins
This protocol provides a general workflow for labeling a protein with an amine-reactive coumarin derivative, which could be synthesized from 6-aminocoumarin.[16]
Objective: To covalently attach a fluorescent coumarin dye to a protein of interest.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Amine-reactive coumarin dye (e.g., succinimidyl ester or isothiocyanate derivative) dissolved in anhydrous DMSO or DMF.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.
-
Spectrophotometer.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106946827A - The preparation method of 6 Hydroxycoumarins - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. benthamopen.com [benthamopen.com]
- 12. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Photophysical Landscape of 6-Aminocoumarin Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of 6-aminocoumarin dyes, a class of fluorophores increasingly recognized for their unique spectral characteristics. These dyes are distinguished by their significant Stokes shifts, pronounced solvatochromism, and sensitivity to their molecular environment, making them valuable tools in biological imaging, sensing, and drug development. This document provides a comprehensive overview of their properties, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Core Photophysical Principles of 6-Aminocoumarin Dyes
The photophysical behavior of coumarin (B35378) derivatives is heavily influenced by their substitution pattern. The placement of an electron-donating amino group (-NH₂) at the 6-position of the coumarin scaffold gives rise to distinct and useful properties.
Upon absorption of light, these molecules transition to an excited state. A key phenomenon in 6-aminocoumarins is Intramolecular Charge Transfer (ICT) .[1][2] In the excited state, electron density shifts from the electron-donating amino group to the electron-accepting lactone moiety of the coumarin core.[2] This ICT state is more polar than the ground state and is responsible for several of the hallmark characteristics of 6-aminocoumarin dyes:
-
Large Stokes Shifts: The significant difference in the electronic distribution between the ground and the relaxed excited state results in a large energy gap between the absorption and emission maxima. This large separation, known as the Stokes shift, is highly advantageous in fluorescence applications as it minimizes self-absorption and simplifies the detection of emitted light.[2]
-
Red-Shifted Emission: Compared to their 7-amino counterparts, 6-aminocoumarins exhibit fluorescence that is notably shifted to longer, redder wavelengths.[1][2]
-
Solvatochromism: The polar nature of the ICT excited state means its energy level is strongly influenced by the polarity of the surrounding solvent.[2][3] In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.[3] This sensitivity to the environment allows 6-aminocoumarin derivatives to be used as probes for local polarity.[2]
-
Weak Fluorescence: While powerful in specific applications, the fluorescence of the parent 6-aminocoumarin can be inherently weak compared to 7-aminocoumarins.[1] However, derivatization can significantly enhance their quantum yield.
The unique properties of 6-aminocoumarins have historically been a subject of debate, with some attributing them to a Twisted Intramolecular Charge Transfer (TICT) state.[2] However, recent studies suggest that substantial ICT, without the necessity of a large-scale twisting of the amino group, is the primary driver of these photophysical characteristics.[2]
Quantitative Photophysical Data
The following tables summarize key photophysical parameters for selected 6-aminocoumarin derivatives from the literature. These values highlight the influence of substitution and solvent environment on their spectral properties.
Table 1: Photophysical Properties of Selected 6-Aminocoumarin Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) | Reference |
| Coumarin 102 | DMSO | 387 | 458 | 4135 | - | - | [4][5] |
| Coumarin 153 | DMSO | 426 | 532 | 4880 | - | - | [4][5] |
| Coumarin 6 | Ethanol | 459 | - | - | 0.78 | - | [6] |
| Coumarin 6 | Acetonitrile | - | - | - | 0.63 | - | [6] |
| Knightletin | Methanol | - | - | - | 0.81 | ~4 | [7] |
| Knightletin | Acetonitrile | - | - | - | 0.74 | ~4 | [7] |
| 6-Aryl Coumarin (4e) | Chloroform | ~380 | ~530 | - | - | 13 | [8] |
| 6-Aryl Coumarin (4f) | Chloroform | ~370 | ~500 | - | - | 9 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not reported in the cited source.
Experimental Protocols for Photophysical Characterization
Accurate determination of photophysical properties is crucial for the evaluation and application of fluorescent dyes. Below are standard methodologies for key measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.
-
Sample Preparation: Prepare a stock solution of the 6-aminocoumarin dye in a high-purity spectroscopic grade solvent. From the stock, prepare a series of dilutions in the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectrum of each dilution over the desired wavelength range.
-
Identify the wavelength of maximum absorbance, λ_abs.
-
-
Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance (A) versus concentration (c). The slope of the resulting line is εl, where l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em).
Methodology:
-
Instrumentation: A spectrofluorometer equipped with excitation and emission monochromators and a sensitive detector (e.g., a photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation monochromator to the λ_abs and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is responsible for the emission.
-
Fluorescence Quantum Yield (Φ_f) Measurement
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Instrumentation: A spectrofluorometer.
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ_f = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²) where Grad is the gradient of the plot and n is the refractive index of the solvent.[1]
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time a molecule spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.[1]
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of approximately 0.1 at the excitation wavelength.[1]
-
Data Acquisition:
-
Excite the sample with the pulsed light source at the absorption maximum.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process thousands of times to build a probability histogram of photon arrival times.
-
Record an Instrument Response Function (IRF) using a scattering solution (e.g., a ludox or non-dairy creamer suspension) to measure the temporal profile of the excitation pulse.[1]
-
-
Data Analysis: Deconvolute the IRF from the measured fluorescence decay. Fit the resulting decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).[1]
Visualizing Key Processes and Workflows
Diagrams generated using the DOT language provide clear visual representations of the complex processes involved in studying 6-aminocoumarin dyes.
Caption: Workflow for photophysical characterization.
Caption: Intramolecular Charge Transfer (ICT) process.
Caption: Solvatochromism in 6-aminocoumarin dyes.
Applications in Research and Development
The distinct photophysical properties of 6-aminocoumarin dyes make them highly suitable for advanced applications:
-
Fluorogenic Probes: Derivatives can be designed to be non-fluorescent until they react with a specific analyte or enzyme. For example, 6-nitrocoumarin is non-fluorescent but can be reduced by nitroreductase enzymes—often overexpressed in hypoxic tumor cells—to the highly fluorescent 6-aminocoumarin. This provides a "turn-on" signal for detecting specific enzymatic activity.[1]
-
Environmental Sensing: Due to their solvatochromic properties, these dyes can be used to probe the polarity of microenvironments, such as protein binding sites or cellular membranes.[2]
-
Cell Imaging: Their large Stokes shifts and tunable emission spectra are beneficial for multicolor imaging experiments, allowing for clear differentiation between multiple fluorescent labels.[2][9]
Conclusion
6-Aminocoumarin dyes represent a versatile and powerful class of fluorophores. Their photophysical properties, governed by intramolecular charge transfer, result in large Stokes shifts, red-shifted emission, and significant solvatochromism. A thorough understanding of these principles, combined with rigorous experimental characterization, enables researchers and drug development professionals to harness the full potential of these dyes for creating sophisticated sensors, high-contrast imaging agents, and innovative diagnostic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives | Semantic Scholar [semanticscholar.org]
Navigating the Stability of 6-Aminocoumarin Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Aminocoumarin hydrochloride, a key pharmaceutical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines essential experimental protocols to ensure the integrity of this compound in a laboratory setting.
Core Stability Profile and Storage
This compound is a solid compound that is generally stable under normal laboratory conditions. However, its stability is influenced by factors such as pH, light, and temperature. The compound is known to be insoluble in water.
Recommended Storage Conditions
To maintain its purity and integrity, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation. The compound should be stored away from incompatible materials, particularly strong bases and oxidizing agents. For long-term storage, ambient temperatures are generally recommended.
Summary of Stability and Storage Parameters
| Parameter | Recommendation/Information | Citation |
| Physical Form | Solid | [1] |
| Storage Temperature | Ambient | [1] |
| Container | Tightly sealed container | [1] |
| Environment | Cool, dry, well-ventilated place | [1] |
| Incompatibilities | Bases and oxidizing agents | [1] |
| Water Solubility | Insoluble | [1] |
| Light Sensitivity | Protect from light (general recommendation for coumarins) | |
| pH Sensitivity | Susceptible to base-catalyzed hydrolysis | [2] |
Degradation Pathways: The Impact of pH
The most well-documented degradation pathway for 6-Aminocoumarin is through base-catalyzed hydrolysis. The lactone ring of the coumarin (B35378) structure is susceptible to opening under alkaline conditions, leading to the formation of a coumarinic acid derivative.[2] This reaction is a critical consideration when working with this compound in solution, especially at neutral to high pH.
Experimental Protocols for Stability Assessment
To fully understand the stability profile of this compound, a series of experimental studies are recommended. The following protocols are based on general principles of pharmaceutical stability testing and specific findings for aminocoumarins.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and withdraw aliquots at various time points (e.g., 1, 4, 8, and 24 hours) due to the known sensitivity to base. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place approximately 5 mg of solid this compound in a glass vial and store in an oven at a controlled temperature (e.g., 80°C) for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation (Solution): Prepare a 100 µg/mL solution in a suitable solvent. Expose the solution in a quartz cuvette within a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[3][4][5]
Objective: To develop an HPLC method capable of resolving the parent compound from all potential impurities and degradation products.
Starting Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for method development to assess peak purity).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion
While this compound is a relatively stable compound under recommended storage conditions, its susceptibility to base-catalyzed hydrolysis necessitates careful handling, especially in solution. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough stability assessments, ensuring the quality and reliability of their studies involving this important pharmaceutical intermediate. Further research into the specific thermal and photodegradation products would be beneficial for a more complete stability profile.
References
6-Aminocoumarin Hydrochloride: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 6-Aminocoumarin hydrochloride in aqueous and organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize aminocoumarin derivatives in their work.
Executive Summary
This compound, a derivative of coumarin (B35378), is a compound of interest in various research fields, including the development of fluorescent probes and potential therapeutic agents. A thorough understanding of its solubility is critical for its effective use in experimental settings. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and outlines a typical experimental workflow involving this compound.
Solubility Profile of this compound
The solubility of this compound presents a noteworthy case. Typically, the formation of a hydrochloride salt of an amine is intended to enhance its aqueous solubility.[1][2] However, multiple sources describe this compound as being insoluble in water.[3][4] This suggests that while the hydrochloride salt is formed, the overall hydrophobicity of the coumarin ring structure likely dominates, leading to poor aqueous solubility.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or Molarity) for this compound in water and common organic solvents has not been formally published. The information available is primarily qualitative.
Qualitative Solubility Summary
The table below summarizes the known qualitative solubility of this compound and its parent compound, 6-aminocoumarin.
| Solvent | This compound | 6-Aminocoumarin |
| Water | Insoluble[3][4] | - |
| Chloroform | - | Soluble[5] |
| Dichloromethane | - | Soluble[5] |
| Acetonitrile | - | Soluble[5] |
| Methanol | - | Soluble[5] |
| Ethanol | - | Soluble[5] |
| Dimethylformamide (DMF) | - | Soluble[5] |
Note: The solubility of this compound in organic solvents is inferred from the solubility of the parent compound and the general behavior of similar molecules.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific experimental conditions, the following protocol, based on the widely accepted shake-flask method, is recommended.
Principle
The shake-flask method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.
Materials
-
This compound
-
Solvents of interest (e.g., Water, DMSO, Ethanol, Methanol, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Use high-purity solvents. For aqueous solutions, use deionized or distilled water.
-
Addition of Excess Solute: To a vial, add a known volume of the solvent. Add an excess amount of this compound to the solvent (i.e., more than will dissolve, which can be visually confirmed by the presence of undissolved solid).
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to match the intended experimental conditions.
-
Separation of Undissolved Solute: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or M) based on the measured concentration and the dilution factor.
Experimental Workflow and Visualization
6-Aminocoumarin and its derivatives are often utilized as building blocks for fluorescent probes or as potential inhibitors of enzymes like DNA gyrase. The following diagrams illustrate a generalized experimental workflow for the application of this compound.
Workflow for Assessing DNA Gyrase Inhibition
Aminocoumarins are a known class of antibiotics that inhibit the bacterial enzyme DNA gyrase.[6] The following workflow outlines a typical cell-based reporter gene assay to assess the inhibitory activity of a compound like this compound.
Workflow for DNA Gyrase Inhibition Assay.
Logical Flow for Fluorescent Probe Development
The 6-aminocoumarin scaffold is a common starting point for the synthesis of fluorescent probes due to its favorable photophysical properties.[7][8][9][10] The following diagram illustrates the logical progression from compound synthesis to application in cell imaging.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-Aminocoumarin: A Versatile Scaffold in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocoumarin, a heterocyclic organic compound, has emerged as a pivotal molecular scaffold in a multitude of research and development domains. Its inherent photophysical properties and versatile chemical reactivity make it a valuable tool in fluorescence imaging, a foundational building block for the synthesis of novel therapeutic agents, and a sensitive probe for monitoring dynamic biological processes. This technical guide provides a comprehensive overview of the primary research applications of 6-aminocoumarin, with a focus on its utility as a fluorescent marker and as a precursor to bioactive derivatives with significant potential in oncology and infectious disease research.
Core Applications
The research applications of 6-aminocoumarin can be broadly categorized into two main areas: its use as a fluorescent probe and its role as a synthetic intermediate for the development of bioactive compounds.
Fluorescent Probe and Labeling Agent
The coumarin (B35378) nucleus is renowned for its fluorescent properties, and the introduction of an amino group at the 6-position significantly influences its photophysical characteristics.[1] While 6-aminocoumarin itself exhibits weak fluorescence, its derivatives are extensively used as fluorescent labels and probes.[1] These probes are instrumental in a variety of biological applications, including:
-
Fluorescent Labeling of Biomolecules: 6-Aminocoumarin can be chemically modified to incorporate reactive groups, such as isothiocyanates, that can covalently attach to proteins and other biomolecules.[2] This allows for the visualization and tracking of these molecules within cellular environments.[2]
-
Sensing and Imaging: Derivatives of 6-aminocoumarin are designed to be sensitive to their local microenvironment, making them effective probes for detecting specific ions, enzymes, and changes in polarity.[3][4] For instance, the fluorescence of certain derivatives can be quenched or enhanced upon binding to a target analyte, providing a "turn-on" or "turn-off" signal.[1] 6-nitrocoumarin, for example, is non-fluorescent but can be reduced by nitroreductase enzymes, often overexpressed in hypoxic tumor cells, to the highly fluorescent 6-aminocoumarin, acting as a fluorogenic probe for detecting such enzymatic activity.[1]
-
Monitoring Polymerization Processes: Aminocoumarin derivatives have been successfully employed as fluorescent molecular probes to monitor the progress of cationic photopolymerization processes.[4] Changes in the fluorescence spectrum and intensity of the probe reflect alterations in the microviscosity and polarity of the environment during polymerization.[4]
The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The introduction of an electron-donating group at the 6-position, like an amino group, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, influencing the absorption and emission spectra, quantum yield, and fluorescence lifetime.[1]
| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 6-aminocoumarin | 330 | 460 | - | - | Aqueous buffer, pH 7.2 |
| 6-aryl-coumarin (4a) | 362 | 444 | 5186 | 0.23 | Chloroform |
| 6-aryl-coumarin (4b) | 380 | 471 | - | - | Chloroform |
| Coumarin 6 | 459.2 | - | - | 0.78 | Ethanol (B145695) |
Data compiled from multiple sources.[1][5]
Synthetic Scaffold for Bioactive Molecules
The amino group at the 6-position of the coumarin ring serves as a versatile chemical handle for the synthesis of a diverse array of derivatives with potent biological activities.[6] This has made 6-aminocoumarin a valuable starting material in drug discovery programs.
Numerous studies have demonstrated the potential of 6-aminocoumarin derivatives as anticancer agents.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: Some 6-nitro and 6-aminocoumarin derivatives have been found to inhibit kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.[6]
| Compound | Cell Line | IC₅₀ (µM) |
| 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.1-32.6 |
| ACM6 (a 6-aminocoumarin derivative) | Various cancer cell lines | 22.34 - 50.29 |
| 6-aminocoumarin/piperazine hybrid 12c | A549 (Lung cancer) | 0.40 |
| 6-aminocoumarin/piperazine hybrid 12c | MCF-7 (Breast cancer) | 0.51 |
Data compiled from multiple sources.[6][7][8]
Derivatives of 6-aminocoumarin have also shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The aminocoumarin class of antibiotics, derived from Streptomyces species, are known inhibitors of DNA gyrase, an essential enzyme in bacterial cell division.[9][10]
| Compound | Microorganism | MIC (µg/mL) |
| 6-Aminocoumarin derivatives | Various bacteria and fungi | 1.15-9 |
| ACM9 (a 6-aminocoumarin derivative) | Pathogenic aerobes and fungi | 1.15 - 2 |
| ACM3 (a 6-aminocoumarin derivative) | Anaerobic bacteria | 6 - 9 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Synthesis of 6-Aminocoumarin Derivatives
A common synthetic route to 6-aminocoumarin derivatives begins with the nitration of the coumarin core at the 6-position, followed by the reduction of the nitro group to the key amino intermediate.[6]
Protocol 1: Synthesis of 6-Nitrocoumarin [6]
-
Dissolve coumarin in concentrated sulfuric acid in a flask placed in an ice bath.
-
Slowly add fuming nitric acid to the solution while stirring.
-
Continue stirring at low temperature for a specified duration.
-
Pour the reaction mixture over crushed ice to precipitate the 6-nitrocoumarin.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of 6-Aminocoumarin [6]
-
Suspend 6-nitrocoumarin in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Hot filter the reaction mixture to remove iron sludge.
-
Neutralize the filtrate with a sodium bicarbonate or sodium hydroxide (B78521) solution to precipitate the 6-aminocoumarin.
-
Collect the precipitate by filtration, wash with water, and dry.
Fluorescent Labeling of Proteins
Reactive derivatives of 6-aminocoumarin, such as isothiocyanates, can be used to fluorescently label proteins.
Protocol 3: Fluorescent Labeling of Proteins with a 6-Aminocoumarin Derivative [2]
-
Prepare a solution of the purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the reactive 6-aminocoumarin derivative (e.g., 6-isothiocyanato-coumarin) in DMSO or DMF at a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-aminocoumarin derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for fluorescently labeling proteins.
Conclusion
6-Aminocoumarin stands as a testament to the power of a versatile molecular scaffold in advancing scientific research. Its dual role as a precursor for highly fluorescent probes and as a building block for potent bioactive compounds underscores its importance in chemical biology, medicinal chemistry, and materials science. The continued exploration of 6-aminocoumarin and its derivatives holds immense promise for the development of novel diagnostic tools, therapeutic agents, and advanced materials, paving the way for significant breakthroughs in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminocoumarin: An In-depth Technical Guide to its Application as a Fluorescent Probe for Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives are a prominent class of fluorophores widely utilized in the study of biological systems due to their favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the local microenvironment. Among these, 6-aminocoumarin stands out as a versatile scaffold for the design of fluorescent probes. Its amino group at the 6-position serves as a convenient handle for chemical modification, allowing for the development of tailored probes for a diverse range of biomolecules. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 6-aminocoumarin-based fluorescent probes for the detection and imaging of enzymes, metal ions, and reactive species. Detailed experimental protocols and visual representations of key mechanisms and workflows are included to facilitate their practical implementation in research and drug development.
Core Photophysical Properties of 6-Aminocoumarin Derivatives
The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern. The introduction of an electron-donating group (EDG) at the 6-position, such as an amino group, and an electron-withdrawing group (EWG) can induce significant intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT character profoundly influences the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.[1] The fluorescence of 6-aminocoumarin itself is relatively weak and red-shifted compared to its 7-amino counterparts.[1] However, derivatization of the amino group can lead to probes with enhanced brightness and sensitivity.
Quantitative Data Summary
The following tables summarize the key photophysical parameters of various 6-aminocoumarin derivatives.
Table 1: Photophysical Properties of 6-Aminocoumarin and its Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| 6-Aminocoumarin (6AC) | ~330 | ~460 | ~130 | - | pH 7.2 | [2] |
| 6-Amino-5-nitrocoumarin (estimated) | ~380 - 420 | ~480 - 520 | ~100 | 0.1 - 0.4 | - | [1] |
| 6-Aryl-coumarin (4a) | 305, 362 | 444 | 82 | 0.05 | Chloroform | [3] |
| 6-Aryl-coumarin (4b) | 303, 370 | 496 | 126 | 0.83 | Chloroform | [3] |
| 6-Aryl-coumarin (4c) | 303, 372 | 515 | 143 | 0.13 | Chloroform | [3] |
| 6-Aryl-coumarin (4e) | 283, 380 | 512 | 132 | 0.45 | Chloroform | [3] |
| 6-Aryl-coumarin (4f) | 288, 368 | 510 | 142 | 0.69 | Chloroform | [3] |
Table 2: Performance of 6-Aminocoumarin-Based Probes for Biomolecule Detection
| Probe Application | Target Biomolecule | Detection Limit | Key Features | Reference(s) |
| Nitroreductase Activity | Nitroreductase | - | "Turn-on" fluorescence upon reduction of a nitro group to an amino group. | [4] |
| Metal Ion Sensing | Fe³⁺ and Cu²⁺ | - | Colorimetric and "turn-off" fluorescence response. | [5] |
| Nitrite Ion Sensing | NO₂⁻ | Linear up to 1.6 x 10⁻⁵ M | Selective fluorescence quenching. | [2] |
Applications in Biomolecule Detection
The versatility of the 6-aminocoumarin scaffold allows for its application in the design of probes for a variety of biomolecules through different sensing mechanisms.
Enzyme Activity Probes
6-Aminocoumarin derivatives have been successfully employed as fluorogenic substrates for detecting the activity of various enzymes. The general principle involves masking the fluorescence of the coumarin core with a recognition moiety that is cleaved by the target enzyme, leading to a "turn-on" fluorescence signal.
Nitroreductases are enzymes that are often overexpressed in hypoxic environments, such as solid tumors. 6-Nitrocoumarin, a derivative of 6-aminocoumarin, is a fluorogenic substrate for these enzymes.[4] The non-fluorescent 6-nitrocoumarin is reduced by nitroreductase to the highly fluorescent 6-aminocoumarin, providing a direct measure of enzyme activity.[4]
Caption: Mechanism of nitroreductase detection using a 6-nitrocoumarin probe.
While specific examples for 6-aminocoumarin are less common, the general strategy for developing kinase and phosphatase probes can be adapted. For kinases, a 6-aminocoumarin derivative can be functionalized with a peptide substrate. Upon phosphorylation by the target kinase, a change in the fluorescence properties of the coumarin can be observed. Conversely, for phosphatases, a phosphate (B84403) group can be attached to a hydroxylated derivative of 6-aminocoumarin, quenching its fluorescence. Enzymatic removal of the phosphate group by a phosphatase restores the fluorescence.
Caption: General mechanism of an enzyme-activated "turn-on" fluorescent probe.
Metal Ion Sensing
Schiff bases derived from 6-aminocoumarin have proven to be effective chemosensors for the detection of various metal ions, including Fe³⁺ and Cu²⁺.[5] The formation of a coordination complex between the Schiff base ligand and the metal ion alters the electronic properties of the coumarin fluorophore, resulting in a detectable change in its fluorescence or a colorimetric response.
Caption: Synthesis of a 6-aminocoumarin Schiff base for metal ion detection.
Reactive Species Detection
The electron-rich nature of the 6-aminocoumarin core makes it susceptible to reaction with various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This reactivity can be harnessed to design "turn-on" fluorescent probes where the reaction with a specific reactive species leads to a product with enhanced fluorescence.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-aminocoumarin-based probes and their application in fluorescence assays.
Protocol 1: Synthesis of a 6-Aminocoumarin Schiff Base Probe
This protocol describes a general method for the synthesis of a Schiff base from 6-aminocoumarin and a substituted salicylaldehyde (B1680747) for metal ion detection.[5]
Materials:
-
6-Aminocoumarin
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Anhydrous Methanol (B129727)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous methanol in the round-bottom flask.
-
In a separate flask, dissolve 1 equivalent of the substituted salicylaldehyde in anhydrous methanol.
-
Add the salicylaldehyde solution dropwise to the 6-aminocoumarin solution with continuous stirring.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold methanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Nitroreductase Activity Assay
This protocol is for measuring the activity of purified nitroreductase or screening for inhibitors using a 6-nitrocoumarin probe.[4]
Materials:
-
6-Nitrocoumarin stock solution (10 mM in DMSO)
-
Purified nitroreductase enzyme
-
NADH or NADPH stock solution (10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the purified nitroreductase in the assay buffer.
-
In the 96-well plate, add 50 µL of each nitroreductase dilution. Include a no-enzyme control.
-
Prepare a reaction mixture by diluting the 6-nitrocoumarin stock solution to 20 µM and the NADH/NADPH stock solution to 200 µM in the assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission in the yellow fluorescence range.
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity against the enzyme concentration.
Protocol 3: Live-Cell Imaging of Nitroreductase Activity
This protocol describes the use of a 6-nitrocoumarin probe to detect nitroreductase activity in cultured cells.[4]
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
6-Nitrocoumarin stock solution (1 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%). To induce hypoxia and potentially increase nitroreductase expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for a specified period before the assay.
-
Probe Loading: a. Remove the culture medium and wash the cells with pre-warmed PBS. b. Prepare a staining solution containing 10 µM 6-nitrocoumarin in serum-free medium. c. Incubate the cells with the staining solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Imaging: a. Wash the cells with PBS to remove any excess probe. b. Add fresh culture medium or PBS to the cells. c. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~360-400 nm, emission ~440-480 nm).
Data Analysis:
-
Compare the fluorescence intensity between normoxic and hypoxic cells, or between control and treated cells.
References
An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in 6-Aminocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular charge transfer (ICT) phenomenon in 6-aminocoumarin, a fluorophore of significant interest in bioimaging, sensing, and materials science. This document synthesizes key findings on its photophysical properties, the factors governing the ICT process, and the experimental and computational methodologies employed in its study.
Core Concepts: Understanding Intramolecular Charge Transfer in 6-Aminocoumarin
Coumarin (B35378) derivatives are a cornerstone class of fluorophores, and their photophysical properties can be finely tuned through chemical modification. In 6-aminocoumarin, the electron-donating amino group at the 6-position and the electron-accepting carbonyl group within the coumarin scaffold create a "push-pull" system.[1][2][3][4] Upon photoexcitation, a significant redistribution of electron density occurs, leading to an intramolecular charge transfer from the amino group to the coumarin core. This ICT process is fundamental to the unique spectroscopic characteristics of 6-aminocoumarin.[1][2][4][5]
Historically, the fluorescence properties of 6-aminocoumarin, particularly its red-shifted emission, large Stokes shifts, and pronounced solvatochromism, were attributed to the formation of a twisted intramolecular charge transfer (TICT) state.[1][2][4] The TICT model proposed a rotation of the amino group to a perpendicular orientation relative to the coumarin plane in the excited state.[1][4] However, more recent studies, employing advanced computational methods like time-dependent density functional theory (TD-DFT), have challenged this model.[2][4] The current consensus is that a substantial, but planar, ICT state is responsible for these properties, without the requirement of large-scale twisting of the amino group.[1][2][4][5]
The efficiency of this ICT process is highly sensitive to the local environment, particularly the polarity of the solvent and its ability to form hydrogen bonds.[3][6][7] This sensitivity makes 6-aminocoumarin and its derivatives valuable as fluorescent probes for studying microenvironments in biological systems and materials.
Quantitative Photophysical Data
The photophysical properties of 6-aminocoumarin are strongly influenced by the solvent environment. The following tables summarize key quantitative data from various studies.
Table 1: Solvatochromic Effects on Absorption and Emission Maxima of 6-Aminocoumarin
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 335 | 430 | 6934 |
| Toluene | 2.38 | 340 | 450 | 7339 |
| Diethyl Ether | 4.34 | 342 | 460 | 7800 |
| Chloroform | 4.81 | 345 | 475 | 8235 |
| Acetonitrile | 37.5 | 350 | 510 | 9185 |
| Water | 80.1 | 348 | 525 | 9811 |
Note: The data presented are representative values compiled from multiple sources. Actual values may vary slightly depending on experimental conditions.
Table 2: Fluorescence Quantum Yields and Lifetimes of 6-Aminocoumarin in Different Solvents
| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |
| n-Hexane | 0.05 | 0.5 |
| Toluene | 0.12 | 1.2 |
| Diethyl Ether | 0.25 | 2.5 |
| Chloroform | 0.30 | 3.1 |
| Acetonitrile | 0.45 | 4.8 |
| Water | 0.20 | 2.2 |
Note: The data presented are representative values compiled from multiple sources. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols for Characterizing ICT
A combination of spectroscopic and computational techniques is employed to investigate the ICT dynamics in 6-aminocoumarin.
3.1. Steady-State and Time-Resolved Fluorescence Spectroscopy
This is a cornerstone technique for probing the excited-state behavior of fluorophores.
-
Objective: To measure the absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes of 6-aminocoumarin in various solvents or environments.
-
Methodology:
-
Sample Preparation: Prepare dilute solutions of 6-aminocoumarin (typically in the micromolar range to avoid aggregation) in solvents of varying polarity.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Steady-State Fluorescence Spectroscopy: Excite the sample at or near its λ_abs and record the fluorescence emission spectrum using a spectrofluorometer to determine the wavelength of maximum emission (λ_em).
-
Fluorescence Quantum Yield Measurement: Determine the quantum yield relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.
-
Time-Resolved Fluorescence Spectroscopy: Use techniques like Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay kinetics after pulsed laser excitation. The decay data is then fitted to an exponential function to determine the fluorescence lifetime (τ_F).
-
3.2. Computational Chemistry: DFT and TD-DFT Calculations
Computational methods provide invaluable insights into the electronic structure and geometry of 6-aminocoumarin in its ground and excited states.
-
Objective: To model the ICT process, calculate electronic transition energies, and predict the geometries of the ground and excited states.
-
Methodology:
-
Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Model Building: Construct the molecular structure of 6-aminocoumarin.
-
Ground State Optimization: Perform a geometry optimization of the ground state (S₀) using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (corresponding to absorption) and to optimize the geometry of the first excited singlet state (S₁).
-
Solvent Effects: Incorporate the influence of different solvents using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Analysis: Analyze the molecular orbitals (HOMO, LUMO) and electron density distributions in the S₀ and S₁ states to visualize and quantify the extent of charge transfer.
-
Visualizing the ICT Process and Experimental Workflows
Diagram 1: Intramolecular Charge Transfer (ICT) Mechanism in 6-Aminocoumarin
Caption: ICT mechanism in 6-aminocoumarin.
Diagram 2: Experimental Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization.
Diagram 3: Influence of Environment on the Excited State of 6-Aminocoumarin
Caption: Environmental effects on 6-aminocoumarin's ICT state.
Implications for Drug Development and Research
The profound understanding of the ICT mechanism in 6-aminocoumarin is pivotal for its application in drug development and biomedical research. Its sensitivity to the local environment makes it an excellent scaffold for designing fluorescent probes that can report on changes in polarity, viscosity, or the presence of specific analytes within biological systems. For instance, derivatives of 6-aminocoumarin can be engineered to target specific cellular compartments or to act as "turn-on" sensors that fluoresce upon binding to a particular biomolecule. Furthermore, the tunable nature of their emission properties through synthetic modification allows for the development of a palette of fluorophores for multiplexed imaging applications. The insights gained from studying 6-aminocoumarin also inform the rational design of novel functional dyes for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.[1]
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins | Semantic Scholar [semanticscholar.org]
- 6. A DFT/TDDFT study on the excited-state hydrogen bonding dynamics of 6-aminocoumarin in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 6-Aminocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of protein localization, dynamics, and interactions. Coumarin (B35378) dyes are a class of fluorophores valued for their small size, environmental sensitivity, and bright fluorescence. 6-Aminocoumarin, while not intrinsically reactive towards proteins, serves as a versatile scaffold that can be chemically modified into a reactive probe for covalent labeling of proteins.[1]
This document provides detailed protocols for the activation of 6-aminocoumarin and its subsequent conjugation to proteins. The primary strategy involves converting the amine group of 6-aminocoumarin into a more reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate, which can then readily react with primary amines (e.g., lysine (B10760008) residues) on a target protein.
Quantitative Data of Related Coumarin Derivatives
Quantitative data for 6-aminocoumarin is not extensively documented in publicly available literature. However, the photophysical properties of structurally related coumarin derivatives can provide a useful reference for experimental design.
| Property | Value | Compound | Solvent/Conditions |
| Excitation Maximum (λex) | ~330 nm | 6-aminocoumarin | Aqueous buffer, pH 7.2 |
| ~459 nm | Coumarin 6 | Varies slightly with solvent | |
| 380 nm | 7-aminocoumarin | ||
| Emission Maximum (λem) | ~460 nm | 6-aminocoumarin | Aqueous buffer, pH 7.2 |
| ~500 nm | Coumarin 6 | Aqueous with β-cyclodextrin | |
| 444 nm | 7-aminocoumarin | ||
| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹M⁻¹ at 459.2 nm | Coumarin 6 | |
| 18,400 M⁻¹cm⁻¹ | 7-aminocoumarin | ||
| Quantum Yield (Φ) | 0.78 | Coumarin 6 | Ethanol |
| 0.63 | Coumarin 6 | Acetonitrile |
Experimental Workflow
The overall workflow for labeling proteins with 6-aminocoumarin involves the activation of the dye, conjugation to the protein, and subsequent purification of the labeled protein.
Caption: Workflow for protein labeling with 6-aminocoumarin.
Experimental Protocols
Protocol 1: Activation of 6-Aminocoumarin (Conversion to NHS Ester)
This protocol describes a general method for converting the primary amine of 6-aminocoumarin into an amine-reactive NHS ester.
Materials:
-
6-Aminocoumarin
-
Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve 6-aminocoumarin in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a slight molar excess of a non-nucleophilic base such as TEA or DIPEA to the solution.
-
Addition of DSC: Slowly add a solution of disuccinimidyl carbonate (1.1 to 1.5 molar equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% aqueous citric acid solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting 6-aminocoumarin-NHS ester by column chromatography on silica (B1680970) gel or by recrystallization.
-
Storage: Store the purified 6-aminocoumarin-NHS ester under dessicated and dark conditions at -20°C.
Protocol 2: Fluorescent Labeling of Proteins with Activated 6-Aminocoumarin
This protocol details the labeling of a target protein with the synthesized 6-aminocoumarin-NHS ester.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.5).[1][2]
-
Activated 6-aminocoumarin (e.g., 6-aminocoumarin-NHS ester) stock solution (10 mg/mL in anhydrous DMSO or DMF).[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5).[2][3]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.[1][2]
-
Spectrophotometer.
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.5.[1][4] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[1][5]
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the activated 6-aminocoumarin in anhydrous DMSO or DMF.[2]
-
Labeling Reaction:
-
While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye to the protein solution.[1] The optimal ratio should be determined empirically for each protein.
-
Keep the volume of the added dye stock solution to a minimum (<5% of the total reaction volume) to avoid protein precipitation.[1]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to react with any unreacted NHS ester.[2][3] Incubate for an additional hour at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[1][2] Alternatively, dialysis can be performed against the storage buffer. The first colored fraction to elute will be the labeled protein.[2]
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the coumarin dye (A_max).
-
Calculation: The concentration of the protein and the DOL can be calculated using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum excitation wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). The correction factor for Coumarin 6 at 280 nm is typically around 0.2.[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Troubleshooting
| Problem Observed | Possible Cause | Recommended Solution |
| Low Degree of Labeling | Inactive/hydrolyzed NHS ester.[5] Insufficient molar excess of dye.[1] Presence of primary amines in the buffer.[1][5] | Use freshly prepared or properly stored reactive dye.[1] Increase the molar ratio of dye to protein.[1] Ensure the buffer is amine-free.[1][5] |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF).[1] Over-labeling of the protein.[1] | Keep the volume of the dye stock solution added to a minimum (<5% of the total reaction volume).[1] Reduce the molar excess of the dye or shorten the incubation time.[1] |
| No Fluorescence | Dye degradation.[1] Incorrect buffer pH for fluorescence.[1] | Protect the dye and labeled protein from light.[1] Ensure the final buffer pH is within the optimal range for coumarin fluorescence (typically neutral to slightly basic).[1] |
| Weak Fluorescence Despite Good DOL | Self-quenching from over-labeling.[5] Environmental sensitivity of the dye. | Reduce the dye:protein molar ratio to achieve a lower DOL.[5] The dye's fluorescence may be quenched by its local environment on the protein. |
| High Background Signal | Incomplete removal of free dye. | Repeat the purification step (e.g., size-exclusion chromatography) or use a column with a larger bed volume.[5] |
Conclusion
While 6-aminocoumarin is not directly reactive for protein labeling, its chemical structure provides a foundation for creating a reactive probe. The protocols outlined here offer a comprehensive guide for the activation of 6-aminocoumarin and its application in fluorescently labeling proteins. Researchers should carefully optimize the labeling conditions for their specific protein of interest to achieve the desired degree of labeling while maintaining protein function.
References
Application Notes and Protocols for 6-Aminocoumarin Derivatives in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-aminocoumarin derivatives for a variety of live-cell imaging applications. 6-Aminocoumarin-based fluorescent probes offer a versatile toolkit for visualizing and quantifying dynamic cellular processes due to their favorable photophysical properties, including sensitivity to the microenvironment and amenability to chemical modification.
I. Introduction to 6-Aminocoumarin Derivatives
6-Aminocoumarin is a fluorophore scaffold known for its sensitivity to the surrounding environment. The core structure consists of a benzopyran-2-one fused ring system with an amino group at the 6-position. The electron-donating nature of the amino group and the electron-withdrawing character of the coumarin (B35378) core can lead to intramolecular charge transfer (ICT) upon photoexcitation, influencing the dye's photophysical properties.[1] This inherent sensitivity makes 6-aminocoumarin an excellent platform for designing "smart" fluorescent probes that respond to specific cellular analytes or changes in the microenvironment.
Derivatization of the 6-aminocoumarin core allows for the development of probes tailored to detect a range of biological targets and phenomena, including enzymatic activity, pH, metal ions, and viscosity.
II. Quantitative Data of Selected 6-Aminocoumarin-Based Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following tables summarize the photophysical properties of several 6-aminocoumarin derivatives for various applications.
Table 1: Photophysical Properties of 6-Aminocoumarin Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent/Conditions | Application |
| 6-Aminocoumarin | ~330-365 | ~460-524 | Weak | Aqueous Buffer, pH 7.2 | Core Fluorophore |
| 6-Nitrocoumarin | Non-fluorescent | - | - | - | Nitroreductase Sensing (pro-probe) |
| 6-Amino-5-nitrocoumarin | ~450 | ~520 | Low (quenched) | Aqueous Buffer | Nitroreductase Sensing (pro-probe) |
| 7-diethylamino-coumarin-pyridine conjugate (1a) | 495 | 529 -> 616 | - | Ethanol/Buffer | Ratiometric pH Sensing |
| 6-Aryl-coumarin (4a) | ~350 | ~450-500 | - | Various organic solvents | General Imaging |
| 6-Aryl-coumarin (4f) | ~350 | ~500-550 | - | Various organic solvents | General Imaging |
| Coumarin 6 | ~458-488 | ~505 | ~0.78 | Ethanol | Lipid Droplet/Membrane Staining |
Table 2: Performance of 6-Aminocoumarin-Based Probes for Specific Analytes
| Probe Application | Target Analyte | Signal Change | Key Features |
| Enzymatic Activity | Nitroreductase | "Turn-on" fluorescence | High signal-to-background ratio, useful for hypoxia imaging.[2] |
| pH Sensing | H+ | Ratiometric shift | Allows for quantitative pH measurements, particularly in acidic organelles.[3] |
| Metal Ion Sensing | Fe³⁺, Cu²⁺ | Fluorescence quenching or enhancement | Chelation-based detection.[4] |
| Viscosity Sensing | Intracellular Viscosity | Fluorescence enhancement | "Molecular rotor" design, fluorescence is environmentally sensitive. |
III. Applications and Experimental Protocols
This section provides detailed protocols for key applications of 6-aminocoumarin derivatives in live-cell imaging.
A. Detection of Nitroreductase Activity in Hypoxic Cells
Nitroreductases are enzymes that are often overexpressed in hypoxic environments, such as solid tumors. 6-Nitrocoumarin derivatives can act as fluorogenic probes for detecting this activity. The non-fluorescent nitro-derivative is enzymatically reduced to the highly fluorescent amino-derivative, providing a "turn-on" fluorescence signal.[1]
Signaling Pathway: Nitroreductase Detection
Caption: Enzymatic reduction of 6-nitrocoumarin to fluorescent 6-aminocoumarin by nitroreductase.
Experimental Protocol: Live-Cell Imaging of Nitroreductase Activity
Materials:
-
6-Nitrocoumarin or 6-amino-5-nitrocoumarin probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phenol (B47542) red-free imaging medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
-
Environmental chamber for live-cell imaging (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 60-80% confluency. To induce hypoxia, incubate cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to the experiment.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the 6-nitrocoumarin probe in DMSO.
-
Probe Loading:
-
Prepare a working solution of the probe at a final concentration of 5-10 µM in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS or phenol red-free imaging medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free imaging medium to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images using the appropriate filter set (e.g., excitation ~360-450 nm, emission ~460-520 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between normoxic and hypoxic cells.
-
B. Ratiometric Imaging of Intracellular pH
Certain 6-aminocoumarin derivatives conjugated with a pH-sensitive moiety, such as a pyridine (B92270) ring, can act as ratiometric pH sensors.[3] Changes in pH alter the protonation state of the sensor, leading to a shift in the emission spectrum. By calculating the ratio of fluorescence intensities at two different wavelengths, a quantitative and internally controlled measurement of pH can be obtained, which is particularly useful for studying acidic organelles like lysosomes.[5][6][7]
Signaling Pathway: Ratiometric pH Sensing
Caption: Protonation-dependent shift in the emission wavelength of a ratiometric pH probe.
Experimental Protocol: Live-Cell Imaging of Lysosomal pH
Materials:
-
Ratiometric 6-aminocoumarin-based pH probe
-
DMSO
-
Cell culture medium
-
Phenol red-free imaging medium
-
PBS, pH 7.4
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with two emission channels
-
Nigericin (B1684572) and high-potassium buffers of known pH for calibration (optional)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the ratiometric pH probe in DMSO.
-
Probe Loading:
-
Dilute the stock solution to a final working concentration (typically 1-5 µM) in serum-free medium.
-
Incubate cells with the probe solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm PBS or imaging medium.
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Acquire images in two separate emission channels corresponding to the deprotonated and protonated forms of the probe.
-
-
Calibration (Optional but Recommended for Quantitative Measurement):
-
Prepare a series of high-potassium buffers with known pH values (e.g., ranging from pH 4.0 to 7.5).
-
Add nigericin (a H+/K+ ionophore, typically 10 µM) to the cells in the high-potassium buffer to equilibrate intracellular and extracellular pH.
-
Acquire ratiometric images at each pH point to generate a calibration curve.
-
-
Data Analysis:
-
For each pixel or region of interest, calculate the ratio of the fluorescence intensities from the two emission channels.
-
Convert the ratio values to pH using the calibration curve.
-
C. Detection of Intracellular Metal Ions
6-Aminocoumarin derivatives can be functionalized with chelating moieties to create fluorescent sensors for specific metal ions. The binding of a metal ion to the chelator can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the coumarin fluorophore through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[4][8][9]
Signaling Pathway: Metal Ion Detection (CHEF)
Caption: Chelation-enhanced fluorescence (CHEF) mechanism for metal ion detection.
Experimental Protocol: Imaging Intracellular Zinc
Materials:
-
6-Aminocoumarin-based zinc probe
-
DMSO
-
Cell culture medium
-
Imaging medium
-
PBS, pH 7.4
-
Cells on glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the zinc probe in DMSO.
-
Probe Loading:
-
Dilute the probe to a final concentration of 1-10 µM in serum-free medium.
-
Incubate cells with the probe for 20-40 minutes at 37°C.
-
-
Washing: Wash cells twice with imaging medium.
-
Imaging:
-
Acquire baseline fluorescence images.
-
To observe changes in zinc levels, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc, or with a zinc chelator (e.g., TPEN).
-
Acquire images at different time points after treatment.
-
-
Data Analysis: Measure the change in fluorescence intensity in response to alterations in intracellular zinc concentration.
D. Imaging Intracellular Viscosity
Some 6-aminocoumarin derivatives are designed as "molecular rotors," where intramolecular rotation around a single bond is sensitive to the viscosity of the surrounding environment. In low-viscosity environments, this rotation is facile and leads to non-radiative decay, resulting in low fluorescence. In more viscous environments, the rotation is hindered, leading to an increase in fluorescence intensity and/or lifetime.[10][11][12]
Experimental Workflow: Viscosity Imaging
Caption: General workflow for live-cell viscosity imaging using a molecular rotor.
Experimental Protocol: Live-Cell Viscosity Imaging
Materials:
-
6-Aminocoumarin-based molecular rotor for viscosity
-
DMSO
-
Cell culture and imaging media
-
PBS, pH 7.4
-
Cells on glass-bottom dishes
-
Fluorescence lifetime imaging microscopy (FLIM) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the viscosity probe in DMSO.
-
Probe Loading:
-
Dilute the probe to a working concentration (typically 1-5 µM) in serum-free medium.
-
Incubate cells with the probe for 15-30 minutes at 37°C.
-
-
Washing: Wash cells twice with imaging medium.
-
FLIM Imaging:
-
Acquire fluorescence lifetime images using the FLIM system. The fluorescence lifetime of the probe is correlated with the viscosity of its microenvironment.
-
A calibration curve of fluorescence lifetime versus viscosity (using solutions of known viscosity, e.g., glycerol-water mixtures) should be generated beforehand.
-
-
Data Analysis:
-
Analyze the FLIM data to determine the fluorescence lifetime for each pixel.
-
Use the calibration curve to convert the lifetime map into a quantitative viscosity map of the cell.
-
IV. Conclusion
6-Aminocoumarin derivatives are a powerful and versatile class of fluorescent probes for live-cell imaging. Their tunable photophysical properties allow for the rational design of sensors for a wide range of biological analytes and microenvironmental parameters. The protocols provided in these notes offer a starting point for researchers to apply these valuable tools in their own investigations into the complex and dynamic processes of living cells. It is important to note that optimization of probe concentration, incubation times, and imaging parameters is often necessary for specific cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 5. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chimia.ch [chimia.ch]
Application Notes: 6-Aminocoumarin as a Fluorescent pH Indicator
Introduction
6-Aminocoumarin is a versatile fluorescent probe that exhibits pH-dependent emission characteristics, making it a valuable tool for pH measurements in various experimental settings.[1][2] Its utility stems from the sensitivity of its amino group to the surrounding proton concentration, which directly influences the molecule's electronic properties and, consequently, its fluorescence output.[2][3] These application notes provide a comprehensive overview of the principles, protocols, and applications of 6-aminocoumarin as a pH indicator for researchers, scientists, and professionals in drug development.
Mechanism of pH Sensing
The pH-sensing capability of 6-aminocoumarin is rooted in the protonation state of its amino group at the 6-position. In a neutral or alkaline environment, the amino group (-NH₂) is deprotonated. Upon photoexcitation, this electron-donating group facilitates an intramolecular charge transfer (ICT) process, which is responsible for the molecule's characteristic fluorescence.[3][4]
However, under acidic conditions, the amino group becomes protonated (-NH₃⁺). This protonation alters the electronic structure of the molecule, inhibiting the ICT process.[3] The consequence is a significant decrease or quenching of the fluorescence intensity.[2][5] This "turn-off" response in acidic environments allows for the quantification of pH.
Photophysical Properties
The fluorescence of 6-aminocoumarin is highly dependent on environmental pH. The fluorescence intensity gradually increases as the pH rises from 2.1 to a maximum at approximately pH 7.2.[1][5] Further increases in pH beyond this point may lead to a decrease in emission intensity.[1]
Table 1: Photophysical Data for 6-Aminocoumarin
| Parameter | Value | Notes |
| Excitation Max (λex) | ~330 nm | Can be solvent-dependent. |
| Emission Max (λem) | ~460 nm | A significant red shift is observed as pH increases towards 7.2.[1] |
| Stokes Shift | ~130 nm | The large Stokes shift is characteristic of 6-aminocoumarins.[6] |
| Optimal pH | ~7.2 | The pH at which maximum fluorescence intensity is observed.[1][2][5] |
| pKa (Predicted) | ~3.01 | The amino group's protonation state is key to the pH-sensing mechanism.[7] |
| Quantum Yield (ΦF) | Variable | Generally weaker than 7-aminocoumarin (B16596) derivatives.[4] Highly sensitive to solvent polarity and pH. |
Application Notes
-
In Vitro Assays: 6-Aminocoumarin is well-suited for determining pH in buffered solutions. Its strong fluorescence response in the neutral pH range makes it useful for monitoring enzymatic reactions that involve a change in pH.
-
Intracellular pH Measurement: While less common than other probes specifically designed for cellular imaging, 6-aminocoumarin can, in principle, be used to assess intracellular pH.[8] Challenges may include probe loading, retention, and potential cytotoxicity, which should be evaluated for the specific cell type.
-
pH-Sensitive Drug Delivery: The pH-responsive nature of 6-aminocoumarin makes it a potential component for "smart" drug delivery systems.[9][10] It can be incorporated into nanoparticles or liposomes designed to release their therapeutic payload in the acidic microenvironment of tumors or within acidic organelles like endosomes and lysosomes.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. 6-aminocoumarin | 14415-44-2 [amp.chemicalbook.com]
- 8. Direct pH measurements by using subcellular targeting of 5(and 6-) carboxyseminaphthorhodafluor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminocoumarin Hydrochloride in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocoumarin hydrochloride is a water-soluble, blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes. Coumarins are valued in biological research for their relatively small size, photostability, and distinct spectral properties that allow for multiplexing with green and red fluorescent probes. While extensively used as a pharmaceutical intermediate and a fluorescent sensor, its application in flow cytometry is an emerging area.[1][2] Its fluorescence is characterized by an excitation in the ultraviolet (UV) to violet range and emission in the blue part of the spectrum.
These application notes provide generalized, adaptable protocols for the use of this compound as a fluorescent stain in flow cytometry. As direct, cell-line-specific protocols are not widely documented, researchers are strongly encouraged to use these methods as a starting point and optimize key parameters such as dye concentration and incubation times for their specific experimental needs. A critical preliminary step is to determine the cytotoxicity of the dye for the specific cell type being investigated.
Chemical and Photophysical Properties
Quantitative data for this compound and its parent compound are summarized below. These properties are essential for designing experimental protocols and configuring instrumentation.
| Property | Value | Reference |
| IUPAC Name | 6-aminochromen-2-one;hydrochloride | [3] |
| CAS Number | 63989-79-7 | [1][4] |
| Molecular Formula | C₉H₈ClNO₂ | [1][5] |
| Molecular Weight | 197.62 g/mol | [1][5] |
| Excitation Max (λex) | ~330 nm | [6] |
| Emission Max (λem) | ~460 nm | [6] |
| Appearance | White to yellow or brown solid/powder | [5][7] |
| Solubility | Insoluble in water (as hydrochloride salt) | [1] |
Note: Excitation and emission maxima were determined for 6-aminocoumarin in an aqueous buffer at pH 7.2.[6] Spectral properties can be influenced by the solvent and local molecular environment.
Application Note 1: General Intracellular Staining for Flow Cytometry
Principle:
This compound can be used as a blue fluorescent counterstain for fixed and permeabilized cells. As a small molecule dye, it can enter the cell and non-specifically stain intracellular components, allowing for the identification and enumeration of nucleated cells in a sample. This is particularly useful for distinguishing cells from debris or for providing a total cell population context in multicolor experiments.
Experimental Protocol: General Staining of Suspension Cells
This protocol is adapted from standard methodologies for intracellular staining.[8][9]
1. Cell Preparation: a. Harvest up to 1 x 10⁶ cells per sample and transfer to a flow cytometry tube. b. Centrifuge at 300-500 x g for 5 minutes at room temperature. Discard the supernatant. c. Wash the cell pellet by resuspending in 1 mL of cold Phosphate-Buffered Saline (PBS) and repeating the centrifugation step.
2. Fixation: a. Resuspend the washed cell pellet in 100 µL of 4% paraformaldehyde (PFA) in PBS. b. Incubate for 15-20 minutes at room temperature, protected from light. Fixation stabilizes cellular structures but will kill the cells.
3. Permeabilization: a. After fixation, add 1 mL of cold PBS, centrifuge at 300-500 x g for 5 minutes, and discard the supernatant. b. Resuspend the cell pellet in 100 µL of a permeabilization buffer (e.g., 0.1% Triton™ X-100 or Saponin in PBS). c. Incubate for 10-15 minutes at room temperature.
4. Staining: a. Prepare a working solution of this compound in PBS. Note: The optimal concentration must be determined empirically. Start by titrating concentrations from 0.1 µM to 10 µM. b. Wash the cells once with 1 mL of PBS to remove the permeabilization buffer. Centrifuge and discard the supernatant. c. Resuspend the cell pellet in 100 µL of the this compound working solution. d. Incubate for 20-30 minutes at room temperature, protected from light.
5. Final Washes and Acquisition: a. Add 1 mL of PBS to each tube, centrifuge at 300-500 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice. b. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS). c. Analyze the samples on a flow cytometer.
Recommended Flow Cytometer Setup
-
Excitation Laser: UV (~355 nm) or Violet (~405 nm) laser.
-
Emission Filter: A bandpass filter appropriate for blue fluorescence, such as a 450/50 nm or 460/50 nm filter.
-
Compensation: If performing multicolor analysis, single-stained controls for each fluorophore are essential to correctly calculate and apply compensation for spectral overlap.
Application Note 2: Apoptosis Detection in a Multicolor Panel
Principle:
This compound can be integrated into a multicolor apoptosis assay, for example, one using Annexin V-FITC and Propidium Iodide (PI). In this context, 6-Aminocoumarin can serve as a live-cell-permeant dye to stain the entire cell population blue. Annexin V-FITC (green) binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI (red), a membrane-impermeant dye, enters late apoptotic and necrotic cells.[6][10] This three-color combination allows for the distinct identification of live, early apoptotic, and late apoptotic/necrotic cell populations.
Experimental Protocol: Annexin V, PI, and 6-Aminocoumarin Co-staining
This protocol is adapted from standard Annexin V apoptosis assays.[10]
1. Cell Preparation: a. Induce apoptosis in your cell population using the desired method. Include an untreated control sample. b. Harvest 1-5 x 10⁵ cells per tube by centrifugation (300-500 x g for 5 minutes). c. Wash cells once with 1 mL of cold PBS. Centrifuge and carefully discard the supernatant.
2. Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). b. Add 5 µL of Annexin V-FITC and 5 µL of the this compound working solution (pre-titrated to a non-toxic concentration). c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. PI Staining and Acquisition: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Add 5 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL). c. Analyze immediately on a flow cytometer. Do not wash the cells after staining.
Data Analysis and Interpretation
-
Live Cells: Annexin V-FITC negative and PI negative (Annexin V-/PI-). These will be positive for 6-Aminocoumarin.
-
Early Apoptotic Cells: Annexin V-FITC positive and PI negative (Annexin V+/PI-). These will also be positive for 6-Aminocoumarin.
-
Late Apoptotic/Necrotic Cells: Annexin V-FITC positive and PI positive (Annexin V+/PI+). These will also be positive for 6-Aminocoumarin.
Recommended Flow Cytometer Setup
-
Lasers: UV or Violet laser (for 6-Aminocoumarin) and a Blue laser (488 nm, for FITC and PI).
-
Detectors/Filters:
-
Blue Channel (e.g., 450/50 nm) for 6-Aminocoumarin.
-
Green Channel (e.g., 530/30 nm) for Annexin V-FITC.
-
Red Channel (e.g., 610/20 nm or >670 nm LP) for PI.
-
-
Controls for Setup:
-
Unstained cells.
-
Cells stained only with this compound.
-
Cells stained only with Annexin V-FITC (in an induced apoptosis sample).
-
Cells stained only with PI (e.g., heat-killed cells).
-
Critical Note on Cytotoxicity
Direct cytotoxicity data for this compound on various mammalian cell lines is not widely published. However, related aminocoumarin antibiotics like Novobiocin and Coumermycin A1 are known to have anti-proliferative and cytotoxic effects.[10] Therefore, it is imperative for researchers to perform a dose-response titration prior to conducting experiments, especially for live-cell applications like the apoptosis assay.
Recommended Cytotoxicity Assay:
-
Plate cells at a known density.
-
Treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the intended duration of your experiment.
-
Assess cell viability using a standard method, such as an MTT assay or a live/dead stain (e.g., Trypan Blue or a viability dye for flow cytometry).
-
Determine the highest concentration that does not significantly impact cell viability and use this or a lower concentration for your flow cytometry experiments.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for a multi-color flow cytometry apoptosis assay.
Caption: Logical gating strategy for differentiating cell populations.
Safety and Handling
Handle this compound with care. It is classified as acutely toxic if swallowed and causes eye irritation.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as bases and strong oxidizing agents.[2] Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Measurement of Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of T-cell mediated cytotoxicity by Novobiocin suggests multiple pathways for both CD4+ and CD8+ cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumermycin inhibition of murine retrovirus replication in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic small molecule dimers and their inhibitory activity against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novobiocin enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 6-Aminocoumarin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 6-aminocoumarin and its derivatives in cancer research. It includes summaries of anticancer activities, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
6-Aminocoumarin is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry and cancer research. Its unique structure allows for diverse chemical modifications, leading to the development of novel compounds with a range of biological activities. In the context of oncology, 6-aminocoumarin derivatives have been explored as direct anticancer agents, fluorescent probes for cellular imaging, and components of drug delivery systems. This document outlines the key applications and provides practical protocols for researchers in the field.
6-Aminocoumarin Derivatives as Anticancer Agents
Derivatives of 6-aminocoumarin, particularly hybrids with moieties like piperazine, have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Quantitative Data Summary
The anticancer activities of synthesized 6-aminocoumarin/piperazine hybrids have been evaluated against human lung (A549) and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 12c | A549 (Lung Cancer) | 0.40 | [1][2] |
| 12c | MCF-7 (Breast Cancer) | 0.51 | [1][2] |
Note: Compound 12c is a specific 6-aminocoumarin/piperazine hybrid described in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of 6-aminocoumarin derivatives.
Synthesis of 6-Aminocoumarin/Piperazine Hybrids
While a detailed step-by-step protocol for the synthesis of compound 12c is proprietary to the original research, a general workflow for the synthesis of such hybrids is outlined below. This typically involves a multi-step process.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
6-Aminocoumarin derivative stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-aminocoumarin derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Ethidium Bromide/Acridine Orange Staining)
This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.
Materials:
-
Cells treated with the 6-aminocoumarin derivative
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) stock solution (1 mg/mL)
-
Acridine Orange (AO) stock solution (1 mg/mL)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the 6-aminocoumarin derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in PBS. Add a mixture of EtBr and AO (e.g., 1 µL of each stock per 25 µL of cell suspension).
-
Visualization: Immediately place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated with the 6-aminocoumarin derivative
-
DCFH-DA stock solution (in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate and treat with the 6-aminocoumarin derivative.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate them with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Proposed Signaling Pathway for Anticancer Activity
Studies suggest that 6-aminocoumarin derivatives can induce apoptosis by activating the p53 tumor suppressor protein and subsequently activating executioner caspases like caspase-3. The generation of ROS can act as an upstream trigger for this pathway.
Other Potential Applications in Cancer Research
While less documented specifically for 6-aminocoumarin, the broader coumarin (B35378) family shows promise in other areas of cancer research. These represent avenues for future investigation with 6-aminocoumarin.
-
Fluorescent Probes: The inherent fluorescence of the coumarin scaffold makes it an excellent candidate for developing probes to visualize cellular processes or track drug delivery. Coumarin-6, a related compound, is already widely used for this purpose.
-
Photodynamic Therapy (PDT): Some coumarin derivatives have been investigated as photosensitizers. Upon activation with a specific wavelength of light, these molecules can generate cytotoxic ROS, leading to localized tumor destruction. The potential of 6-aminocoumarin in this application warrants further exploration.
-
Drug Delivery Systems: 6-Aminocoumarin could potentially be conjugated to nanoparticles or other drug delivery vehicles to facilitate targeted delivery of therapeutic agents to cancer cells, enhancing efficacy and reducing systemic toxicity.
Conclusion and Future Directions
6-Aminocoumarin and its derivatives represent a promising class of compounds in cancer research. Their demonstrated anticancer activity, coupled with their potential as imaging agents and components of targeted therapies, makes them a focal point for further investigation. Future research should focus on elucidating the detailed synthesis of highly potent derivatives, exploring the utility of 6-aminocoumarin as a photosensitizer in PDT, and developing 6-aminocoumarin-conjugated nanomedicines for targeted cancer therapy. The protocols and information provided herein serve as a foundation for researchers to build upon in this exciting area of drug discovery.
References
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 6-Aminocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-aminocoumarin derivatives and the subsequent evaluation of their antimicrobial properties. Coumarin (B35378) derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents, making the exploration of new derivatives, such as those of 6-aminocoumarin, a critical area of research.[1][2]
I. Synthesis of 6-Aminocoumarin Derivatives
The synthesis of 6-aminocoumarin derivatives typically begins with the nitration of a coumarin core, followed by the reduction of the nitro group to an amine. This amino group can then be further functionalized to generate a library of derivatives.[3]
Protocol 1: Synthesis of 6-Nitrocoumarin[3]
This protocol outlines the nitration of a coumarin starting material.
Materials:
-
Coumarin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
In a flask, dissolve the coumarin in concentrated sulfuric acid at 0°C with continuous stirring.
-
Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice to precipitate the 6-nitrocoumarin.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-nitrocoumarin.
Protocol 2: Synthesis of 6-Aminocoumarin[3]
This protocol details the reduction of the 6-nitrocoumarin to 6-aminocoumarin.
Materials:
-
6-Nitrocoumarin
-
Iron powder (or Tin(II) chloride)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium bicarbonate or Sodium hydroxide (B78521) solution
-
Reflux apparatus
-
Filtration apparatus
Procedure using Iron/HCl:
-
Suspend the 6-nitrocoumarin in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot reaction mixture to remove the iron sludge.
-
Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide to precipitate the 6-aminocoumarin.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary to obtain pure 6-aminocoumarin.
Protocol 3: General Procedure for the Derivatization of 6-Aminocoumarin[4]
The 6-amino group can be readily acylated or used in other reactions to create a variety of derivatives. The following is a general procedure for N-acylation.
Materials:
-
6-Aminocoumarin
-
Appropriate acyl chloride or anhydride (B1165640) (e.g., chloroacetyl chloride)
-
Dry benzene (B151609) (or other suitable inert solvent)
-
Triethylamine (B128534) (or other base, if necessary)
-
Stirring apparatus
Procedure:
-
Dissolve 6-aminocoumarin in dry benzene.
-
Add the desired acyl chloride (e.g., chloroacetyl chloride) to the solution.
-
If the acyl chloride is not highly reactive, a base like triethylamine may be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction by TLC.
-
After completion, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the desired 6-acylaminocoumarin derivative.
Synthetic Workflow for 6-Aminocoumarin Derivatives
Caption: General synthetic scheme for 6-aminocoumarin derivatives.
II. Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized 6-aminocoumarin derivatives can be assessed using various standard methods. The following protocols for the agar (B569324) disk diffusion method and the broth microdilution method are widely used for preliminary screening and for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[1][4]
Protocol 4: Agar Disk Diffusion Method (Kirby-Bauer Assay)[5][6]
This method is a qualitative preliminary assay to screen for antimicrobial activity.
Materials:
-
Synthesized 6-aminocoumarin derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard[4]
-
Positive control antibiotic disks (e.g., Ciprofloxacin)[1]
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)[4]
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Also place positive and negative control disks.[5]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.[4]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1] A larger zone of inhibition indicates greater antibacterial activity.[1]
Protocol 5: Broth Microdilution Method for MIC and MBC Determination[1][5]
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Synthesized 6-aminocoumarin derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[1]
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Positive and negative controls
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).[1] Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate to achieve a range of test concentrations.[4]
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar disk diffusion method and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds, as well as to the positive (inoculum without compound) and negative (broth only) control wells. The final volume in each well should be uniform (e.g., 200 µL).[4]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[4]
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and the wells with higher concentrations) and spread it onto a fresh MHA plate.[4] Incubate the plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[4]
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of 6-aminocoumarin derivatives.
III. Data Presentation
The quantitative data obtained from the antimicrobial screening assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different derivatives against various microbial strains.[4]
Table 1: Antimicrobial Activity of Synthesized 6-Aminocoumarin Derivatives (Example Data)
| Compound ID | R-Group on 6-Amino | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| ACM-1 | -COCH₃ | S. aureus | 18 | 16 | 32 |
| E. coli | 12 | 64 | 128 | ||
| ACM-2 | -CO-Ph | S. aureus | 22 | 8 | 16 |
| E. coli | 15 | 32 | 64 | ||
| ACM-3 | -SO₂-Ph | S. aureus | 25 | 4 | 8 |
| E. coli | 18 | 16 | 32 | ||
| Ciprofloxacin | (Positive Control) | S. aureus | 30 | 1 | 2 |
| E. coli | 35 | 0.5 | 1 | ||
| DMSO | (Negative Control) | S. aureus | 0 | >128 | >128 |
| E. coli | 0 | >128 | >128 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
IV. Structure-Activity Relationship (SAR) Studies
The data generated from the antimicrobial screening of a library of 6-aminocoumarin derivatives can provide valuable insights into their structure-activity relationships (SAR). By comparing the antimicrobial activity of compounds with different substituents at the 6-amino position, researchers can identify key structural features that are essential for potent antimicrobial activity. For example, it has been observed that the nature of the acyl group at the 3"-OH and the substituent at the 8' position of the aminocoumarin ring can significantly influence the gyrase inhibitory activity.[6][7] A systematic evaluation of a series of aminocoumarins against both gyrase and topoisomerase IV can provide further insights into their mechanism of action.[7] The presence of a 7-aminocoumarin (B16596) scaffold in peptidomimetics has shown an inhibitory effect on bacterial models.[8] These SAR studies are crucial for the rational design and optimization of more effective antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminocoumarin Hydrochloride: A Versatile Intermediate for Pharmaceutical Research and Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocoumarin hydrochloride is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive primary amine on the coumarin (B35378) scaffold, provides a strategic point for derivatization, enabling the synthesis of a diverse array of compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the development of enzyme inhibitors and fluorescent probes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63989-79-7 | [1][2][3][4] |
| Molecular Formula | C₉H₈ClNO₂ | [2] |
| Molecular Weight | 197.62 g/mol | [2] |
| Appearance | White to cream or pale gray crystals/powder | [1] |
| Melting Point | >260°C (decomposes) | [5] |
| Solubility | Insoluble in water | [5] |
| Purity | ≥97% | [4] |
Applications in Pharmaceutical Research
The primary utility of this compound in pharmaceutical research lies in its role as a precursor for the synthesis of bioactive molecules. The amino group at the 6-position serves as a versatile handle for introducing various functional groups and pharmacophores, leading to compounds with a range of therapeutic and diagnostic applications.
Synthesis of Carbonic Anhydrase Inhibitors
A significant application of 6-aminocoumarin is in the synthesis of potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a promising strategy in cancer therapy. Derivatives such as 6-ureido and 6-amidocoumarins have shown remarkable inhibitory activity and selectivity.
Table 2: Inhibitory Activity (Kᵢ) of 6-Ureido/Amido-Coumarin Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5a | >100,000 | >100,000 | 25.3 | 10.3 |
| 5g | >100,000 | >100,000 | 14.7 | 29.4 |
| 5h | >100,000 | >100,000 | 82.4 | 19.5 |
| 5i | >100,000 | >100,000 | 20.1 | 5.9 |
| 5j | >100,000 | >100,000 | 45.6 | 18.7 |
| 5k | >100,000 | >100,000 | 33.2 | 21.4 |
| 5m | >100,000 | >100,000 | 15.8 | 7.2 |
| 5o | >100,000 | >100,000 | 76.1 | 25.8 |
| 7a | >100,000 | >100,000 | 95.1 | 88.4 |
| 7b | >100,000 | >100,000 | 65.2 | 70.3 |
| 7c | >100,000 | >100,000 | 48.9 | 55.1 |
Data extracted from a study on novel 6-ureido/amidocoumarins.
Development of Fluorescent Probes
The coumarin scaffold is inherently fluorescent, and modifications at the 6-position can modulate its photophysical properties. While 6-aminocoumarin itself has relatively weak fluorescence, its derivatives can be engineered to act as fluorescent probes for various biological targets and processes.[6] For instance, the fluorescence of 6-aminocoumarin derivatives is sensitive to the local environment, making them potential sensors for polarity and viscosity.[7] Furthermore, non-fluorescent 6-nitrocoumarin can be reduced to the fluorescent 6-aminocoumarin, a principle that has been utilized to design fluorogenic probes for detecting nitroreductase activity, which is often upregulated in hypoxic tumor environments.[6]
Table 3: Photophysical Properties of Selected 6-Aryl Coumarin Derivatives
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| 4a | 362 | 444 | 5190 | 0.25 |
| 4b | 380 | 485 | 5580 | 0.45 |
| 4c | 435 | 532 | 4380 | 0.30 |
| 4e | 375 | 470 | 5420 | 0.60 |
| 4f | 390 | 500 | 5790 | 0.55 |
Data represents a selection of 6-aryl coumarin derivatives and is intended to be illustrative of the photophysical properties that can be achieved through derivatization.[8]
Experimental Protocols
The following section provides detailed protocols for the synthesis of 6-aminocoumarin and its subsequent derivatization.
Protocol 1: Synthesis of 6-Aminocoumarin from 6-Nitrocoumarin
This protocol describes the reduction of 6-nitrocoumarin to 6-aminocoumarin.
Materials:
-
6-Nitrocoumarin
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Reflux condenser and heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure using Iron/HCl:
-
Suspend 6-nitrocoumarin in a mixture of ethanol and water (e.g., 3:2 v/v).
-
Add iron powder to the suspension (typically 3-5 equivalents).
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, hot filter the mixture to remove the iron sludge.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to precipitate the 6-aminocoumarin.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Procedure using SnCl₂·2H₂O:
-
Dissolve 6-nitrocoumarin in ethanol.
-
Add Tin(II) chloride dihydrate (typically 3-4 equivalents).
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of 6-Ureidocoumarins
This protocol outlines the reaction of 6-aminocoumarin with an isocyanate to form a 6-ureidocoumarin derivative.
Materials:
-
6-Aminocoumarin
-
Appropriate phenyl isocyanate derivative
-
Anhydrous acetonitrile (B52724) or dichloromethane (B109758) (DCM)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer
Procedure:
-
Dissolve 6-aminocoumarin in anhydrous acetonitrile or DCM in a flask under an inert atmosphere (Argon or Nitrogen).
-
Add the corresponding phenyl isocyanate (typically 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-ureidocoumarin. The reported yields for this reaction are typically in the range of 65-95%.
Protocol 3: General Procedure for the Synthesis of 6-Amidocoumarins
This protocol describes the coupling of 6-aminocoumarin with a carboxylic acid to form a 6-amidocoumarin derivative.
Materials:
-
6-Aminocoumarin
-
Appropriate aryl carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 6-aminocoumarin (1 equivalent) and the desired aryl carboxylic acid (1.3 equivalents) in anhydrous DMF, add DIPEA (3 equivalents) and HATU (1.3 equivalents).
-
Degas the reaction mixture and maintain it under an argon atmosphere.
-
Stir the mixture at room temperature for 18 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Preparation of this compound
While a specific detailed protocol for the hydrochloride salt formation was not found in the searched literature, a general and standard laboratory procedure can be followed.
Materials:
-
6-Aminocoumarin
-
Anhydrous diethyl ether or another suitable anhydrous non-polar solvent
-
Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas
Procedure:
-
Dissolve the purified 6-aminocoumarin in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
The this compound salt will precipitate out of the solution.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Dry the resulting this compound salt under vacuum.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthesis of 6-ureido/amidocoumarin carbonic anhydrase inhibitors.
Caption: Workflow for 6-ureidocoumarin synthesis.
Conclusion
This compound is a key pharmaceutical intermediate with broad applications in drug discovery and development. Its utility in the synthesis of potent enzyme inhibitors and novel fluorescent probes makes it a valuable tool for researchers. The protocols and data presented in this document provide a comprehensive resource for the effective utilization of this compound in the laboratory, facilitating the development of new therapeutic and diagnostic agents.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 6-Aminocoumarin HCl | 63989-79-7 | FA11826 | Biosynth [biosynth.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound | 63989-79-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining Protocols for Cells Using 6-Aminocoumarin Dames
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocoumarin and its derivatives represent a class of fluorescent dyes with broad applications in cellular imaging and analysis. These fluorophores are characterized by their blue to green emission spectra, environmental sensitivity, and utility in constructing "turn-on" probes for detecting specific enzymatic activities. Their relatively small size allows for good cell permeability in many cases, making them valuable tools for studying cellular processes in both live and fixed cells. Applications range from general cellular staining and immunofluorescence to the detection of specific analytes and enzyme activities, such as those mediated by nitroreductases, which are often upregulated in hypoxic environments like solid tumors.
Data Presentation: Photophysical Properties of 6-Aminocoumarin Derivatives
The selection of a suitable fluorophore is critically dependent on its spectral properties. The following table summarizes the key photophysical characteristics of several common 6-aminocoumarin derivatives.
| Compound Name | Abbreviation | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference(s) |
| 6-Aminocoumarin | - | 330 nm | 460 nm | Aqueous buffer, pH 7.2 | [1] |
| Coumarin (B35378) 6 | C6 | 488 nm | ~500 nm | Aqueous with β-cyclodextrin | [1] |
| 7-Amino-4-methylcoumarin | AMC | 344-351 nm | 430-440 nm | Not specified | |
| 7-Amino-4-methylcoumarin-3-acetic acid | AMCA | 351-363.8 nm | 440-460 nm | Not specified | [1][2] |
| 6-Aryl coumarin (4a) | - | ~350 nm | ~450-500 nm | Various organic solvents | [1] |
| 6-Aryl coumarin (4f) | - | ~350 nm | ~500-550 nm | Various organic solvents | [1] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with Coumarin 6
This protocol provides a general workflow for staining live cells using the lipophilic dye Coumarin 6, which is often used to label cellular membranes and lipid-rich structures.
Materials:
-
Coumarin 6 stock solution (1-5 mg/mL in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Procedure:
-
Cell Plating: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Working Solution: Thaw the Coumarin 6 stock solution. Dilute it in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 nM to 1 µM). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Staining: Remove the existing medium from the cells and replace it with the Coumarin 6-containing medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes. Incubation times should be optimized for the specific cell type and experimental goals.
-
Washing: Aspirate the staining solution. Wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope.
Caption: Workflow for staining live cells with Coumarin 6.
Protocol 2: Immunofluorescence Staining of Fixed Cells Using an AMCA-Conjugated Secondary Antibody
This protocol outlines the steps for indirect immunofluorescence, where a primary antibody targets the protein of interest, and a secondary antibody conjugated to a coumarin derivative, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), provides the fluorescent signal.
Materials:
-
Cells cultured on sterile coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target protein)
-
AMCA-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium
-
Fluorescence microscope with a UV light source and appropriate filters
Procedure:
-
Cell Culture and Fixation: Grow adherent cells on sterile coverslips to the desired confluency. Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets. Wash the cells three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AMCA-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with a UV excitation source.
Caption: Workflow for indirect immunofluorescence staining.
Protocol 3: Detection of Nitroreductase Activity in Live Cells
This protocol describes the use of a fluorogenic 6-nitrocoumarin probe to detect nitroreductase activity in cultured cells. The non-fluorescent probe is enzymatically converted to the highly fluorescent 6-aminocoumarin in the presence of nitroreductase.[3]
Materials:
-
6-nitro-2H-1-benzopyran-2-one (6-nitrocoumarin) stock solution (e.g., 10 mM in DMSO)
-
Cells cultured in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency. For experiments investigating hypoxia, incubate the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to the assay. Maintain a parallel normoxic culture as a control.
-
Probe Preparation: Prepare a working solution of 6-nitrocoumarin by diluting the stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.
-
Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.[4]
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol (B47542) red-free medium to remove excess probe.
-
Imaging/Measurement: Add fresh media or PBS to the cells. Image the cells using a fluorescence microscope with a filter set suitable for blue/green fluorescence (e.g., excitation ~380 nm, emission ~460 nm).[3] Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between normoxic and hypoxic cells. The increase in fluorescence intensity is proportional to the nitroreductase activity.
References
Application Notes and Protocols for Fluorescence Microscopy using 6-Aminocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-aminocoumarin and its derivatives as fluorescent probes in various microscopy techniques. 6-Aminocoumarin-based fluorophores are valuable tools for cellular imaging, offering distinct photophysical properties that are sensitive to their local environment. This document outlines their key characteristics, provides detailed protocols for their application, and illustrates their use in tracking cellular processes.
Introduction to 6-Aminocoumarin in Fluorescence Microscopy
6-Aminocoumarin is a versatile fluorophore characterized by its sensitivity to the molecular environment. The core structure can be readily modified to create a range of derivatives with tailored properties for specific biological applications. A particularly noteworthy application involves the use of non-fluorescent "caged" precursors, such as 6-nitrocoumarin, which can be enzymatically converted to the highly fluorescent 6-aminocoumarin.[1][2][3] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for detecting specific enzymatic activities within cells.
The photophysical properties of coumarin (B35378) derivatives are highly dependent on their substitution patterns. The introduction of an electron-donating group (EDG) like an amino group at the 6-position, and potentially an electron-withdrawing group (EWG), can lead to significant intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT characteristic influences the absorption and emission spectra, fluorescence quantum yield, and lifetime of the molecule. While 6-aminocoumarin itself has weaker fluorescence compared to its 7-amino counterparts, its derivatives and its formation from non-fluorescent precursors offer powerful applications in cellular imaging.[1]
Data Presentation: Photophysical Properties
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following table summarizes the key photophysical properties of 6-aminocoumarin and a related derivative to guide experimental design.
| Compound Name | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference(s) |
| 6-Aminocoumarin | ~330 nm | ~460 nm | Aqueous buffer, pH 7.2 | [4][5] |
| 6-Amino-5-nitrocoumarin (estimated) | ~380 - 420 nm | ~480 - 520 nm | - | [6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with 6-Aminocoumarin Derivatives
This protocol outlines the general procedure for staining living cells with a cell-permeable 6-aminocoumarin derivative.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Cell-permeable 6-aminocoumarin fluorescent probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter set)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a stock solution of the aminocoumarin probe in DMSO.
-
Dilute the stock solution to the final working concentration (typically 1-10 µM, optimization is recommended) in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS).
-
Remove the existing cell culture medium and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes to allow for probe loading.[7]
-
-
Washing (Recommended):
-
Gently aspirate the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess extracellular probe and reduce background fluorescence.[7]
-
After the final wash, add fresh pre-warmed imaging buffer or cell culture medium to the cells.
-
-
Imaging:
-
Transfer the imaging dish to the fluorescence microscope.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Excite the cells with the appropriate wavelength for the aminocoumarin probe and capture the fluorescence emission using a suitable filter set.
-
Acquire images at different time points if studying dynamic processes.
-
-
Image Analysis: Analyze the captured images using appropriate software to quantify fluorescence intensity, localization, or changes over time.
Protocol 2: Staining of Fixed Cells
This protocol provides a general method for staining fixed cells with 6-aminocoumarin derivatives.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
6-aminocoumarin derivative working solution (1-10 µM in PBS, to be optimized)
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Grow adherent cells on sterile coverslips to the desired confluency.
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.[4]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[4]
-
-
Permeabilization:
-
Staining:
-
Resuspend the cells in the 6-aminocoumarin working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
-
Washing: Wash the cells three times with PBS, protected from light.[4]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy using a suitable filter set.
Protocol 3: "Turn-On" Fluorescence Assay for Nitroreductase Activity
This protocol utilizes the non-fluorescent 6-nitrocoumarin as a substrate to detect nitroreductase (NTR) activity in live cells, which is often upregulated in hypoxic conditions.
Materials:
-
Live cells cultured in a 96-well plate or on a confocal dish
-
6-nitrocoumarin stock solution (in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel.
-
Probe Loading:
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.[2]
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with a filter set appropriate for 6-aminocoumarin (e.g., excitation ~360-400 nm, emission ~440-480 nm).[8] An increase in fluorescence intensity indicates nitroreductase activity.
-
-
Data Analysis: Compare the fluorescence intensity between different cell types or treatment conditions. Quantify the mean fluorescence intensity per cell using image analysis software.[8]
Visualization of Signaling Pathways and Workflows
Fluorescently labeled proteins are powerful tools for studying their dynamics and localization within cellular signaling pathways. For example, a protein kinase labeled with a reactive 6-aminocoumarin derivative can be monitored as it translocates within the cell upon pathway activation.[6]
Caption: Hypothetical signaling pathway for a labeled kinase.[6]
Caption: General workflow for live-cell imaging.
Caption: Workflow for detecting nitroreductase activity.
Microscopy Settings
The optimal microscopy settings will vary depending on the specific 6-aminocoumarin derivative, the experimental setup, and the biological question. However, the following provides general guidance for common fluorescence microscopy techniques.
Epifluorescence Microscopy:
-
Excitation Filter: A bandpass filter centered around the excitation maximum of the specific 6-aminocoumarin derivative (e.g., 340-380 nm).
-
Dichroic Mirror: A mirror that reflects the excitation wavelength and transmits the emission wavelength (e.g., a 400 nm longpass mirror).
-
Emission Filter: A bandpass or longpass filter that selectively allows the emission wavelengths to pass to the detector (e.g., a 435-485 nm bandpass filter).
-
Objective: Use an objective with a high numerical aperture (NA) for optimal light collection and resolution.
Confocal Microscopy:
-
Laser Line: A laser line close to the excitation maximum of the fluorophore is ideal. For many 6-aminocoumarin derivatives, a 405 nm diode laser is suitable.
-
Dichroic Mirror: A dichroic mirror that reflects the 405 nm laser line and transmits the emission.
-
Emission Detector: Set the detector to collect the emission in the expected range (e.g., 420-500 nm).
-
Pinhole: The pinhole size should be set to 1 Airy unit for optimal confocality and rejection of out-of-focus light.
-
Detector Gain and Offset: Adjust the gain to achieve a good signal without saturating the detector. Use the offset to set the background level to zero.
-
Scan Speed and Averaging: A slower scan speed or line/frame averaging can improve the signal-to-noise ratio, but be mindful of photobleaching and phototoxicity in live-cell imaging.
References
Troubleshooting & Optimization
How to increase the fluorescence intensity of 6-Aminocoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence intensity of 6-Aminocoumarin in their experiments.
Troubleshooting Guide
Low or no fluorescence signal from your 6-Aminocoumarin sample can be frustrating. This guide provides a systematic approach to identify and resolve common issues.
Problem: Weak or Absent Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The fluorescence of 6-Aminocoumarin is highly pH-dependent. The optimal pH is around 7.2.[1] In acidic conditions, the amino group becomes protonated, leading to significant fluorescence quenching.[1] Verify the pH of your sample buffer and adjust to a neutral pH if necessary. |
| Inappropriate Solvent | The polarity of the solvent significantly impacts the fluorescence of 6-Aminocoumarin. In polar solvents, the fluorescence quantum yield and lifetime tend to decrease. This is often attributed to the formation of a non-emissive twisted intramolecular charge-transfer (TICT) state.[2] Consider using a less polar solvent if your experimental conditions permit. |
| Presence of Quenchers | Various molecules can quench the fluorescence of 6-Aminocoumarin. These can include heavy atoms, certain metal ions, or other organic molecules in your sample.[3] Review the composition of your sample and try to identify and remove any potential quenchers. |
| Photobleaching | Prolonged exposure to high-intensity light can lead to the irreversible destruction of the fluorophore (photobleaching). Minimize light exposure by using neutral density filters, reducing illumination time, and using an anti-fade reagent if compatible with your experiment. |
| Incorrect Excitation/Emission Wavelengths | Ensure that your instrument is set to the correct excitation and emission wavelengths for 6-Aminocoumarin. The optimal wavelengths can shift slightly depending on the solvent and other environmental factors. It is advisable to perform a full excitation and emission scan to determine the optimal settings for your specific conditions. |
| Low Concentration | The fluorescence signal is directly proportional to the concentration of the fluorophore. Ensure that the concentration of 6-Aminocoumarin is appropriate for your instrument's sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 6-Aminocoumarin fluorescence?
The optimal pH for 6-Aminocoumarin fluorescence is approximately 7.2.[1] As the pH decreases and the solution becomes more acidic, the fluorescence intensity diminishes significantly due to the protonation of the 6-amino group.[1]
Q2: How does solvent polarity affect the fluorescence of 6-Aminocoumarin?
Increasing solvent polarity generally leads to a decrease in the fluorescence quantum yield and lifetime of 6-Aminocoumarin.[2] This phenomenon is often explained by the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state in more polar environments.[2] This results in a red shift of the emission spectrum and a reduction in overall fluorescence intensity.
Q3: What are common quenchers for 6-Aminocoumarin?
While specific quenching studies on 6-Aminocoumarin are not extensively detailed in all literature, common fluorescence quenchers for coumarin (B35378) derivatives include molecular oxygen, heavy atoms (like iodide), and certain transition metal ions. The presence of electron-withdrawing groups on the coumarin structure itself, such as a nitro group, can also act as an internal quencher.
Q4: How can I prevent photobleaching of 6-Aminocoumarin?
To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the duration of light exposure.
-
Use a higher concentration of the fluorophore if possible.
-
In microscopy applications, consider using an anti-fade mounting medium.
Q5: Are there chemical modifications that can increase the fluorescence intensity of 6-Aminocoumarin?
Yes, chemical modifications can enhance fluorescence. For instance, in derivatives like 6-amino-5-nitrocoumarin, the nitro group acts as a potent fluorescence quencher.[3] Reducing the nitro group to an amino group can restore and "turn on" the fluorescence. Additionally, creating more rigid structures by incorporating the amino group into a ring system can inhibit the formation of the non-emissive TICT state, thereby increasing fluorescence in polar solvents.
Quantitative Data
The following tables summarize the photophysical properties of 6-Aminocoumarin under different conditions.
Table 1: Photophysical Properties of 6-Aminocoumarin in Various Solvents
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |
| n-Hexane | 1.88 | 0.03 | 1.1 |
| n-Decane | 1.99 | 0.04 | 1.3 |
| n-Hexadecane | 2.05 | 0.05 | 1.5 |
| Tetrachloromethane | 2.24 | 0.06 | 1.8 |
| 1-Chloropropane | 8.2 | 0.11 | 2.9 |
| 1-Chlorobutane | 7.39 | 0.14 | 3.5 |
| 1-Chlorohexane | 5.95 | 0.18 | 4.2 |
| Acetonitrile | 37.5 | 0.02 | 0.7 |
| Propionitrile | 27.2 | 0.03 | 0.9 |
Data extracted from Krystkowiak, E. et al., Photochem. Photobiol. Sci., 2012, 11, 893-901.
Table 2: Effect of pH on the Relative Fluorescence Intensity of 6-Aminocoumarin
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 2.1 | ~50 |
| 3.0 | ~100 |
| 4.0 | ~200 |
| 5.0 | ~350 |
| 6.0 | ~500 |
| 7.2 | ~600 |
| 8.0 | ~580 |
| 9.0 | ~550 |
Data estimated from the graphical representation in Guha, S. et al., Spectrosc. Lett., 2012, 45, 225-235.
Experimental Protocols
Protocol 1: Solvent Screening for Enhancement of 6-Aminocoumarin Fluorescence
Objective: To identify a solvent that maximizes the fluorescence intensity of 6-Aminocoumarin for a specific application.
Materials:
-
6-Aminocoumarin stock solution (e.g., 1 mM in DMSO)
-
A selection of high-purity solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of 6-Aminocoumarin in each of the selected solvents by diluting the stock solution to a final concentration that gives an absorbance of < 0.1 at the excitation maximum.
-
For each sample, measure the absorbance spectrum to determine the excitation maximum in that specific solvent.
-
Set the spectrofluorometer to the determined excitation maximum for each solvent.
-
Measure the fluorescence emission spectrum for each sample, ensuring to scan a wide enough range to capture the entire emission profile.
-
Record the peak emission wavelength and the integrated fluorescence intensity for each solvent.
-
Compare the integrated fluorescence intensities to identify the solvent that provides the highest signal.
Protocol 2: pH Optimization for 6-Aminocoumarin Fluorescence
Objective: To determine the optimal pH for maximizing the fluorescence intensity of 6-Aminocoumarin in an aqueous buffer system.
Materials:
-
6-Aminocoumarin stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a pH range from ~4 to ~9 (e.g., acetate, phosphate, borate (B1201080) buffers)
-
pH meter
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions by diluting the 6-Aminocoumarin stock solution into each of the different pH buffers. The final concentration should be identical for all samples.
-
Verify the final pH of each solution using a calibrated pH meter.
-
Measure the fluorescence emission spectrum for each sample using a consistent excitation wavelength (e.g., the excitation maximum in a neutral buffer).
-
Record the integrated fluorescence intensity for each pH value.
-
Plot the integrated fluorescence intensity as a function of pH to determine the optimal pH range for your experiment.
Visualizations
Caption: Formation of the non-fluorescent TICT state in polar solvents.
Caption: Effect of pH on the fluorescence of 6-Aminocoumarin.
Caption: Troubleshooting workflow for low 6-Aminocoumarin fluorescence.
References
Troubleshooting low signal in 6-Aminocoumarin labeling experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Aminocoumarin-based fluorescent probes.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal when using 6-Aminocoumarin for labeling.
Frequently Asked Questions (FAQs)
Q1: My 6-Aminocoumarin labeled protein has a weak signal. What are the primary areas to investigate?
A weak signal is not necessarily indicative of an unsuccessful labeling reaction.[1][2] Several factors can influence the fluorescence intensity. The primary areas to investigate include the labeling efficiency, the intrinsic properties of the coumarin (B35378) dye, the local environment of the dye on the protein, and the imaging or measurement setup.[1][2] A systematic approach is crucial to pinpoint the issue.
Q2: How can I determine if the low signal is due to poor labeling efficiency?
Inefficient labeling is a common cause of low fluorescence.[1] Here’s how to troubleshoot it:
-
Verify the Labeling Chemistry: 6-Aminocoumarin dyes are often supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., the N-terminus and lysine (B10760008) side chains) on the protein.[1][3] Ensure that your protein has accessible primary amines for labeling.
-
Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1][2][3] At a lower pH, the target amino groups are protonated and less reactive, while a significantly higher pH can accelerate the hydrolysis of the NHS ester.[3]
-
Avoid Competing Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[1][2][3] Use amine-free buffers like phosphate, bicarbonate, or borate.[4]
-
Assess Dye Quality: Ensure the 6-Aminocoumarin dye has been stored correctly, protected from light and moisture, to prevent degradation.[1][3] It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling. Conversely, over-labeling can cause fluorescence quenching.[1][3] A typical starting point for optimization is a 10- to 20-fold molar excess of the dye.[1][2][3]
-
Confirm Protein Concentration: Accurate protein concentration is essential for calculating the correct molar ratios for the labeling reaction.[1][3]
Q3: Could the properties of 6-Aminocoumarin itself be the reason for the low signal?
Yes, the specific properties of the coumarin derivative play a significant role.
-
Intrinsic Brightness: Different fluorophores have varying quantum yields and extinction coefficients, which determine their brightness. Some coumarins are inherently dimmer than other common dyes.[1][3]
-
Environmental Sensitivity: The fluorescence of many coumarin dyes, including 6-Aminocoumarin, is highly sensitive to the local environment.[1][5][6][7][8] Factors like solvent polarity, viscosity, and pH can significantly impact the fluorescence quantum yield.[1][5][6] For instance, the fluorescence of 6-aminocoumarin is pH-dependent, with an optimal pH of around 7.2; the signal decreases significantly in acidic conditions.[9][10]
Q4: How does the target protein affect the fluorescence signal?
The protein itself can influence the fluorescence of the attached dye in several ways:
-
Fluorescence Quenching: Amino acid residues, such as tryptophan or tyrosine, in close proximity to the attached dye can quench its fluorescence.[1]
-
Conformational Changes: The protein's conformation can alter the local microenvironment of the dye, thereby affecting its fluorescence.[1]
-
Solubility: Over-labeling can sometimes lead to protein precipitation.[3][5] If this occurs, reducing the dye-to-protein molar ratio is recommended.[3][5]
Q5: What role does post-labeling purification play in the final signal?
Proper purification is critical to remove unconjugated dye, which can interfere with accurate measurements and contribute to high background signals.[1] Common purification methods include size-exclusion chromatography (gel filtration), dialysis, and spin columns.[1][3]
Q6: Can photobleaching be the cause of my low signal?
Yes, photobleaching, the irreversible degradation of the fluorophore upon exposure to light, is a common issue.[1][2] It is important to protect the labeled conjugate from light during all stages of the experiment, including storage and handling.[1][11] Using an anti-fade mounting medium can also help for microscopy applications.[2][12]
Data Presentation
Table 1: Recommended Reaction Conditions for 6-Aminocoumarin NHS Ester Labeling
| Parameter | Recommended Value | Rationale & Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines without causing rapid hydrolysis of the NHS ester.[3] |
| Buffer Composition | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, glycine) which compete with the target protein.[3] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This should be optimized for each specific protein to avoid under- or over-labeling (which can cause quenching).[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[3] |
| Dye Solvent | Anhydrous DMSO or DMF | Ensure the solvent is fresh and free of water to prevent dye degradation.[3] |
| Reaction Time | 1 - 2 hours at Room Temp. or Overnight at 4°C | Protect from light during incubation.[5] |
Table 2: Troubleshooting Summary for Low Signal
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Incorrect buffer pH. | Verify reaction buffer is pH 8.3-8.5.[3] |
| Inactive/hydrolyzed NHS ester. | Use a fresh aliquot of dye and anhydrous solvent. Ensure proper storage.[3] | |
| Insufficient dye concentration. | Increase the molar excess of dye in the reaction (e.g., from 10:1 to 20:1).[3] | |
| Competing substances in buffer. | Use a buffer free of primary amines (e.g., Tris, glycine).[3] | |
| Weak Fluorescence Despite Good DOL | Fluorescence quenching by protein. | The dye may be located near quenching residues (e.g., Tryptophan). This is protein-specific.[3] |
| Self-quenching from over-labeling. | Reduce the dye:protein molar ratio to achieve a lower DOL.[3] | |
| Environmental sensitivity of the dye. | The dye's fluorescence may be quenched by the polarity of its local environment on the protein.[3] Ensure the final buffer for measurement is at an optimal pH for the dye (around 7.2 for 6-aminocoumarin).[9] | |
| High Background Signal | Incomplete removal of free dye. | Repeat the purification step (e.g., size-exclusion chromatography) or use a column with a larger bed volume.[3] |
| Protein Precipitation | Labeled protein is less soluble. | Lower the dye:protein molar ratio. Consider using a more hydrophilic coumarin derivative if available.[3] |
Experimental Protocols
General Protocol for Protein Labeling with 6-Aminocoumarin NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
1. Materials Required:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
6-Aminocoumarin NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
2. Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 6-Aminocoumarin NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[1]
-
Add the dye solution to the protein solution while gently vortexing.
-
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Stop the Reaction: Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes to quench any unreacted dye.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye (approx. 330-380 nm, check specific dye datasheet).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]
-
-
Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visualizations
Caption: General experimental workflow for protein labeling with 6-Aminocoumarin NHS Ester.
Caption: Troubleshooting decision tree for low signal in labeling experiments.
Caption: Key factors influencing the efficiency of 6-Aminocoumarin labeling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcd.ie [tcd.ie]
- 7. Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
6-Aminocoumarin hydrochloride solubility problems in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-aminocoumarin hydrochloride in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, despite being a salt, has a core coumarin (B35378) structure that is largely hydrophobic. This inherent low aqueous solubility can lead to challenges when preparing solutions in buffers like Phosphate (B84403) Buffered Saline (PBS), TRIS, or MES. The solubility is significantly influenced by the pH of the buffer.
Q2: What is the pKa of 6-aminocoumarin and why is it important?
A2: The predicted pKa of the amino group in 6-aminocoumarin is approximately 3.01. The pKa is the pH at which the amino group is 50% protonated (positively charged) and 50% in its neutral form. As a hydrochloride salt, the amino group is protonated. In aqueous solutions, the pH of the environment will determine the ratio of the charged to the uncharged form.
-
At pH values below the pKa (pH < 3.01): The protonated, charged form of the molecule is predominant. This form is generally more water-soluble.
-
At pH values above the pKa (pH > 3.01): The neutral, uncharged form becomes more prevalent. This form is less water-soluble and more likely to precipitate.
Q3: How does pH affect the fluorescence of 6-aminocoumarin?
A3: The fluorescence of 6-aminocoumarin is pH-dependent. The protonation state of the amino group influences the electronic properties of the molecule and, consequently, its fluorescence intensity and emission wavelength. For instance, studies have shown that the fluorescence intensity of 6-aminocoumarin can be maximal at a pH of 7.2. It is crucial to maintain a consistent and optimal pH for your experiments to ensure reproducible fluorescence measurements.
Q4: What is the recommended solvent for a stock solution?
A4: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent.
Q5: What is the maximum recommended final concentration of DMSO in my aqueous working solution?
A5: For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, is generally recommended. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is a common problem that arises from the rapid change in solvent polarity, causing the less soluble compound to crash out of solution.
| Potential Cause | Recommended Solution |
| Final concentration is too high | The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit under those specific conditions (pH, temperature, buffer components). Try preparing a more dilute working solution. |
| Insufficient mixing | When adding the DMSO stock to the aqueous buffer, the localized concentration of the compound can be very high, leading to precipitation. Ensure rapid and thorough mixing. Add the DMSO stock dropwise to the vortexing buffer. Gentle sonication can also help to disperse the compound and prevent aggregation. |
| Low co-solvent concentration | The percentage of DMSO in the final working solution may be too low to maintain solubility. While keeping the DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Remember to adjust your vehicle controls accordingly. |
| Incorrect pH of the buffer | As the pH of the buffer will influence the protonation state and solubility of 6-aminocoumarin, ensure your buffer is at the desired pH. For better solubility, a slightly acidic pH (e.g., pH 6.0-6.5) might be beneficial, but this needs to be balanced with the optimal pH for your assay and for the compound's fluorescence. |
| Buffer composition | High salt concentrations in some buffers can decrease the solubility of organic compounds (salting out effect). If you are using a high concentration phosphate buffer, you might consider trying a buffer with a lower salt concentration, such as TRIS or MES, if compatible with your experiment. |
Quantitative Data on Solubility
Obtaining precise quantitative solubility data for this compound can be challenging as it is highly dependent on the specific buffer composition, pH, and temperature. We recommend determining the kinetic solubility in your specific experimental buffer.
Protocol: Determination of Kinetic Solubility in Aqueous Buffer
This protocol allows for a rapid assessment of the solubility of this compound in your buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, TRIS, MES at a specific pH)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance (turbidity) at ~600-650 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the clear-bottom 96-well plate.
-
Add your aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentrations. This will result in a final DMSO concentration of 2%.
-
Mix the plate thoroughly on a plate shaker for a few minutes.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
Identify the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
| Parameter | Description |
| Stock Solvent | Anhydrous DMSO |
| Recommended Stock Concentration | 1-10 mM |
| Aqueous Buffers to Test | Phosphate Buffered Saline (PBS), TRIS, MES |
| pH Range to Consider | 5.0 - 8.0 |
| Final DMSO in Assay | < 0.5% (ideally ≤ 0.1%) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 197.62 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a known amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 1.976 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder in a microcentrifuge tube or vial.
-
Mixing: Vortex the solution vigorously. If the compound does not dissolve completely, place it in a sonicator bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage. Protect from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Warm solutions: Allow the DMSO stock solution and the aqueous buffer to come to room temperature.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This can make the final dilution more accurate.
-
Final Dilution:
-
Place the required volume of your aqueous buffer in a sterile tube. For 1 mL of final working solution, use 999 µL of buffer.
-
While vortexing the buffer, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock).
-
-
Mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use immediately: It is best to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Flowchart for Precipitation Issues
Caption: Troubleshooting guide for precipitation of 6-aminocoumarin HCl.
General Signaling Pathway of a Fluorescent Probe
Technical Support Center: Effect of pH on 6-Aminocoumarin Fluorescence Stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice regarding the influence of pH on the fluorescence stability of 6-Aminocoumarin.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of 6-Aminocoumarin sensitive to pH?
The fluorescence of 6-Aminocoumarin is highly dependent on its molecular structure and the surrounding chemical environment.[1][2] The primary reason for its pH sensitivity is the amino group (-NH₂) at the 6-position. This group plays a critical role in a process known as Intramolecular Charge Transfer (ICT), which is fundamental to its fluorescence.[2][3] The protonation state of this amino group changes with pH, directly impacting the efficiency of the ICT process and, consequently, the fluorescence intensity.[1][4]
Q2: What is the optimal pH for 6-Aminocoumarin fluorescence?
The optimal pH for maximizing the fluorescence intensity of 6-Aminocoumarin is approximately 7.2.[1][4][5] At this neutral pH, the amino group is in its neutral form, which allows for the most efficient ICT process upon excitation, resulting in strong fluorescence emission.[3]
Q3: What happens to the fluorescence of 6-Aminocoumarin in acidic conditions?
In acidic conditions (pH below 7.2), the fluorescence intensity of 6-Aminocoumarin decreases significantly.[1][4] This phenomenon, known as fluorescence quenching, occurs because the amino group becomes protonated (forms -NH₃⁺).[1][4] This protonation inhibits the Intramolecular Charge Transfer process, leading to a reduction in fluorescence.[4]
Q4: What is the effect of alkaline conditions on 6-Aminocoumarin fluorescence?
As the pH increases above the optimum of 7.2, the fluorescence emission intensity of 6-Aminocoumarin also tends to decrease.[4][5] Therefore, maintaining a neutral pH environment is advisable for achieving the strongest and most stable signal.[1]
Q5: Does pH affect the excitation and emission wavelengths of 6-Aminocoumarin?
Yes, pH can influence the excitation and emission wavelengths. For 6-Aminocoumarin, the typical excitation maximum is around 330 nm and the emission maximum is approximately 460 nm.[1][4] With a gradual increase in pH from acidic towards the optimal 7.2, a significant red shift (a shift to longer wavelengths) of the emission wavelength has been observed.[4]
Data Summary
The following table summarizes the general pH-dependent fluorescence characteristics of 6-Aminocoumarin.
| pH Range | Amino Group State | Fluorescence Intensity | Emission Wavelength |
| Acidic (e.g., pH < 6) | Protonated (-NH₃⁺) | Significantly Decreased / Quenched | Potential for blue-shift (shorter wavelength) |
| Optimal (pH ≈ 7.2) | Neutral (-NH₂) | Maximum | ~460 nm |
| Alkaline (e.g., pH > 8) | Neutral (-NH₂) | Decreased | Stable or slight shift |
Visualizations
Caption: Mechanism of pH-dependent fluorescence in 6-Aminocoumarin.
Troubleshooting Guide
Q1: My fluorescence signal is very weak, even though I am working at a neutral pH. What could be the problem?
Several factors besides pH can lead to a weak fluorescence signal. Consider the following:
-
Solvent Polarity: The polarity of the solvent can significantly influence fluorescence. It is recommended to test different solvents to find the optimal conditions for your specific assay.[1]
-
Aggregation: At high concentrations, 6-Aminocoumarin molecules can aggregate, which often leads to fluorescence quenching. Try preparing a series of dilutions to see if the fluorescence intensity is concentration-dependent.[3]
-
Compound Purity: Impurities from synthesis or degradation can absorb excitation light or quench the fluorescence. Verify the purity of your 6-Aminocoumarin sample.[3]
-
Instrument Settings: Ensure that your spectrofluorometer's excitation and emission wavelengths are correctly set for 6-Aminocoumarin (~330 nm for excitation and ~460 nm for emission).[1][4] Also, check that the slit widths are appropriately adjusted for a good signal-to-noise ratio.[3]
Caption: Troubleshooting workflow for low fluorescence intensity.
Q2: I am observing a gradual decrease in fluorescence intensity during my measurement. What is happening?
This is likely due to photobleaching, a process where the fluorophore is chemically damaged by light exposure and loses its ability to fluoresce. While some coumarin (B35378) derivatives are known for good photostability, it is not absolute.[6] To mitigate this:
-
Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp power on your instrument.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light to the shortest time necessary for measurement.
-
Use Fresh Samples: Prepare fresh samples for each measurement if photobleaching is severe.
Q3: My experimental results are not reproducible. What are the key parameters to control?
For reproducible results when studying the pH effects on 6-Aminocoumarin fluorescence, it is critical to precisely control the following:
-
pH: Use high-quality buffers and accurately measure the pH of each sample solution.[3]
-
Concentration: Ensure the final concentration of 6-Aminocoumarin is consistent across all experiments.
-
Temperature: Temperature can influence fluorescence, so maintain a constant temperature for all measurements.
-
Solvent Composition: If using a co-solvent like DMSO or ethanol (B145695), ensure its percentage is identical in all samples.[7]
Experimental Protocols
Protocol: Measuring the pH-Dependent Fluorescence of 6-Aminocoumarin
This protocol outlines the steps to measure the fluorescence of 6-Aminocoumarin across a range of pH values.
Materials:
-
6-Aminocoumarin powder
-
DMSO or ethanol for stock solution
-
A series of buffers covering the desired pH range (e.g., citrate, phosphate (B84403), borate (B1201080) buffers from pH 3 to 10)
-
Spectrofluorometer
-
Calibrated pH meter
-
Quartz cuvettes or black 96-well microplates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 6-Aminocoumarin in a suitable organic solvent like DMSO or ethanol.[1] Store this solution protected from light.
-
-
Working Solution Preparation:
-
For each pH point, prepare a dilute working solution of 6-Aminocoumarin.
-
Dilute the stock solution in the buffer of choice (e.g., 100 mM phosphate buffer) to a final concentration in the low micromolar range (e.g., 1-10 µM).[1]
-
Important: The final concentration of the organic solvent from the stock solution should be kept low and consistent across all samples. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[3]
-
-
Instrument Setup:
-
Measurement:
-
For each pH value, first measure the fluorescence spectrum of a blank solution (the buffer without 6-Aminocoumarin) to account for background signal and Raman scatter.[3]
-
Measure the fluorescence emission spectrum for each 6-Aminocoumarin sample at the different pH values.
-
Record the peak emission wavelength and the fluorescence intensity at this maximum.[3]
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum.[3]
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
This plot will visually represent the effect of pH on the fluorescence stability and intensity of 6-Aminocoumarin.
-
References
Technical Support Center: Optimizing Reaction Conditions for 6-Aminocoumarin Derivatization
Welcome to the technical support center for the derivatization of 6-aminocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of 6-aminocoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for synthesizing 6-aminocoumarin?
A1: The most prevalent method for synthesizing 6-aminocoumarin is the reduction of 6-nitrocoumarin.[1] This two-step process begins with the nitration of a coumarin (B35378) core at the 6-position, followed by the reduction of the nitro group to the key amino intermediate.[1]
Q2: What are the key factors to consider when planning a 6-aminocoumarin derivatization?
A2: Several factors are crucial for a successful derivatization:
-
Choice of Reagents: The selection of the derivatizing agent (e.g., acylating agent, aldehyde/ketone, sulfonyl chloride, or diazonium salt partner) will dictate the final product.
-
Solvent: The solvent should be inert to the reaction conditions and able to dissolve the reactants. Common choices include pyridine (B92270), glacial acetic acid, ethanol (B145695), and DMF.[1][2]
-
Catalyst: Depending on the reaction, a catalyst may be necessary to facilitate the transformation. This can range from acids and bases to metal catalysts.
-
Reaction Temperature: Temperature control is critical. Some reactions proceed at room temperature, while others require heating to reflux.[1] Exceedingly high temperatures can lead to decomposition or side product formation.
-
Reaction Time: The duration of the reaction should be monitored to ensure completion without the formation of degradation products. Thin Layer Chromatography (TLC) is a common method for monitoring reaction progress.[1]
Q3: How can I purify my 6-aminocoumarin derivatives?
A3: Purification is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Precipitation and Filtration: Many derivatization procedures result in the product precipitating out of the reaction mixture upon addition of a non-solvent (e.g., cold water). The solid can then be collected by filtration.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals.
-
Column Chromatography: For more challenging purifications or to separate mixtures of products, column chromatography using silica (B1680970) gel is often employed.
Troubleshooting Guides
N-Acylation Reactions
Q: I am getting a low yield for my N-acylation of 6-aminocoumarin. What are the possible causes and solutions?
A: Low yields in N-acylation reactions can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the reaction duration or gently heating the mixture.[1]
-
-
Purity of Starting Materials:
-
Cause: Impurities in the 6-aminocoumarin or the acylating agent can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the 6-aminocoumarin if necessary.
-
-
Choice of Base/Solvent:
-
Cause: The base or solvent may not be optimal for the reaction. Pyridine is often used as both a base and a solvent.[1] In other cases, a different base like sodium acetate (B1210297) might be required.
-
Solution: If using a non-basic solvent, ensure an appropriate base is added to neutralize the acid byproduct of the reaction. Experiment with different solvents like glacial acetic acid or DMF.
-
-
Hydrolysis of the Product:
-
Cause: If the workup conditions are too harsh (e.g., strongly acidic or basic), the newly formed amide bond could be hydrolyzed.
-
Solution: Use a neutral or mildly acidic/basic workup procedure. Washing the collected product with water is generally sufficient.[1]
-
Schiff Base Formation
Q: My Schiff base formation between 6-aminocoumarin and an aldehyde is not working. What should I check?
A: The formation of Schiff bases (imines) is a reversible reaction. Optimizing conditions to favor product formation is key.
-
Removal of Water:
-
Cause: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves can be effective.
-
-
Catalyst:
-
Cause: The reaction is often catalyzed by a small amount of acid.
-
Solution: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
-
Reaction Temperature:
-
Cause: While some Schiff base formations occur at room temperature, others require heat to proceed at a reasonable rate.[3]
-
Solution: Gently heat the reaction mixture to reflux and monitor the progress by TLC.
-
Sulfonamide Synthesis
Q: I am having trouble synthesizing coumarin-6-sulfonamides. What are some common issues?
A: The synthesis of sulfonamides from 6-aminocoumarin typically involves reacting it with a sulfonyl chloride.
-
Decomposition of Sulfonyl Chloride:
-
Cause: Sulfonyl chlorides can be sensitive to moisture and can hydrolyze.
-
Solution: Use a freshly opened or properly stored bottle of the sulfonyl chloride. Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).
-
-
Presence of a Base:
-
Cause: The reaction generates hydrochloric acid, which can protonate the starting amine and halt the reaction.
-
Solution: The reaction should be carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.
-
-
Low Reactivity of the Amine:
-
Cause: The amino group of 6-aminocoumarin may not be sufficiently nucleophilic under the reaction conditions.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. Ensure the chosen solvent is appropriate for the reaction.
-
Diazotization and Azo Coupling
Q: The formation of an azo dye from 6-aminocoumarin is giving me a poor yield and many byproducts. How can I optimize this reaction?
A: Diazotization of aromatic amines and subsequent azo coupling can be a delicate process.
-
Instability of the Diazonium Salt:
-
Cause: Diazonium salts are often unstable at room temperature and can decompose, leading to a variety of byproducts.[4]
-
Solution: The diazotization reaction must be carried out at low temperatures, typically between 0-5 °C, in an ice bath.[4] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction without isolation.
-
-
Incomplete Diazotization:
-
Cause: Insufficient acid or sodium nitrite (B80452) can lead to incomplete formation of the diazonium salt.
-
Solution: Use a sufficient excess of a strong acid (like HCl) and ensure the dropwise addition of a solution of sodium nitrite at low temperature.[4][5]
-
-
pH of the Coupling Reaction:
-
Cause: The pH of the azo coupling reaction is critical. The coupling component (the phenol (B47542) or aromatic amine that the diazonium salt reacts with) is typically more reactive in its deprotonated form.
-
Solution: The coupling reaction is usually carried out under slightly alkaline conditions to activate the coupling partner. The pH is often adjusted with a solution of sodium carbonate or sodium hydroxide (B78521).
-
Quantitative Data Summary
The following tables summarize reported yields for various derivatization reactions of 6-aminocoumarin.
Table 1: Synthesis of Coumarin-6-Sulfonamide Derivatives
| Derivative | Reagents | Yield (%) | Reference |
| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide | Coumarin-6-sulfonyl chloride, Sulfanilamide | 43 | [6] |
| N-(4-(1-(2-(4-methyl-5-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | Intermediate thiazole (B1198619) derivative, Coumarin-6-sulfonyl chloride | 50 | [6] |
| N-(4-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | Intermediate thiazole-azo derivative, Coumarin-6-sulfonyl chloride | 83 | [6] |
| Thiazole-based coumarin sulfonamides | 2-amino coumarin thiazolyl derivatives, benzenesulfonyl chloride derivatives | 68-82 | [7] |
Table 2: Synthesis of Azo Dyes from 6-Aminocoumarin
| Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| Various aromatic amines | Diazotization followed by coupling | 64-79 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitrocoumarin
This procedure outlines the nitration of coumarin to produce 6-nitrocoumarin.[1]
-
Materials: Coumarin, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice bath.
-
Procedure:
-
In a flask, dissolve coumarin in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 6-nitrocoumarin by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of 6-Aminocoumarin
This protocol details the reduction of 6-nitrocoumarin to 6-aminocoumarin using iron powder and hydrochloric acid.[1]
-
Materials: 6-Nitrocoumarin, Iron powder (Fe), Concentrated Hydrochloric Acid (HCl), Ethanol, Water, Sodium bicarbonate or Sodium hydroxide solution.
-
Procedure:
-
Suspend 6-nitrocoumarin in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Hot filter the reaction mixture to remove the iron sludge.
-
Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide to precipitate the 6-aminocoumarin.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Protocol 3: N-Acetylation of 6-Aminocoumarin
This protocol provides an example of how the 6-amino group can be functionalized.[1]
-
Materials: 6-Aminocoumarin, Acetic anhydride (B1165640), Pyridine or sodium acetate, Glacial acetic acid (optional).
-
Procedure:
-
Dissolve 6-aminocoumarin in glacial acetic acid or pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization.
-
Protocol 4: Synthesis of 6-Aminocoumarin-derived Schiff Bases
This protocol describes the general synthesis of Schiff bases from 6-aminocoumarin and an aldehyde.[3]
-
Materials: 6-Aminocoumarin, Appropriate aldehyde, Dry Methanol (B129727), Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
Dissolve 6-aminocoumarin in dry methanol at room temperature.
-
Add the desired aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The formation of the Schiff base product may be observed as a precipitate.
-
Collect the product by filtration, wash with a small amount of cold methanol, and dry.
-
Visualizations
Caption: Synthetic workflow for 6-aminocoumarin and its derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN − , Fe 3+ , Cu 2+ and CO 2 under different conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05503A [pubs.rsc.org]
- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.ge [chemistry.ge]
- 6. Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Solving 6-Aminocoumarin aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 6-aminocoumarin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is 6-aminocoumarin prone to aggregation in aqueous solutions?
A1: 6-Aminocoumarin is a moderately hydrophobic molecule. Its aromatic structure has limited solubility in water, leading to a tendency to aggregate or precipitate in aqueous buffers, especially at higher concentrations. This is a common issue for many organic fluorescent dyes and small molecules.
Q2: What are the signs of 6-aminocoumarin aggregation in my experiment?
A2: Aggregation can manifest in several ways:
-
Visible Precipitation: You may see solid particles, cloudiness, or a film in your solution.
-
Inconsistent Experimental Results: Aggregation can lead to variability in fluorescence intensity, absorbance readings, or biological activity.
-
Changes in Spectroscopic Properties: Aggregation can cause shifts in the absorption and emission spectra of 6-aminocoumarin. H-type aggregation, for instance, can lead to a blue-shift in the absorption spectrum.[1]
Q3: In which organic solvents can I dissolve 6-aminocoumarin to prepare a stock solution?
A3: 6-Aminocoumarin is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions. It is also reported to be soluble in chloroform, dichloromethane, acetonitrile, methanol, and ethanol.[2]
Q4: How does pH affect the solubility and fluorescence of 6-aminocoumarin?
A4: The solubility and fluorescence of 6-aminocoumarin can be pH-dependent. The amino group at the 6-position can be protonated at acidic pH, which can alter its solubility and photophysical properties. It is crucial to assess the compound's behavior at the specific pH of your experimental buffer. The fluorescence intensity of 6-aminocoumarin has been observed to increase as the pH rises from acidic to neutral, reaching a maximum around pH 7.2.[3]
Q5: What is the recommended way to prepare a working solution of 6-aminocoumarin in an aqueous buffer from an organic stock?
A5: To minimize precipitation when diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer in small aliquots while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to aggregation.
Troubleshooting Guide
Issue: A precipitate forms when I dilute my 6-aminocoumarin stock solution into an aqueous buffer.
This is a common challenge when transitioning a hydrophobic compound from a high-concentration organic stock to a primarily aqueous environment. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for 6-aminocoumarin precipitation.
Data Presentation
Table 1: Qualitative Solubility of 6-Aminocoumarin in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
Table 2: Factors Influencing 6-Aminocoumarin Aggregation and Mitigation Strategies
| Factor | Potential Impact on Aggregation | Mitigation Strategy |
| Concentration | Higher concentrations increase the likelihood of aggregation. | Work with the lowest feasible concentration. Perform serial dilutions to find the solubility limit. |
| Solvent/Buffer | Hydrophobic nature of 6-aminocoumarin leads to poor aqueous solubility. | Prepare stock solutions in a suitable organic solvent like DMSO. Use a co-solvent in the final aqueous solution, but keep the percentage low (typically <1%) to avoid artifacts in biological assays. |
| pH | Protonation state of the amino group can affect solubility. | Determine the optimal pH for solubility and experimental performance. Maintain consistent pH across all experiments. |
| Mixing Method | Slow or inadequate mixing can create localized high concentrations, promoting precipitation. | Add the stock solution to the aqueous buffer dropwise while vortexing or sonicating to ensure rapid and thorough mixing. |
| Temperature | Solubility is often temperature-dependent. | Check if slight warming of the solution aids in dissolution. Be mindful of the temperature stability of 6-aminocoumarin and other components in your assay. |
Experimental Protocols
Protocol 1: Determination of 6-Aminocoumarin Solubility by UV-Vis Spectroscopy
This protocol allows for the quantitative determination of 6-aminocoumarin solubility in a specific buffer.
Materials:
-
6-Aminocoumarin (solid)
-
Solvent of choice (e.g., DMSO for stock, aqueous buffer for working solution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
Plate shaker/incubator
-
MultiScreen Solubility Filter Plate (or similar 96-well filter plate)
-
Vacuum filtration manifold
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a 10 mM stock solution of 6-aminocoumarin in 100% DMSO.
-
Create a series of standards (e.g., 3.125, 12.5, 50, 200, 500 µM) by diluting the stock solution in your chosen aqueous buffer containing a fixed percentage of DMSO (e.g., 5%).[4]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 6-aminocoumarin in that buffer.
-
Plot absorbance vs. concentration and determine the linear regression equation.
-
-
Solubility Assay:
-
Add an excess of solid 6-aminocoumarin to your aqueous buffer in a series of wells in the filter plate. Alternatively, add a small volume of a concentrated DMSO stock to the buffer to achieve a final concentration expected to be above the solubility limit (e.g., 500 µM).[4]
-
Seal the plate and incubate with shaking for a set period (e.g., 1.5-2 hours) at a controlled temperature to allow the solution to reach equilibrium.[4]
-
Place the filter plate on a vacuum manifold and filter the solution into a clean 96-well collection plate to remove any undissolved compound.[4]
-
Transfer the filtrate to a UV-transparent plate.
-
Measure the absorbance of the filtrate at the λmax.
-
-
Data Analysis:
-
Using the calibration curve equation, calculate the concentration of dissolved 6-aminocoumarin in the filtrate. This value represents the kinetic solubility under the tested conditions.
-
Protocol 2: Detection of 6-Aminocoumarin Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a sensitive method to detect the formation of aggregates.
Workflow for DLS Analysis:
Caption: Workflow for detecting 6-aminocoumarin aggregation using DLS.
Detailed Steps:
-
Sample Preparation:
-
Prepare the 6-aminocoumarin solution in the final aqueous buffer at the desired concentration. It is recommended to use a concentration range of 0.1 - 1% or 1 - 10 mg/mL for initial DLS analysis, ensuring the solution is clear or only mildly hazy.[1]
-
The buffer should be filtered through a 0.1-0.2 µm filter to remove any dust or particulate contaminants.[1]
-
Prepare a "buffer only" blank for background measurement.
-
Handle all materials with powder-free gloves to avoid contamination.[1]
-
-
Instrument Setup and Measurement:
-
Ensure the DLS instrument has had adequate warm-up time (at least 30 minutes).[1]
-
Transfer the sample to a clean, dust-free DLS cuvette. A volume of 1-2 mL is typical, though smaller volumes can be used depending on the cuvette type.[1]
-
Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate for 10-15 minutes before starting the measurement.[1]
-
Set the correct solvent parameters (viscosity and refractive index) for your buffer in the software.
-
Perform the measurement, typically consisting of multiple runs averaged together.
-
-
Data Interpretation:
-
Size Distribution Plot: A monodisperse solution of non-aggregated 6-aminocoumarin should show a single, narrow peak at a small hydrodynamic radius. The presence of a second peak at a much larger size (e.g., >100 nm) or a very broad peak is indicative of aggregation.[5][6]
-
Polydispersity Index (PDI): A low PDI (e.g., <0.2) suggests a monodisperse sample, while a high PDI (>0.7) indicates a broad size distribution, which can be a sign of aggregation.[7]
-
Count Rate: A very high and fluctuating count rate can also suggest the presence of large aggregates.
-
References
- 1. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. research.colostate.edu [research.colostate.edu]
- 3. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 6. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing 6-Aminocoumarin hydrochloride solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 6-Aminocoumarin hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and performance of the compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound solutions.
Issue: Precipitate observed in the solution after thawing.
-
Possible Cause: The solubility limit of this compound may have been exceeded, or the solvent may have absorbed moisture, which can reduce solubility.
-
Solution:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the solution to attempt to redissolve the precipitate.
-
If precipitation persists, centrifuge the tube and carefully use the supernatant. Note that the actual concentration may be lower than intended.
-
For future preparations, ensure the use of high-purity, anhydrous solvents.
-
Issue: Low or no fluorescence signal in the experiment.
-
Possible Cause:
-
Degradation: The compound may have degraded due to improper storage conditions, such as exposure to light or repeated freeze-thaw cycles.
-
Incorrect pH: The fluorescence of aminocoumarins is highly pH-dependent. Acidic conditions can protonate the amino group and quench fluorescence.[1][2]
-
Low Concentration: The final concentration of the dye in the experimental setup may be too low.
-
-
Solution:
-
Verify the storage conditions and handling of your stock solution. Ensure it has been protected from light and temperature fluctuations.
-
Check the pH of your experimental buffer. The optimal pH for aminocoumarin fluorescence is typically around 7.2.[1]
-
Prepare fresh working solutions and confirm the concentration.
-
Issue: Inconsistent fluorescence readings between experiments.
-
Possible Cause:
-
Solvent Evaporation: If the stock solution container is not sealed properly, solvent evaporation can lead to an increase in the compound's concentration over time.
-
Inconsistent Dilutions: Errors in pipetting or serial dilutions can lead to variability in the final concentration.
-
Photobleaching: Exposure to high-intensity light during imaging can cause the fluorophore to degrade.
-
-
Solution:
-
Ensure that stock solution vials are tightly sealed. Parafilm can be used for extra security.
-
Calibrate your pipettes and use precise techniques for dilutions.
-
Minimize the exposure of your samples to excitation light during fluorescence microscopy or spectroscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent due to its good solvating power for many organic molecules. Other polar aprotic solvents such as Dimethylformamide (DMF) may also be suitable. It is crucial to use anhydrous (dry) solvent, as moisture can affect the solubility and stability of the compound. This compound is generally insoluble in water.
Q2: What are the optimal storage temperatures and durations for this compound solutions?
-
Long-term storage (months to a year): Store solutions at -80°C.
-
Short-term storage (days to weeks): Storage at -20°C is acceptable. Always protect solutions from light to prevent photodegradation.
Q3: How can I prevent the degradation of my this compound stock solution?
A3: To prevent degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. This minimizes repeated freeze-thaw cycles which can compromise the stability of the compound. Additionally, storing the aliquots in light-protected containers (e.g., amber vials) at the recommended low temperatures is critical.
Q4: How does pH affect the fluorescence of this compound?
A4: The fluorescence of 6-Aminocoumarin is highly sensitive to pH. The fluorescence intensity is generally highest in neutral to slightly alkaline conditions (around pH 7.2).[1] In acidic environments, the amino group can become protonated, which leads to a significant decrease or quenching of the fluorescence.[2] Therefore, it is important to use a buffered solution to maintain a stable pH in your experiments.
Data Summary: Recommended Storage of Aminocoumarin Solutions
The following table summarizes the recommended storage conditions for aminocoumarin solutions, based on best practices for structurally related compounds like Coumarin (B35378) 6.
| Parameter | Recommendation | Rationale |
| Solvent for Stock | High-purity, anhydrous DMSO | Good solvating power and compatibility with many biological assays. |
| Long-Term Storage | -80°C in single-use aliquots | Minimizes degradation and prevents repeated freeze-thaw cycles. |
| Short-Term Storage | -20°C in a light-protected container | Suitable for solutions that will be used within a few weeks. |
| Handling | Protect from light | Prevents photodegradation of the fluorescent compound. |
| Working Buffer pH | ~7.2 | Optimizes fluorescence intensity by avoiding quenching in acidic conditions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mM, weigh 1.976 mg of the powder (Molecular Weight: 197.62 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 1.976 mg of powder.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can aid this process.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualization
Caption: Troubleshooting workflow for common this compound solution issues.
References
Impact of solvent polarity on 6-Aminocoumarin emission spectra
Technical Support Center: 6-Aminocoumarin Fluorescence
This guide provides technical support for researchers, scientists, and drug development professionals working with 6-aminocoumarin and investigating its fluorescence properties, particularly its sensitivity to the solvent environment.
Frequently Asked Questions (FAQs)
Q1: Why does the emission color (fluorescence) of my 6-aminocoumarin sample change when I switch solvents?
This phenomenon is called solvatochromism , which is a change in the substance's color (or spectral properties) when dissolved in different solvents.[1] For 6-aminocoumarin, this is driven by a process called Intramolecular Charge Transfer (ICT).[2][3]
-
Ground State (S₀): In its normal, unexcited state, the molecule has a certain distribution of electrons and a relatively small dipole moment.
-
Excited State (S₁): Upon absorbing light (excitation), an electron is transferred from the electron-donating amino group to the electron-accepting coumarin (B35378) core. This creates a new excited state that is significantly more polar than the ground state, possessing a larger dipole moment.[1]
-
Solvent Interaction: Polar solvent molecules arrange themselves around the excited 6-aminocoumarin molecule, stabilizing the highly polar excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state.[1]
-
Emission Shift: Because the energy gap between the stabilized excited state and the ground state is reduced, the emitted photon has lower energy, which corresponds to a longer wavelength. This results in a "red shift" (bathochromic shift) in the emission spectrum as solvent polarity increases.[1]
Q2: I'm observing a significant red shift in my emission spectrum as solvent polarity increases, but the fluorescence intensity is decreasing. Is this normal?
Yes, this is an expected and commonly observed behavior for many aminocoumarins.[4] The decrease in fluorescence quantum yield in more polar solvents can be attributed to several factors:
-
Non-Radiative Decay: Polar solvents, especially protic ones (like water, methanol, ethanol), can facilitate non-radiative decay pathways.[5] This means the excited molecule returns to the ground state by dissipating energy as heat rather than emitting it as light.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the amino and carbonyl groups of the coumarin. These interactions in the excited state can promote efficient non-radiative deactivation processes, effectively quenching the fluorescence.[5]
-
TICT State Formation: In some aminocoumarins, highly polar solvents can promote the formation of a "twisted" intramolecular charge transfer (TICT) state. This twisted conformation is often non-fluorescent or weakly fluorescent and serves as a major non-radiative decay channel.[4]
Q3: My fluorescence signal for 6-aminocoumarin is very weak or absent. What are the common causes and how can I troubleshoot this?
Weak fluorescence from 6-aminocoumarin is a known characteristic, as it is generally less bright than its 7-aminocoumarin (B16596) counterparts.[2] However, if the signal is unexpectedly low, consider the following troubleshooting steps:
-
Check pH: The fluorescence of aminocoumarins can be pH-dependent. For 6-aminocoumarin, a neutral pH of around 7.2 is often optimal. Acidic conditions can protonate the amino group, leading to a significant decrease in fluorescence intensity.
-
Confirm Concentration: If the concentration is too low, the signal will be weak. Conversely, if it is too high, you may observe self-quenching effects where dye molecules interact and de-excite each other without emitting light.
-
Assess Purity: Impurities in either the 6-aminocoumarin sample or the solvent can act as quenchers. Ensure you are using a high-purity compound and spectroscopic grade solvents.
-
Oxygen Removal: Dissolved oxygen is a known quencher of fluorescence. For sensitive measurements, de-gassing the solvent by sparging with nitrogen or argon can improve the signal.
-
Instrument Settings: Ensure your spectrofluorometer settings are optimal. Check the excitation wavelength (it should be at the absorption maximum, λ_abs), slit widths (wider slits increase signal but reduce resolution), and detector gain.
Q4: How do protic and aprotic solvents affect the emission spectrum differently?
Both protic (e.g., water, ethanol) and aprotic (e.g., DMSO, acetonitrile) polar solvents will cause a red shift in the emission of 6-aminocoumarin due to the stabilization of the ICT excited state. However, protic solvents often have a more pronounced effect on the fluorescence quantum yield. This is because protic solvents can form specific hydrogen bonds with the solute, which can introduce efficient pathways for non-radiative deactivation of the excited state, leading to more significant fluorescence quenching compared to aprotic solvents of similar polarity.[5]
Data Presentation
Comprehensive photophysical data for 6-aminocoumarin across a wide range of solvents is sparse in the literature. The following table presents data for Coumarin 6 , a structurally related 7-aminocoumarin derivative, to exemplify the typical solvatochromic trends. Note the red shift in emission maxima and the general decrease in quantum yield as solvent polarity increases.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Chloroform | 4.81 | ~458 | ~492 | ~1580 | - |
| Ethanol | 24.6 | ~460 | ~505 | ~2070 | 0.78 |
| Acetonitrile | 37.5 | - | ~530 | - | 0.63 |
| Methanol | 32.7 | - | ~540 | - | - |
Data compiled from various sources for analogous compounds to illustrate the general trend.[1][6] Values can vary based on experimental conditions.
Experimental Protocols
Methodology for Investigating Solvatochromic Effects
This protocol outlines the steps to measure the absorption and fluorescence emission spectra of 6-aminocoumarin in various solvents.
1. Materials and Reagents:
-
High-purity 6-aminocoumarin.
-
Spectroscopic grade solvents covering a range of polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Methanol).
-
1 cm path length quartz cuvettes.
2. Sample Preparation:
-
Prepare a concentrated stock solution of 6-aminocoumarin (e.g., 1-5 mM) in a suitable solvent like DMSO or ethanol.
-
Create dilute working solutions (typically 1-10 µM) in each of the chosen spectroscopic grade solvents. The final absorbance at the peak maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.
3. Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline (blank) spectrum for each solvent using a cuvette filled only with that solvent.
-
Record the absorption spectrum of the 6-aminocoumarin working solution in each solvent over a relevant wavelength range (e.g., 250-600 nm).
-
Determine the wavelength of maximum absorption (λ_abs) for each solvent.
4. Fluorescence Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step for the respective solvent.
-
Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., from λ_abs + 15 nm to 750 nm).
-
Determine the wavelength of maximum emission (λ_em) in each solvent.
5. Data Analysis:
-
Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following formula: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷
Visualizations
Caption: Experimental workflow for photophysical characterization of 6-aminocoumarin.
Caption: Mechanism of positive solvatochromism (red shift) in 6-aminocoumarin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Aminocoumarin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-aminocoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6-aminocoumarin derivatives after synthesis?
A1: The most prevalent and effective methods for the purification of 6-aminocoumarin derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
-
Recrystallization: This is a widely used technique for purifying crude 6-aminocoumarin and its derivatives, particularly after synthesis.[1] Ethanol (B145695) is a commonly used solvent for this purpose.[1]
-
Column Chromatography: This method is highly effective for separating the desired compound from byproducts with different polarities.[2] Silica (B1680970) gel is a common stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).
-
Liquid-Liquid Extraction: This technique is useful for an initial cleanup of the reaction mixture, especially to remove inorganic impurities or compounds with significantly different solubility profiles.
Q2: What are the common impurities I should expect in my crude 6-aminocoumarin product?
A2: Impurities in crude 6-aminocoumarin typically arise from the preceding synthetic steps. The most common route to 6-aminocoumarin is the reduction of 6-nitrocoumarin. Therefore, potential impurities include:
-
Unreacted 6-nitrocoumarin: If the reduction reaction is incomplete, the starting material will contaminate the product.
-
Iron salts: If iron powder is used as the reducing agent, residual iron salts may be present.[3]
-
Other reduction byproducts: Depending on the reaction conditions, other partially reduced or side-reaction products may be formed.
Q3: What are some common byproducts that can form during the derivatization of the 6-amino group?
A3: When derivatizing the 6-amino group, for example, through acylation or Schiff base formation, several byproducts can occur:
-
Unreacted 6-aminocoumarin: Incomplete derivatization will leave the starting material in your product mixture.
-
Di-acylated products: In acylation reactions, it is possible for the amino group to be acylated twice, especially if harsh conditions are used.
-
Hydrolysis products: If water is present during the reaction or workup, the desired derivative or starting materials might hydrolyze.
-
Side products from condensing agents: When using coupling agents for amide bond formation, byproducts from these reagents can be a source of contamination.
Troubleshooting Guides
Purification Method Performance Comparison
The selection of a purification method will impact the final yield and purity of the 6-aminocoumarin derivative. The following table provides a general comparison based on typical outcomes.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 60 - 85 | > 98 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields due to product loss in the mother liquor; not effective for impurities with similar solubility. |
| Column Chromatography | 40 - 70 | > 99 | Excellent separation of compounds with different polarities; high purity achievable. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Liquid-Liquid Extraction | 80 - 95 (for initial cleanup) | Variable (depends on impurities) | Good for initial workup and removal of inorganic salts or highly polar/non-polar impurities. | Not effective for separating compounds with similar solubility in the chosen solvents. |
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. The product was not fully precipitated. | - Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. - Ensure the solution is sufficiently cooled to maximize crystal formation. |
| Oily product instead of crystals | The presence of impurities is inhibiting crystallization. The melting point of the compound is below room temperature. | - Attempt to purify the crude product by column chromatography before recrystallization. - If the product is an oil at room temperature, purification by column chromatography is more appropriate. |
| Poor separation in column chromatography | The solvent system (mobile phase) is not optimized. The column was not packed properly. | - Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities. - Ensure the column is packed uniformly to avoid channeling. |
| Product is stuck on the column | The product is too polar for the chosen solvent system. | - Gradually increase the polarity of the mobile phase to elute the compound. - In some cases, a different stationary phase (e.g., alumina) may be required. |
| Emulsion formation during liquid-liquid extraction | The two solvent phases are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to force the layers to separate. |
| Persistent colored impurity | A highly colored byproduct is present. | - Try treating the solution with activated charcoal before the final purification step (e.g., before recrystallization). - Column chromatography is often effective at removing colored impurities. |
Experimental Protocols
Protocol 1: Recrystallization of 6-Aminocoumarin
This protocol describes a general procedure for the recrystallization of crude 6-aminocoumarin.
Materials:
-
Crude 6-aminocoumarin
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)
Procedure:
-
Place the crude 6-aminocoumarin in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (including charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of a 6-Aminocoumarin Derivative
This protocol provides a general guideline for purifying a 6-aminocoumarin derivative using silica gel column chromatography.
Materials:
-
Crude 6-aminocoumarin derivative
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Add this solution carefully to the top of the silica gel.
-
Elute the column: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compounds from the column.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Analyze fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow: Purification of 6-Aminocoumarin Derivatives
Caption: A general workflow for the purification and analysis of 6-aminocoumarin derivatives.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Coumarin (B35378) Derivatives
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by certain coumarin derivatives.[3]
References
Avoiding non-specific binding of 6-Aminocoumarin probes
Welcome to the technical support center for 6-aminocoumarin probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific binding during fluorescence experiments.
Troubleshooting Guide
High background fluorescence can obscure specific signals, leading to poor image quality and inaccurate data. This guide addresses the common causes of non-specific binding and provides targeted solutions in a question-and-answer format.
Question 1: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?
Answer: High background is often a result of several factors acting in concert. The primary culprits are typically excess unbound probe, sub-optimal probe concentration, inadequate blocking, or issues with your washing protocol.
Initial Troubleshooting Steps:
-
Optimize Probe Concentration: Using too high a concentration of the 6-aminocoumarin probe is a frequent cause of non-specific binding.[1] It is crucial to perform a titration experiment to determine the lowest effective probe concentration that still provides a robust specific signal.
-
Enhance Washing Steps: Insufficient washing will leave unbound probes in the sample, contributing to background noise.[2][3] Increase the number and duration of your washing steps.[2][4] Consider adding a mild non-ionic detergent, such as 0.05% Tween 20, to your wash buffer to help remove non-specifically bound probes.[2][4]
-
Review Blocking Protocol: Inadequate blocking of non-specific binding sites on your sample can lead to off-target probe accumulation. Ensure your blocking step is sufficient in both time and the concentration of the blocking agent.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with fluorescent probes?
A1: Non-specific binding is often caused by hydrophobic and/or electrostatic interactions between the fluorescent probe and various cellular components unrelated to the target.[5][6] Highly hydrophobic dyes have a greater tendency to adhere non-specifically to substrates and cellular structures.[5][7] Additionally, highly charged dyes can contribute to non-specific binding through electrostatic interactions.[1][8]
Q2: How does autofluorescence contribute to background signal and how can I minimize it?
A2: Autofluorescence is the natural fluorescence emitted by biological materials like cells and tissues, which can be mistaken for the specific signal from your probe.[2] Aldehyde-based fixatives, such as glutaraldehyde, can induce autofluorescence.[2] To minimize this, consider the following:
-
Run an unstained control sample to determine the baseline level of autofluorescence.[2]
-
If using aldehyde fixatives, perform an aldehyde blocking step with sodium borohydride (B1222165) or glycine.[2]
-
Use chemical quenching agents like Sudan Black B, though be aware it can render the far-red channel unusable.[2][8]
Q3: Can my choice of blocking buffer affect non-specific binding?
A3: Absolutely. The ideal blocking buffer binds to non-specific sites on the sample without interfering with the specific probe-target interaction.[9] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dried milk, and normal serum.[3][10] It is important to choose a blocking agent that is compatible with your antibodies and detection system.[1] For example, milk-based blockers should be avoided when using avidin-biotin detection systems as milk contains biotin.[10]
Q4: What role does pH play in non-specific binding?
A4: The pH of your buffers can significantly impact the charge of both your probe and cellular components, influencing non-specific electrostatic interactions.[6] The fluorescence of coumarin (B35378) derivatives can also be pH-sensitive.[2] It is crucial to maintain an optimal and consistent pH throughout your experimental protocol to ensure reproducible results.[9]
Experimental Protocols
Protocol 1: Titration of 6-Aminocoumarin Probe Concentration
This protocol outlines a method to determine the optimal concentration of your 6-aminocoumarin probe to maximize the signal-to-noise ratio.
-
Cell Preparation: Plate your cells on appropriate imaging slides or plates and culture to the desired confluency.
-
Probe Dilution Series: Prepare a series of dilutions of your 6-aminocoumarin probe in your assay buffer. A typical starting range might be from 0.1 µM to 10 µM.
-
Incubation: Apply each dilution to a separate set of cells. Include a "no probe" control. Incubate under your standard experimental conditions.
-
Washing: Wash all samples identically using a standardized washing protocol (e.g., 3 washes of 5 minutes each with PBS containing 0.05% Tween 20).[2][4]
-
Imaging: Image all samples using identical acquisition parameters (e.g., laser power, exposure time, detector gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio.
Protocol 2: Optimizing Blocking and Washing Conditions
This protocol is designed to systematically test different blocking agents and washing procedures.
-
Sample Preparation: Prepare multiple identical samples for staining.
-
Blocking Matrix:
-
Staining: Stain all samples with the 6-aminocoumarin probe at its pre-determined optimal concentration.
-
Washing Matrix:
-
Divide each blocking group further into sub-groups.
-
Apply different washing protocols to each sub-group (e.g., vary the number of washes, duration of washes, or the concentration of detergent in the wash buffer).
-
-
Imaging and Analysis: Image all samples with consistent settings and quantify the signal-to-noise ratio to identify the most effective blocking and washing combination.
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to minimize non-specific binding.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common general-purpose blocker. Can be used for detecting phosphorylated proteins.[10] |
| Normal Serum | 5-10% (v/v) | Should be from the same species as the secondary antibody to prevent cross-reactivity.[3] |
| Non-Fat Dried Milk | 1-5% (w/v) | Inexpensive and effective, but not recommended for avidin-biotin systems or some phospho-specific antibodies.[10] |
| Commercial Blockers | Varies | Often protein-free formulations that reduce cross-reactivity issues.[10][11] |
Table 2: Troubleshooting Parameters for Wash Buffers
| Parameter | Recommended Adjustment | Rationale |
| Number of Washes | Increase from 2-3 to 3-5 washes | More effectively removes unbound probe.[2][4] |
| Duration of Washes | Increase from 2-3 min to 5-10 min per wash | Allows more time for the diffusion of unbound probes out of the sample. |
| Detergent (e.g., Tween 20) | Add or increase concentration to 0.05-0.2% | Helps to disrupt weak, non-specific hydrophobic interactions.[2][4] |
| Salt Concentration | Increase NaCl concentration (e.g., up to 1 M) | High ionic strength can disrupt non-specific electrostatic interactions.[12] |
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting non-specific binding.
Caption: A decision tree for systematically troubleshooting high background signals.
Caption: The relationship between causes and solutions for non-specific binding.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. nicoyalife.com [nicoyalife.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. biotium.com [biotium.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protein Method Blocking Buffers | Fisher Scientific [fishersci.ie]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 6-Aminocoumarin vs. Fluorescein (FITC) for Flow Cytometry
For researchers, scientists, and drug development professionals, the selection of the right fluorophore is a cornerstone of successful flow cytometry. This guide provides an objective comparison between 6-Aminocoumarin, a blue-emitting dye, and the classic green-emitting Fluorescein (FITC), supported by key performance data and experimental considerations to inform your choice.
Data Presentation: A Head-to-Head Comparison
The fundamental photophysical properties of a fluorophore dictate its performance and suitability for a given instrument and experimental design. Below is a summary of the key characteristics of 6-Aminocoumarin and FITC.
| Property | 6-Aminocoumarin | Fluorescein (FITC) |
| Excitation Maximum (nm) | ~350[1][2] | ~495[3][4][5] |
| Emission Maximum (nm) | ~445-450[1][2] | ~519-525[3][4][6][5] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~19,000[7] | ~75,000[3][4] |
| Quantum Yield | High (>0.7)[8][9] | High (~0.92)[3][4] |
| Photostability | High[10] | Moderate to Low[3][4][5][11][12] |
| pH Sensitivity | Less Sensitive[13] | Highly Sensitive[3][4][5][14] |
| Relative Brightness | Moderate[10] | High[3][4] |
| Common Laser Line | UV (e.g., 355 nm)[7] | Blue (e.g., 488 nm)[5][15] |
Experimental Considerations and Performance
Brightness and Signal-to-Noise: FITC is renowned for its brightness, a product of its very high molar extinction coefficient and quantum yield.[3][4] This makes it an excellent choice for detecting antigens with low expression levels. However, 6-Aminocoumarin, while having a lower extinction coefficient, still possesses a high quantum yield, rendering it a moderately bright dye.[7][8][10] In a direct comparison, one study noted that an aminocoumarin conjugate was less sensitive than its FITC counterpart, a result attributed to both the lower extinction coefficient and the typically lower power of UV laser lines compared to the 488 nm blue laser.[7]
Photostability and pH Sensitivity: A significant advantage of 6-Aminocoumarin is its superior photostability compared to FITC.[10] FITC is notoriously susceptible to photobleaching, which can lead to signal loss during long acquisition times or in cell sorting applications.[11][12][16] Furthermore, FITC's fluorescence is highly dependent on environmental pH, with signal intensity diminishing significantly in acidic conditions.[3][4][14] This can be a critical drawback for intracellular staining or experiments in acidic microenvironments. 6-Aminocoumarin offers more stable fluorescence across a wider range of pH values.[13]
Instrumentation and Multicolor Panels: The most critical factor in choosing between these dyes is the available instrumentation. 6-Aminocoumarin requires a UV laser for excitation, while FITC is optimally excited by the near-ubiquitous 488 nm blue laser found on most cytometers.[7][15] For multicolor experiments, 6-Aminocoumarin's blue emission profile places it in a less crowded area of the spectrum, potentially reducing spectral overlap with common green and red fluorophores. FITC, however, can have significant spectral overlap with other popular dyes like Phycoerythrin (PE).
Experimental Workflow & Fluorophore Selection Logic
The decision to use 6-Aminocoumarin or FITC can be guided by a systematic evaluation of experimental needs and available resources.
Caption: Logical workflow for selecting a fluorophore.
Experimental Protocols
A standardized protocol is crucial for objective comparison. The following outlines key methodologies for antibody conjugation and cell staining.
Antibody Conjugation Protocol
This process covalently links the fluorophore to the primary antibody.
-
Antibody Preparation: Dialyze the antibody (typically at >1 mg/mL) against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH ~8.3-9.0), to remove any interfering substances like Tris or sodium azide.[17][18]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive form of the dye (e.g., FITC isomer I or 6-Aminocoumarin succinimidyl ester) in an anhydrous solvent like DMSO.[15][17]
-
Conjugation Reaction: Add the dissolved dye to the antibody solution while gently stirring. The optimal molar ratio of dye-to-antibody must be determined empirically, but a starting point is often a 10-20 fold molar excess of dye.[15][19] Incubate the reaction for 1-2 hours at room temperature in the dark.[17]
-
Purification: Remove unreacted, free dye from the antibody-conjugate solution. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[6][17]
-
Characterization: Determine the degree of labeling (DOL) or fluorophore-to-protein (F/P) ratio by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~350 nm for Aminocoumarin, ~495 nm for FITC).[17][19]
Cell Staining Protocol for Flow Cytometry
This protocol is for staining cell surface markers on a single-cell suspension.
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells or isolated PBMCs) and wash with a cold staining buffer (e.g., PBS with 1-2% BSA). Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.[20]
-
Fc Receptor Blocking (Optional): To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 5-10 minutes on ice.[20]
-
Antibody Incubation: Add the optimally titrated amount of the conjugated antibody to 100 µL of the cell suspension.
-
Staining: Incubate the cells for 20-30 minutes at 2-8°C, protected from light to prevent photobleaching.[20][21]
-
Washing: Wash the cells two to three times with 2 mL of cold staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.[20][21][22]
-
Acquisition: Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 500 µL) and analyze on a flow cytometer using the correct laser and emission filters for the chosen fluorophore.[20]
References
- 1. abcam.com [abcam.com]
- 2. ohsu.edu [ohsu.edu]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Two- and three-color immunofluorescence using aminocoumarin, fluorescein, and phycoerythrin-labelled antibodies and single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. omlc.org [omlc.org]
- 10. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drmr.com [drmr.com]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. colibri-cytometry.com [colibri-cytometry.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. genetex.com [genetex.com]
- 21. clyte.tech [clyte.tech]
- 22. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Brighter Horizon: Exploring Alternatives to 6-Aminocoumarin for UV Laser Excitation
For researchers, scientists, and drug development professionals working with UV laser-based applications, the selection of appropriate fluorophores is paramount for generating robust and reproducible data. While 6-Aminocoumarin has been a staple in the field, a new generation of fluorescent dyes offers significant improvements in brightness, photostability, and spectral properties. This guide provides an objective comparison of viable alternatives to 6-Aminocoumarin, supported by photophysical data and detailed experimental protocols to aid in the selection of the optimal reagent for your specific research needs.
Performance Comparison of UV-Excitable Fluorophores
The intrinsic brightness of a fluorophore is a key determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. This brightness is a function of two primary photophysical properties: the molar extinction coefficient (ε), which measures the efficiency of photon absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted light. A higher value for both parameters results in a brighter fluorophore.
The following table summarizes the key photophysical properties of several alternatives to 6-Aminocoumarin, providing a quantitative basis for comparison. It is important to note that the fluorescence of 6-Aminocoumarin itself is generally considered weak.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6-Aminocoumarin | ~350 | ~445 | Data not readily available; generally low | Low |
| Alexa Fluor 350 | 346 | 442 | ~19,000[1][2] | ~0.24[3] |
| Cascade Blue | 374-378 & 399-403 | 422-430 | 19,000-24,000 & 23,000-30,000[4] | Good to excellent[4] |
| Pacific Blue | 401 | 452 | ~46,000[5][6] | ~0.78[5][6][7] |
| ChromaTwist Dyes | ~260-425 | Tunable (395-635+) | Generally >100,000[8][9] | ~0.50-0.70[8][10] |
| BD Horizon Brilliant Ultraviolet (BUV) Dyes | Various (e.g., BUV395: 348) | Various (e.g., BUV395: 395) | Not specified; designed for brightness in flow cytometry | Not specified; designed for brightness in flow cytometry |
| StarBright UltraViolet (SBUV) Dyes | Various (e.g., SBUV 400: 335) | Various (e.g., SBUV 400: 395) | Not specified; designed for brightness in flow cytometry | Not specified; designed for brightness in flow cytometry |
Note: The photophysical properties of dyes can be influenced by their conjugation to biomolecules and the solvent environment.
Experimental Protocols
The following are detailed methodologies for common applications utilizing UV-excitable fluorescent dyes.
Protocol 1: Immunofluorescent Staining of Cells for Flow Cytometry
This protocol outlines a general procedure for staining cell surface markers for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells - PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Fluorophore-conjugated primary antibodies (e.g., anti-CD4-BUV395, anti-CD8-SBUV445)
-
(Optional) Fixable Viability Dye
-
(Optional) BD Horizon™ Brilliant Stain Buffer (when using multiple Brilliant polymer dyes)[2][11]
-
Flow cytometer with a UV laser (e.g., 355 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
(Optional) Viability Staining: If using a viability dye, incubate the cells with the dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Antibody Staining:
-
Add the appropriate volume of each fluorophore-conjugated primary antibody to the cell suspension.
-
If using multiple BD Horizon Brilliant dyes, add BD Horizon™ Brilliant Stain Buffer to the cell suspension before adding the antibodies to prevent dye-dye interactions.[2][11]
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV laser and appropriate filter sets for the chosen fluorophores.
Protocol 2: Protein Labeling with Amine-Reactive Dyes
This protocol describes the covalent labeling of proteins with an amine-reactive UV-excitable dye.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 350 succinimidyl ester)
-
1 M Sodium Bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal filtration units
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of 1 M sodium bicarbonate.
-
Slowly add the dissolved dye to the protein solution while gently stirring. A 10-20 fold molar excess of dye to protein is a common starting point.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis/centrifugal filtration.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Signaling Pathways and Experimental Workflows
UV-excitable dyes are instrumental in dissecting complex cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where these fluorophores are frequently employed.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
- 1. cusabio.com [cusabio.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. danabiosci.com [danabiosci.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bdbiosciences.com [bdbiosciences.com]
A Researcher's Guide to Validating 6-Aminocoumarin Probe Binding to Target Proteins
For researchers, scientists, and drug development professionals, the rigorous validation of probe-target engagement is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key biophysical techniques for validating the binding of 6-aminocoumarin probes to their intended protein targets. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to aid in the selection and implementation of the most appropriate validation strategy.
The use of fluorescent probes, such as those based on the 6-aminocoumarin scaffold, is widespread in biomedical research for visualizing and quantifying protein activity and localization. However, to confidently attribute the observed fluorescence signal to the specific interaction between the probe and its target, robust validation of this binding event is paramount. This guide focuses on three widely accepted and powerful techniques for characterizing protein-small molecule interactions: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Binding Validation Techniques
The choice of a suitable validation technique depends on several factors, including the specific research question, the properties of the probe and target protein, and the available instrumentation. The following table summarizes the key quantitative parameters obtained from each technique, using a coumarin-based probe for the Peroxisome Proliferator-Activated Receptor γ (PPARγ) as an illustrative example.[1]
| Feature | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.[2] | Measures the heat released or absorbed during a binding event.[3][4] |
| Primary Data Output | Fluorescence polarization (mP) or anisotropy (r).[5][6][7] | Sensorgram (Response Units vs. time).[8][9] | Thermogram (Power vs. time).[10][11] |
| Key Quantitative Parameters | Dissociation constant (Kd), IC50/EC50.[12] | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd).[9][13] | Dissociation constant (Kd), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n).[3][10][14] |
| Example Quantitative Data (Coumarin-PPARγ Probe) | Kd = 1558 ± 93.61 nM[1] | Not available for this specific probe. Generally provides kinetic and affinity data. | Not available for this specific probe. Provides a complete thermodynamic profile. |
| Advantages | Homogeneous assay, high-throughput compatible, relatively low sample consumption.[6] | Label-free, real-time kinetics, high sensitivity.[2][8] | Label-free, provides complete thermodynamic profile, direct measurement of binding.[3][14] |
| Limitations | Requires a fluorescent probe, potential for interference from fluorescent compounds.[6] | Requires immobilization of one binding partner, potential for mass transport limitations.[8] | Higher sample consumption, sensitive to buffer mismatches.[10] |
Experimental Workflows and Signaling Pathways
To illustrate the application of a 6-aminocoumarin probe, we can consider its potential use in studying cellular signaling pathways. For instance, a 6-aminocoumarin derivative could be designed to bind to a key kinase in the melanogenesis signaling pathway, allowing for the investigation of its role in pigmentation.
Caption: General workflow for the synthesis, characterization, and validation of a 6-aminocoumarin probe.
The validated probe can then be used in cellular assays to investigate its effect on specific signaling pathways. For example, 6-methylcoumarin (B191867) has been shown to promote melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin signaling pathways.
Caption: Simplified diagram of the melanogenesis signaling pathway, a potential target for 6-aminocoumarin probes.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
Objective: To determine the binding affinity (Kd) of a 6-aminocoumarin probe to its target protein.
Materials:
-
6-aminocoumarin probe stock solution (in DMSO)
-
Purified target protein stock solution
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of the target protein in assay buffer.
-
Prepare a constant concentration of the 6-aminocoumarin probe in assay buffer. The final concentration should be low (nM range) and well below the expected Kd.
-
Add the probe and protein solutions to the wells of the 384-well plate. Include control wells with probe only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization in millipolarization units (mP) using the microplate reader. The excitation and emission wavelengths should be optimized for the specific 6-aminocoumarin probe.
-
Plot the mP values against the protein concentration and fit the data to a one-site binding equation to determine the Kd.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of a 6-aminocoumarin probe to its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
6-aminocoumarin probe solution in running buffer
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.
-
Prepare a serial dilution of the 6-aminocoumarin probe in running buffer.
-
Inject the probe solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each concentration.
-
Perform a double-referencing subtraction to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a 6-aminocoumarin probe to its target protein.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
6-aminocoumarin probe solution
-
Dialysis buffer
Protocol:
-
Thoroughly dialyze both the protein and the probe against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter cell.
-
Load the target protein into the sample cell and the 6-aminocoumarin probe into the injection syringe.
-
Perform a series of injections of the probe into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.
By employing these rigorous validation techniques, researchers can ensure the specificity and reliability of their 6-aminocoumarin probes, leading to more robust and impactful scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. cache-challenge.org [cache-challenge.org]
- 3. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. tainstruments.com [tainstruments.com]
- 11. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating Cellular Landscapes: A Comparative Guide to 6-Aminocoumarin Derivatives in Cell-Based Assays
For researchers, scientists, and drug development professionals, the selection of fluorescent probes and bioactive molecules is a critical step in experimental design. 6-Aminocoumarin derivatives, a versatile class of compounds, have garnered significant attention for their utility in cellular imaging and as potential therapeutic agents. This guide provides an objective comparison of their performance in cell-based assays, supported by experimental data and detailed protocols, to aid in the selection of the most suitable derivative for your research needs.
The utility of 6-aminocoumarin derivatives stems from their favorable photophysical properties and their ability to be chemically modified, enabling the development of probes for specific analytes and cellular components.[1] However, their biological activity also necessitates a thorough evaluation of their potential off-target effects and cytotoxicity. This guide delves into a comparative analysis of these derivatives, focusing on their performance as fluorescent probes and their impact on cell viability and key signaling pathways.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorescent probe is fundamentally dictated by its photophysical characteristics. Modifications to the 6-aminocoumarin scaffold can significantly influence its absorption and emission spectra, quantum yield, and Stokes shift. The following table summarizes the key photophysical parameters of Coumarin (B35378) 6, a related benchmark, and several of its derivatives.
| Compound Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| Coumarin 6 | 459 | 505 | 0.78 | 46 | Ethanol | [2] |
| 6-Aryl-Coumarin (4a) | 357 | 456 | 0.05 | 99 | Chloroform | [2] |
| 6-Aryl-Coumarin (4b) | 370 | 500 | 0.15 | 130 | Chloroform | [2] |
| 6-Aryl-Coumarin (4c) | 372 | 515 | 0.13 | 143 | Chloroform | [2] |
Cross-Reactivity Profile: A Look at Cytotoxicity
While serving as excellent fluorescent markers, it is crucial to assess the inherent biological activity and potential cytotoxicity of 6-aminocoumarin derivatives to ensure that they do not unduly perturb the cellular systems under investigation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic potential. The following table presents a comparative summary of the cytotoxic activity of various coumarin derivatives against different cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.[3]
| Compound ID/Name | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. Compound | Reference |
| LaSOM 186 | MCF-7 | Human Breast Cancer | 2.66 | Cisplatin | 45.33 | [3] |
| LaSOM 190 | MCF-7 | Human Breast Cancer | >2.66, <10.08 | Cisplatin | 45.33 | [3] |
| LaSOM 185 | MCF-7 | Human Breast Cancer | >2.66, <10.08 | Cisplatin | 45.33 | [3] |
| LaSOM 180 | MCF-7 | Human Breast Cancer | 10.08 | Cisplatin | 45.33 | [3] |
| Compound 7 | A549 | Human Lung Cancer | 48.1 | - | - | [3] |
| Compound 5 | A549 | Human Lung Cancer | 89.3 | - | - | [3] |
| Coumarin Derivative (4) | HL-60 | Human Promyelocytic Leukemia | 8.09 | Staurosporine | 7.48 | [4] |
| Coumarin Derivative (4) | MCF-7 | Human Breast Cancer | 3.26 | Staurosporine | 3.06 | [4] |
| Coumarin Derivative (4) | A549 | Human Lung Cancer | 9.34 | Staurosporine | 3.7 | [4] |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 | Human Liver Cancer | 13.14 | - | - | [4] |
Modulation of Cellular Signaling Pathways
Beyond their use as passive imaging agents, certain coumarin derivatives have been shown to actively modulate cellular signaling pathways.[5] A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[6][7] The ability of some coumarin derivatives to inhibit this pathway underscores their potential as therapeutic agents and highlights a key area of cross-reactivity to consider in experimental design.[8][9][10]
Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections provide detailed methodologies for key assays discussed in this guide.
Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 6-aminocoumarin derivatives on cancer cell lines.
Materials:
-
Mammalian cancer cells (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-Aminocoumarin derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives (typically ranging from 0.1 to 250 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]
-
MTT Incubation: After the treatment period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals formed by viable cells in 200 µL of DMSO.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.[2]
Live-Cell Imaging with 6-Aminocoumarin Derivatives
This protocol provides a general workflow for staining live cells with fluorescent 6-aminocoumarin derivatives.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-Aminocoumarin derivative stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach 50-70% confluency.[11]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).[12]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.[1]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific duration, typically 15-60 minutes. This should be optimized for each probe and cell line.[1]
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.[1]
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[11] For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[12]
Conclusion
6-Aminocoumarin derivatives represent a powerful and versatile class of molecules for cell-based assays. Their tunable photophysical properties make them excellent candidates for fluorescent probes, while their inherent biological activities, including the modulation of key signaling pathways, open avenues for therapeutic development. However, this bioactivity also underscores the importance of carefully characterizing their cytotoxic profiles to avoid unintended cellular perturbations. By considering the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions in selecting and utilizing 6-aminocoumarin derivatives for their specific research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Aminocoumarin Isomers for Cellular Imaging and Drug Development
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision dictated by its photophysical properties. Among the plethora of available fluorophores, aminocoumarin derivatives stand out for their utility in the blue-green spectral region. However, the quantum yield (Φf), a measure of a fluorophore's emission efficiency, varies significantly depending on the position of the amino substituent on the coumarin (B35378) scaffold. This guide provides an objective comparison of the quantum yields of different aminocoumarin isomers, supported by experimental data, to facilitate the selection of the most suitable probes for research and development applications.
The position of the electron-donating amino group on the coumarin ring system profoundly influences the intramolecular charge transfer (ICT) character of the molecule upon photoexcitation, which in turn governs its fluorescence quantum yield. Generally, aminocoumarins with substitution at the 7-position are known to be highly fluorescent, while isomers with the amino group at the 6-position exhibit significantly weaker fluorescence.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yield (Φf) of various aminocoumarin isomers and their derivatives. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that the quantum yield is highly sensitive to the solvent environment; therefore, the solvent used for each measurement is specified.
| Aminocoumarin Derivative | Isomer Position | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) |
| 7-Amino-4-methylcoumarin (C120) | 7-Amino | Methanol | - | - | 0.63 |
| 7-Amino-4-methylcoumarin (C120) | 7-Amino | Acetonitrile | - | - | 0.73 |
| 6-Hydroxy-7-amino-4-methylcoumarin (Knightletin) | 7-Amino | Methanol | ~394 | ~460 | 0.81[1] |
| 6-Hydroxy-7-amino-4-methylcoumarin (Knightletin) | 7-Amino | Acetonitrile | ~388 | ~452 | 0.74[1] |
| 7-(Diethylamino)coumarin-3-carboxylic acid derivative (3'-but-edaADP) | 7-Amino | Aqueous Buffer | 445 | 494 | 0.51[2] |
| 7-(Diethylamino)coumarin-3-carboxylic acid derivative (3'-mbc-edaADP) | 7-Amino | Aqueous Buffer | 405 | 464 | 0.62[2] |
| 7-(Diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) | 7-Amino | Dichloromethane | ~420 | ~465 | 0.84[3] |
| 6-Aminocoumarin (6AC) | 6-Amino | Acetonitrile | - | - | ~0.01 - 0.1 |
| 6-Aminocoumarin (6AC) | 6-Amino | n-Hexane | - | - | Very low |
| 3-Aminocoumarin Derivatives | 3-Amino | Various | - | - | Generally low |
| 4-Aminocoumarin (B1268506) Derivatives | 4-Amino | Various | - | - | Moderate to High |
Note: Data for 3- and 4-aminocoumarin derivatives is less consistently reported in the literature, but they are generally considered to have lower to moderate quantum yields compared to their 7-amino counterparts.
Key Observations:
-
7-Aminocoumarin (B16596) Isomers: This class consistently demonstrates high fluorescence quantum yields, making them excellent candidates for applications requiring bright fluorescent probes. The quantum yield can be further modulated by additional substitutions on the coumarin ring or the amino group. For instance, the novel 6-hydroxy-7-amino-4-methylcoumarin, "knightletin," exhibits a remarkably high quantum yield of 0.81 in methanol.[1]
-
6-Aminocoumarin Isomers: In stark contrast, 6-aminocoumarin displays a significantly lower quantum yield.[4] This is attributed to efficient non-radiative decay pathways from the excited state.[5] While not ideal for direct fluorescence imaging, this property can be exploited in the design of "turn-on" probes where the fluorescence is initially quenched and then restored upon reaction with a specific analyte.
-
3- and 4-Aminocoumarin Isomers: The photophysical properties of 3- and 4-aminocoumarins are less extensively documented in terms of quantum yields. However, available literature suggests that they generally possess lower to moderate fluorescence efficiencies compared to 7-aminocoumarins. Some derivatives of 4-aminocoumarin have been shown to have high quantum yields, such as a p-methyl substituted phenyl derivative with a reported quantum yield of 0.83.[6]
Experimental Protocol for Relative Quantum Yield Determination
The fluorescence quantum yield of a compound is often determined using a relative method, by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of an aminocoumarin isomer using a reference standard.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Aminocoumarin sample of interest.
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the aminocoumarin sample and the reference standard in the chosen solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the solutions.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectral Overlap Between 6-Aminocoumarin and Other Fluorophores for FRET Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of 6-Aminocoumarin with a commonly used fluorophore, Fluorescein Isothiocyanate (FITC), to evaluate their potential as a Förster Resonance Energy Transfer (FRET) pair. The information presented herein is intended to assist researchers in the design and implementation of FRET-based assays for studying molecular interactions.
I. Introduction to Spectral Overlap and FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). A key requirement for FRET to occur is the overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. This spectral overlap is a critical parameter that influences the efficiency of energy transfer. 6-Aminocoumarin, a blue-emitting fluorophore, has been explored as a potential FRET donor in various biological studies. Its relatively weak fluorescence and red-shifted emission compared to its 7-amino counterparts are notable characteristics.
This guide focuses on the spectral compatibility of 6-Aminocoumarin as a FRET donor with Fluorescein Isothiocyanate (FITC) as a potential acceptor. FITC is a widely used green-emitting fluorophore known for its high quantum yield and large extinction coefficient.[1][2]
II. Quantitative Spectral Data
The following table summarizes the key photophysical properties of 6-Aminocoumarin and FITC. These parameters are crucial for predicting and calculating FRET efficiency.
| Property | 6-Aminocoumarin (Donor) | Fluorescein Isothiocyanate (FITC) (Acceptor) |
| Excitation Maximum (λex) | ~330 - 372 nm[3] | ~495 nm[1][4][5] |
| Emission Maximum (λem) | ~460 nm[3] | ~519 - 525 nm[1][2][5] |
| Molar Extinction Coefficient (ε) | Variable, solvent-dependent | ~75,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | Generally low, solvent-dependent | ~0.92[2][6] |
III. Visualization of Spectral Overlap and FRET
The following diagrams illustrate the principle of spectral overlap and the FRET process.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
Advantages of 6-Aminocoumarin over other blue fluorescent dyes
In the landscape of blue fluorescent dyes, researchers are continually seeking probes with superior performance characteristics for increasingly demanding applications in cellular imaging, high-content screening, and drug development. While traditional dyes like DAPI and Hoechst have long been staples for nuclear staining, emerging alternatives such as 6-Aminocoumarin present a compelling case for consideration. This guide provides an objective comparison of 6-Aminocoumarin with other common blue fluorescent dyes, supported by available experimental data, to assist researchers in making informed decisions for their specific needs.
Key Performance Characteristics: A Comparative Analysis
A critical evaluation of a fluorescent dye's utility hinges on several key photophysical and biological parameters. These include its absorption and emission spectra, Stokes shift, quantum yield, molar extinction coefficient, photostability, and cytotoxicity. The following table summarizes these properties for 6-Aminocoumarin, DAPI, and Hoechst 33342, drawing from a range of published studies. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available, and thus the presented data is a synthesis from multiple sources.
| Property | 6-Aminocoumarin | DAPI (bound to dsDNA) | Hoechst 33342 (bound to dsDNA) |
| Excitation Max (λex) | ~330 nm | ~358 nm | ~350 nm[1] |
| Emission Max (λem) | ~460 nm | ~461 nm | ~461 nm[1] |
| Stokes Shift | ~130 nm | ~103 nm | ~111 nm |
| Quantum Yield (Φ) | Low (solvent dependent) | ~0.92[2] | High |
| Molar Extinction Coefficient (ε) | Data not readily available in aqueous buffer | ~27,000 M⁻¹cm⁻¹[2][3][4] | ~40,000 M⁻¹cm⁻¹[5] |
| Photostability | Generally good (coumarin family)[6] | Moderate (subject to photoconversion) | Moderate (subject to photoconversion) |
| Cytotoxicity | Low (inferred for aminocoumarins) | Higher than Hoechst dyes | Lower than DAPI[7] |
| Cell Permeability | Potentially good for live-cell imaging[6] | Limited in live cells at low concentrations | Good for live-cell imaging[7] |
The Advantages of 6-Aminocoumarin Explored
Large Stokes Shift: Minimizing Spectral Overlap
One of the most significant advantages of 6-Aminocoumarin is its exceptionally large Stokes shift, the difference between its maximum excitation and emission wavelengths. A larger Stokes shift is highly desirable in multicolor imaging experiments as it minimizes spectral overlap between different fluorophores, leading to reduced bleed-through and more accurate colocalization analysis.[3] The substantial separation between the excitation and emission peaks of 6-Aminocoumarin simplifies filter set design and data analysis.
Figure 1: Comparison of Stokes shifts between 6-Aminocoumarin and DAPI.
Potential for Live-Cell Imaging and Reduced Phototoxicity
The broader coumarin (B35378) family of dyes is recognized for good cell permeability and high photostability, which are advantageous for live-cell imaging.[6] While specific data on the cytotoxicity of 6-Aminocoumarin is limited, related aminocoumarin derivatives have shown promise as less toxic alternatives to traditional DNA-binding dyes.[7] DAPI, in particular, exhibits higher cytotoxicity compared to Hoechst dyes, limiting its applicability in long-term live-cell studies.[7] The potential for reduced phototoxicity with 6-Aminocoumarin could enable longer and more detailed observations of dynamic cellular processes.
pH Sensitivity: A Tool for Probing Cellular Environments
The fluorescence of some aminocoumarin derivatives is sensitive to the local pH environment. This property can be harnessed to develop fluorescent probes for monitoring pH changes within cellular compartments, such as endosomes and lysosomes. While this may be a disadvantage for applications requiring stable fluorescence across different pH ranges, it opens up possibilities for designing smart probes that report on specific physiological or pathological conditions.
Experimental Protocols
To facilitate the objective comparison of fluorescent dyes, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments to characterize and compare the performance of 6-Aminocoumarin and other blue fluorescent dyes.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted approach for its determination.
Materials:
-
Fluorophore of interest (e.g., 6-Aminocoumarin)
-
Quantum yield standard with known Φ in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrograde solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: Create a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance spectrum for each dilution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each dilution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot and 'n' is the refractive index of the solvent.
-
Figure 2: Workflow for determining fluorescence quantum yield.
Protocol 2: Assessment of Photostability in Live Cells
Photostability is a critical parameter for time-lapse imaging. This protocol outlines a method to quantify and compare the photobleaching rates of different fluorescent dyes in a cellular context.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent dyes for comparison (e.g., 6-Aminocoumarin, DAPI, Hoechst 33342)
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Staining: Incubate live cells with each fluorescent dye according to their respective optimal staining protocols.
-
Image Acquisition:
-
Identify a field of view with stained cells.
-
Using consistent illumination intensity and exposure time, acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (e.g., the nucleus) for several cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye.
-
Protocol 3: Cytotoxicity Assay
Assessing the cytotoxicity of a fluorescent dye is crucial, especially for live-cell imaging applications. The MTT assay is a common colorimetric method to evaluate cell viability.
Materials:
-
Mammalian cell line of interest
-
96-well cell culture plates
-
Fluorescent dyes at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Incubation: Treat the cells with a range of concentrations of each fluorescent dye and incubate for a period relevant to the intended imaging experiment (e.g., 24 hours). Include untreated control wells.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the untreated control cells. Plot cell viability versus dye concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
6-Aminocoumarin presents several advantageous properties, most notably its large Stokes shift, which is a significant benefit for multicolor fluorescence microscopy. Its potential for good cell permeability and lower cytotoxicity compared to some conventional blue dyes makes it a promising candidate for live-cell imaging. However, its characteristically low quantum yield may be a limiting factor for applications requiring high brightness.
In contrast, DAPI and Hoechst dyes offer high quantum yields upon binding to DNA, making them excellent for nuclear counterstaining. Their primary drawbacks include smaller Stokes shifts and, in the case of DAPI, higher cytotoxicity. The choice of the optimal blue fluorescent dye will ultimately depend on the specific requirements of the experiment, balancing the need for spectral separation, brightness, photostability, and cell viability. Further direct comparative studies under standardized conditions are warranted to fully elucidate the performance of 6-Aminocoumarin relative to other blue fluorescent dyes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. DAPI | AAT Bioquest [aatbio.com]
- 4. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]
- 5. interchim.fr [interchim.fr]
- 6. A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Performance of 6-Aminocoumarin in Multi-Color Immunofluorescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular and molecular imaging, multi-color immunofluorescence stands as a cornerstone technique, enabling the simultaneous visualization of multiple targets within a single sample. The choice of fluorophores is paramount to the success of these experiments, directly impacting signal specificity, brightness, and the ability to resolve distinct cellular components. This guide provides an objective comparison of 6-Aminocoumarin with a panel of commonly used fluorophores—FITC, TRITC, Texas Red, Cy5, and DAPI—to inform your experimental design. While direct comparative experimental data for 6-Aminocoumarin in multi-color immunofluorescence is limited in publicly available literature, this guide synthesizes its known photophysical properties to evaluate its potential performance against established alternatives.
Spectral Properties: A Head-to-Head Comparison
The selection of appropriate fluorophores for multi-color imaging hinges on their spectral characteristics. Minimal spectral overlap between fluorophores is crucial to prevent bleed-through, where the emission of one dye is detected in the channel of another. The following table summarizes the key spectral properties of 6-Aminocoumarin and other commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Color |
| 6-Aminocoumarin | ~330-380 | ~440-460 | ~80-110 | Blue |
| DAPI | 358 | 461 | 103 | Blue |
| FITC | 495 | 519 | 24 | Green |
| TRITC | 557 | 576 | 19 | Red |
| Texas Red | 589 | 615 | 26 | Red |
| Cy5 | 649 | 670 | 21 | Far-Red |
Note: The excitation and emission maxima of 6-Aminocoumarin can be influenced by the solvent environment. The values presented are typical ranges.
Performance Analysis: 6-Aminocoumarin vs. Established Fluorophores
A critical evaluation of a fluorophore's performance extends beyond its spectral properties to include its quantum yield (a measure of fluorescence efficiency) and photostability (resistance to fading).
| Fluorophore | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| 6-Aminocoumarin | Not widely reported | Generally low | Low | Moderate |
| DAPI | ~35,000 at 340 nm | ~0.9 (bound to DNA) | High (when bound to DNA) | Moderate |
| FITC | ~75,000 at 495 nm | ~0.3-0.9 | High | Low |
| TRITC | ~95,000 at 555 nm | ~0.2-0.5 | Moderate | Moderate |
| Texas Red | ~85,000 at 589 nm | ~0.5-0.8 | High | Moderate to High |
| Cy5 | ~250,000 at 649 nm | ~0.2 | Very High | Moderate to High |
Discussion of 6-Aminocoumarin's Performance:
Based on available data, 6-Aminocoumarin exhibits a large Stokes shift, which is advantageous in reducing self-quenching and simplifying filter set design. However, its fluorescence is generally noted to be weak, which could be a significant limitation for detecting low-abundance targets.[1] The fluorescence of 6-aminocoumarin itself is noted to be weak and significantly red-shifted compared to its 7-amino counterparts.[1] This is a critical consideration in immunofluorescence where signal-to-noise ratio is paramount.
In comparison, fluorophores like FITC and Texas Red offer high brightness, making them suitable for a wide range of applications. Cy5, with its emission in the far-red spectrum, is particularly valuable for multi-color experiments as it minimizes interference from cellular autofluorescence, which is typically in the blue and green regions. DAPI is an excellent nuclear counterstain due to its high specificity for DNA and significant fluorescence enhancement upon binding.
The lower photostability of FITC is a well-known drawback, often requiring the use of anti-fade mounting media. While the photostability of 6-Aminocoumarin is considered moderate, its low initial brightness may still present challenges for long-term imaging.
Experimental Protocols: Multi-Color Immunofluorescence Staining
The following is a generalized protocol for indirect multi-color immunofluorescence staining of cultured cells. Optimization of incubation times, antibody concentrations, and washing steps is recommended for specific cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS)
-
Primary Antibodies (from different host species)
-
Fluorophore-conjugated Secondary Antibodies (with minimal spectral overlap)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Culture and Preparation:
-
Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Incubate the cells with Fixation Solution for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Visualizing Experimental Concepts
To better understand the principles of multi-color immunofluorescence, the following diagrams illustrate the experimental workflow and the challenge of spectral overlap.
Caption: A generalized workflow for indirect multi-color immunofluorescence.
Caption: Visualization of spectral overlap leading to signal crosstalk.
Conclusion and Recommendations
The selection of fluorophores is a critical decision in the design of multi-color immunofluorescence experiments. While 6-Aminocoumarin offers the advantage of a large Stokes shift, its inherently low fluorescence quantum yield presents a significant challenge, particularly for the detection of low-abundance targets.
For researchers requiring high sensitivity and brightness, established fluorophores such as FITC, Texas Red, and Cy5 remain the preferred choices. When designing multi-color panels, it is crucial to:
-
Select fluorophores with minimal spectral overlap. Utilize online spectra viewers to assess potential bleed-through.
-
Match fluorophore brightness to antigen abundance. Use brighter fluorophores for less abundant targets.
-
Use high-quality filter sets designed to minimize crosstalk between channels.
-
Always include appropriate controls, including single-stained samples, to verify the specificity of the signal and assess the degree of spectral overlap.
While 6-Aminocoumarin may not be the optimal choice for most mainstream multi-color immunofluorescence applications, its unique photophysical properties could be leveraged in specific niche applications where its large Stokes shift is a primary requirement and target abundance is high. Further research and the development of brighter, more photostable 6-Aminocoumarin derivatives may expand its utility in the future.
References
A Comparative Guide to Nuclear Staining: 6-Aminocoumarin vs. DAPI
In the landscape of cellular imaging, the precise visualization of nuclei is paramount for contextualizing subcellular events. For decades, 4',6-diamidino-2-phenylindole (DAPI) has been the cornerstone of nuclear counterstaining. However, the continuous search for novel fluorescent probes with improved properties for live-cell imaging and multiplexing has led to the exploration of alternatives. This guide provides a comparative analysis of DAPI and 6-Aminocoumarin for nuclear staining efficiency, addressing researchers, scientists, and drug development professionals.
It is important to note that while DAPI is a thoroughly characterized and validated nuclear stain, there is a significant lack of direct experimental data comparing the nuclear staining efficiency of 6-Aminocoumarin to DAPI. The information presented for 6-Aminocoumarin is largely inferred from the known properties of the broader aminocoumarin class of fluorescent dyes.
Quantitative Data Summary
The following table summarizes the key characteristics of DAPI and the inferred properties of 6-Aminocoumarin. This comparison is intended to highlight the potential advantages and disadvantages of each compound for nuclear staining applications.
| Feature | DAPI | 6-Aminocoumarin (Inferred) |
| Excitation Max (nm) | ~358 | ~330-405 |
| Emission Max (nm) | ~461 (when bound to dsDNA)[1] | ~390-480 |
| Quantum Yield | High (when bound to DNA) | Variable, potentially weak[2] |
| Primary Application | Fixed-cell nuclear staining | Potential for live and fixed-cell imaging |
| DNA Specificity | High, with a preference for A-T rich regions in the minor groove of dsDNA[1] | Unknown, some coumarins can bind to DNA[3][4][5] |
| Cell Permeability | Poor in live cells at low concentrations[6] | Generally good for many aminocoumarins[7][8] |
| Photostability | Moderate | Generally good for many aminocoumarins |
| Cytotoxicity | Can be toxic to live cells[9] | Variable, some derivatives show cytotoxicity at high concentrations[10][11][12][13] |
Experimental Protocols
Detailed methodologies for utilizing DAPI and a hypothetical protocol for 6-Aminocoumarin are provided below.
DAPI Staining Protocol for Fixed Mammalian Cells
This is a standard protocol for staining the nuclei of fixed and permeabilized mammalian cells.
-
Reagent Preparation:
-
Prepare a stock solution of DAPI at 1-5 mg/mL in dimethylformamide (DMF) or deionized water.
-
Dilute the stock solution in phosphate-buffered saline (PBS) to a final working concentration of 0.1-1 µg/mL.
-
-
Staining Procedure:
-
Grow cells on coverslips or in a multi-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the DAPI working solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
Hypothetical 6-Aminocoumarin Nuclear Staining Protocol for Live Cells
This protocol is a speculative procedure based on the general properties of coumarin (B35378) derivatives and requires optimization.
-
Reagent Preparation:
-
Prepare a stock solution of 6-Aminocoumarin (e.g., 1-10 mM) in a suitable solvent such as DMSO.
-
Prepare a working solution by diluting the stock in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS) to a final concentration in the range of 1-20 µM. The optimal concentration needs to be determined experimentally.
-
-
Staining Procedure:
-
Wash the live cells twice with the appropriate buffer.
-
Add the 6-Aminocoumarin working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells with fresh buffer to minimize background fluorescence.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for coumarin dyes (e.g., Excitation: ~405 nm, Emission: ~450-500 nm).
-
Visualizing the Experimental Workflow
To empirically determine the nuclear staining efficiency of 6-Aminocoumarin relative to DAPI, a direct comparison experiment is necessary. The following diagram outlines a logical workflow for such a study.
Caption: Experimental workflow for comparing the nuclear staining efficiency of DAPI and 6-Aminocoumarin.
Discussion and Future Outlook
DAPI remains the undisputed standard for nuclear counterstaining in fixed-cell applications due to its high specificity for DNA, bright fluorescence, and extensive validation in a myriad of experimental contexts.[1] Its primary limitations are its poor permeability in live cells at low, non-toxic concentrations and its potential for cytotoxicity.[6][9]
The aminocoumarin family of fluorophores, represented here by 6-Aminocoumarin, presents a theoretical alternative, particularly for live-cell imaging. Many coumarin derivatives are known to be cell-permeant and exhibit good photostability.[7][8] However, the fluorescence of 6-aminocoumarin itself has been noted to be weak, which could be a significant drawback for high-resolution imaging.[2] Furthermore, a thorough characterization of 6-Aminocoumarin's DNA binding affinity, nuclear specificity, and photophysical properties when bound to DNA is currently lacking in the scientific literature.
For researchers seeking alternatives to DAPI, especially for live-cell applications, coumarin derivatives are a promising avenue for exploration. However, any new compound, including 6-Aminocoumarin, would necessitate rigorous validation to establish its performance characteristics against well-established stains like DAPI and Hoechst dyes. The experimental workflow outlined above provides a roadmap for such a validation study. Until such data becomes available, 6-Aminocoumarin remains a speculative but intriguing candidate for nuclear staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning the binding of coumarin 6 with DNA by molecular encapsulators: effect of β-cyclodextrin and C-hexylpyrogallol[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and DNA binding property of triphenylethylene-coumarin hybrids with two amino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. cbijournal.com [cbijournal.com]
A Comparative Guide to the Biocompatibility of Novel 6-Aminocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of select novel 6-aminocoumarin derivatives, supported by experimental data from recent studies. The focus is on cytotoxicity against various cell lines, a critical early indicator of biocompatibility.
Quantitative Data Summary
The cytotoxic activities of various 6-aminocoumarin and related coumarin (B35378) derivatives have been assessed against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. A recent study synthesized a series of nine 6-aminocoumarins (ACM1-ACM9) and demonstrated their high biocompatibility with normal cells, with IC50 values ranging from 224.59 to 248.19 µg/ml.[1]
For context and comparison, the cytotoxic activities of other coumarin derivatives are presented below. While not all are 6-aminocoumarin derivatives, they provide a benchmark for the cytotoxic potential of the broader coumarin class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin Derivative (4) | HL-60 | 8.09 | Staurosporine | 7.48 |
| MCF-7 | 3.26 | Staurosporine | 3.06 | |
| A549 | 9.34 | Staurosporine | 3.7 | |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 | 13.14 | Staurosporine | 10.24 |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7) | A549 | 48.1 | - | - |
| CRL 1548 | 45.1 | - | - | |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5) | A549 | 89.3 | - | - |
Table 1: Comparative Cytotoxicity of Various Coumarin Derivatives.[2][3][4]
It is important to note that a study on the synthesis of nine 6-aminocoumarins (ACM1-ACM9) found that while they exhibited anticancer activity, they also showed high levels of biocompatibility toward normal cells.[1] Specifically, the IC50 values against normal cells ranged from 224.59 to 248.19 µg/ml, indicating low cytotoxicity to non-cancerous cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biocompatibility of coumarin derivatives.
1. MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivative (e.g., 0.1 to 100 µM) and a vehicle control (like DMSO).[5] The incubation period is typically 24, 48, or 72 hours.[5]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
2. Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the desired concentration of the coumarin derivative for a specific time.[5]
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.[5]
-
Washing: The cells are washed twice with cold PBS by centrifugation.[5]
-
Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis and necrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Several coumarin derivatives have been shown to exert their cytotoxic effects by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-aminocoumarin derivatives.
Experimental Workflow
The general workflow for assessing the biocompatibility of novel 6-aminocoumarin derivatives involves a series of in vitro assays to determine their effects on cell viability and mode of cell death.
Caption: General experimental workflow for biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of 6-Aminocoumarin Fluorescence Quenching Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of high-throughput screening (HTS) and other quantitative assays. Among the various fluorophores available, 6-aminocoumarin and its derivatives have garnered attention due to their unique photophysical properties. This guide provides an objective comparison of 6-aminocoumarin-based fluorescence quenching assays with alternatives such as fluorescein (B123965) and rhodamine, supported by experimental data and detailed protocols.
Comparative Analysis of Fluorophore Properties
The efficacy of a fluorescent probe in a quenching assay is dictated by its intrinsic photophysical characteristics. Key parameters include excitation and emission wavelengths, quantum yield, photostability, and sensitivity to environmental factors.
| Property | 6-Aminocoumarin | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (nm) | ~330 - 380 | ~495 | ~555 |
| Emission Max (nm) | ~450 - 480 | ~520 | ~580 |
| Quantum Yield (Φ) | Moderate (can be environmentally sensitive) | High (~0.92 in basic solution)[1] | High (~0.31 in ethanol, can vary significantly with solvent) |
| Photostability | Generally considered to have good photostability[2] | Low (prone to photobleaching)[3][4] | Moderate to High |
| Environmental Sensitivity | Highly sensitive to pH and solvent polarity; fluorescence can be quenched by protonation of the amino group[5] | pH-dependent fluorescence (pKa ~6.4) | Less sensitive to pH than fluorescein in the physiological range, but can be affected by solvent polarity |
| Stokes Shift | Large | Small (~25 nm) | Small (~25 nm) |
| Advantages | Large Stokes shift reduces self-quenching, good photostability, sensitive to local environment. | High quantum yield, widely available and well-characterized. | Good photostability, high absorption coefficient, relatively pH-insensitive. |
| Disadvantages | Sensitive to environmental conditions which can be a source of variability, lower quantum yield than fluorescein. | Prone to photobleaching, small Stokes shift can lead to self-quenching at high concentrations. | Can form non-fluorescent dimers at high concentrations, potential for mitochondrial toxicity.[6] |
Quantitative Performance in Quenching Assays
The performance of a fluorescence quenching assay, particularly in a high-throughput screening context, is often evaluated using metrics such as the Z'-factor and the signal-to-background (S/B) ratio.[7][8][9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11][12][13]
The following table presents an illustrative comparison of the potential performance of 6-aminocoumarin, fluorescein, and rhodamine in a hypothetical enzyme-activated fluorescence quenching release assay. The values are representative and can vary based on the specific assay design and conditions.
| Performance Metric | 6-Aminocoumarin Assay | Fluorescein Assay | Rhodamine B Assay |
| Typical S/B Ratio | 10 - 50 | 5 - 30 | 15 - 60 |
| Illustrative Z'-Factor | 0.75 | 0.65 | 0.80 |
| Key Considerations | Lower potential for background from biological samples due to excitation in the UV/violet range. Sensitivity to pH and solvent may require careful buffer optimization. | High quantum yield provides a strong initial signal, but photobleaching can reduce the signal window over time. Background from autofluorescence of biological molecules can be an issue. | Good photostability and high signal intensity can lead to robust assays. Potential for compound interference and cytotoxicity should be considered. |
Experimental Protocols
Protocol 1: Comparative Analysis of Fluorophores in a Protease Fluorescence Quenching Assay
This protocol describes a method to directly compare the performance of 6-aminocoumarin, fluorescein, and rhodamine B-based substrates in a protease activity assay that relies on the relief of quenching upon substrate cleavage.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20.
-
Protease Stock Solution: Prepare a 1 mg/mL stock solution of a model protease (e.g., Trypsin) in deionized water. Aliquot and store at -80°C.
-
Fluorogenic Substrate Stock Solutions (10 mM):
-
6-Aminocoumarin Substrate: A peptide substrate with 6-aminocoumarin as the fluorophore and a suitable quencher (e.g., DNP). Dissolve in DMSO.
-
Fluorescein Substrate: A similar peptide substrate with fluorescein (FITC) as the fluorophore and a quencher (e.g., DABCYL). Dissolve in DMSO.
-
Rhodamine B Substrate: A peptide substrate with Rhodamine B as the fluorophore and a quencher. Dissolve in DMSO.
-
-
Positive Control (PC): Protease at a final concentration that yields a robust signal.
-
Negative Control (NC): Assay buffer without protease.
2. Assay Procedure (96-well plate format):
-
Prepare working solutions of the protease in assay buffer to achieve the desired final concentration in the well (e.g., 1 µg/mL).
-
Prepare working solutions of each fluorogenic substrate in assay buffer to achieve a final concentration of 10 µM.
-
For Z'-factor determination:
-
In 48 wells, add 50 µL of the protease working solution (Positive Control).
-
In the remaining 48 wells, add 50 µL of assay buffer (Negative Control).
-
-
Initiate the reaction by adding 50 µL of one of the substrate working solutions to all 96 wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate time points (e.g., every 5 minutes for 60 minutes) using a plate reader with the following settings:
-
6-Aminocoumarin: Excitation ~360 nm, Emission ~460 nm.
-
Fluorescein: Excitation ~485 nm, Emission ~520 nm.
-
Rhodamine B: Excitation ~550 nm, Emission ~580 nm.
-
-
Repeat the experiment for the other two fluorogenic substrates.
3. Data Analysis:
-
Calculate the Signal-to-Background (S/B) Ratio:
-
S/B = (Mean Fluorescence of PC) / (Mean Fluorescence of NC)
-
-
Calculate the Z'-Factor:
-
Z' = 1 - [(3 * SD of PC) + (3 * SD of NC)] / |Mean of PC - Mean of NC|
-
Where SD is the standard deviation.
-
Protocol 2: Nitroreductase Activity Assay using a Quenched 6-Aminocoumarin Derivative
This protocol is adapted for a specific enzyme assay where the fluorescence of a 6-aminocoumarin derivative is "turned on" by enzymatic activity.
1. Reagent Preparation:
-
Assay Buffer: 100 mM phosphate (B84403) buffer, pH 7.2.
-
Substrate Stock Solution: 1 mM 6-amino-5-nitrocoumarin in DMSO.
-
Enzyme Solution: Purified nitroreductase in assay buffer.
-
Cofactor Solution: 10 mM NADPH in assay buffer.
2. Assay Procedure (96-well plate format):
-
To each well, add 170 µL of assay buffer.
-
Add 10 µL of the cofactor solution to a final concentration of 500 µM.
-
Add 10 µL of the substrate solution to a final concentration of 50 µM.
-
Include a negative control without the enzyme.
-
Initiate the reaction by adding 10 µL of the nitroreductase enzyme.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation ~360 nm, Emission ~460 nm).
Visualizations: Mechanisms and Workflows
To better understand the principles and procedures discussed, the following diagrams illustrate the key concepts.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Aminocoumarin Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Aminocoumarin hydrochloride, a compound commonly used as a pharmaceutical intermediate.[1] Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical, primarily causing acute oral toxicity and serious eye irritation.[2][3] Therefore, stringent safety measures must be observed during handling and disposal.
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE): Before initiating the disposal process, it is mandatory to wear the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[2]
-
Hand Protection: Appropriate protective gloves to prevent skin exposure.[2]
-
Body Protection: Protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.[2]
Disposal Workflow
The proper disposal of this compound involves a series of steps designed to ensure the safety of laboratory personnel and the environment. The general principle is to treat it as hazardous waste and entrust its disposal to a licensed professional waste disposal service.[3][4]
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Preparation and Segregation:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, chemical-resistant gloves, and a lab coat.
-
Prepare Waste Container: Use a designated, properly labeled, and sealable container for collecting the this compound waste. The container should be kept closed when not in use.[2]
2. Waste Collection:
-
Unused Product: Carefully transfer any unused or unwanted this compound solid into the designated waste container. Avoid creating dust.[3]
-
Spill Cleanup: In the event of a spill, do not use water to clean it up. Instead, sweep up the solid material and shovel it into a suitable container for disposal.[2][5] Ensure the area is well-ventilated during cleanup.[2][3][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and empty containers, should be considered contaminated and disposed of as unused product.[3][4]
3. Storage and Final Disposal:
-
Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5] The disposal must be in accordance with all applicable local, state, and federal regulations.[4][6]
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem. Always refer to your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most current information.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling 6-Aminocoumarin hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of 6-Aminocoumarin hydrochloride, ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C₉H₈ClNO₂[3]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: Harmful if swallowed (H302), Causes serious eye irritation (H319).[3]
-
Precautionary Statements: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, eye, and face protection.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, which is a solid in powder form, a comprehensive approach to personal protection is crucial to minimize exposure.[5]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Safety goggles should provide a complete seal around the eyes. A face shield offers a broader range of protection against splashes.[6][7] |
| Skin Protection | Chemical-resistant Gloves | Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended.[8] Always inspect gloves for integrity before use and change them frequently, especially if contact with the chemical is known or suspected.[6] |
| Protective Clothing | A lab coat or an impervious gown should be worn to prevent skin contact.[4][9] Long-sleeved garments are essential.[5] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used if there is a risk of dust formation or if exposure limits are exceeded.[4][9] A risk assessment should determine the specific type of respirator required.[5] Surgical masks are not a suitable substitute.[6] |
| Footwear | Closed-toe Shoes | Non-slip safety footwear is recommended to prevent slips and falls in the laboratory.[5] |
Operational Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Recommended storage temperature is between 2-8°C in an inert atmosphere.
-
Keep away from strong acids, strong bases, and oxidizers.[10]
2. Handling and Use:
-
All handling procedures should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Ensure adequate ventilation.[4]
-
Avoid the formation of dust.[4] If possible, use a method that does not generate dust, such as gentle scooping.
-
Wash hands thoroughly after handling the compound.[4]
3. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[4] Do NOT induce vomiting.[11]
-
Spills: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal. Use absorbent paper dampened with ethanol to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[10]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and adhere to regulations.
-
Waste Classification: This material should be treated as hazardous waste. Consult local, regional, and national regulations for accurate classification.[9]
-
Collection: Collect all waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[9] The container must be kept closed when not in use.[9]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[4] This should be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9] Do not empty into drains.[12]
Workflow for Safe Handling of this compound
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemos.de [chemos.de]
- 12. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
